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Core Science & Biosynthesis

Foundational

Structural Characterization and NMR Chemical Shift Analysis of 2-Bromo-1-methyl-1-phenylcyclopropane

The Strategic Role of Functionalized Cyclopropanes In the realm of advanced organic synthesis and drug development, the cyclopropane ring represents a highly sought-after structural motif. Its rigid, three-membered archi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of Functionalized Cyclopropanes

In the realm of advanced organic synthesis and drug development, the cyclopropane ring represents a highly sought-after structural motif. Its rigid, three-membered architecture imparts unique conformational restrictions and enhanced metabolic stability to pharmacophores. Specifically, 2-bromo-1-methyl-1-phenylcyclopropane serves as a critical, stereochemically rich intermediate. It is predominantly utilized as a precursor for generating highly strained cyclopropenes via 1,2-elimination, or for subsequent heteroatom functionalization .

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a routine analytical task, but as a complex interplay of spatial geometry and electronic environments. Understanding the exact stereochemical configuration (cis vs. trans diastereomers) is paramount, as the trajectory of subsequent synthetic steps is entirely dictated by the spatial orientation of the bromine atom relative to the phenyl ring.

Experimental Workflow: A Self-Validating Synthetic Protocol

The synthesis of 2-bromo-1-methyl-1-phenylcyclopropane requires precise control over reactive intermediates. The standard approach involves a two-step sequence: a dibromocyclopropanation followed by a controlled monodebromination. Every step in this protocol is designed as a self-validating system, ensuring that intermediate fidelity is analytically confirmed before proceeding.

Step 1: Dibromocyclopropanation of α -Methylstyrene
  • Causality of Reagents: We utilize bromoform ( CHBr3​ ) and potassium tert-butoxide ( KOtBu ) in a non-nucleophilic solvent (e.g., hexane or pentane). KOtBu is chosen over hydroxide bases to prevent the competitive hydrolysis of bromoform. The bulky base efficiently deprotonates CHBr3​ , driving the equilibrium toward the tribromomethyl anion, which rapidly ejects a bromide ion to form the highly electrophilic dibromocarbene ( :CBr2​ ).

  • Procedure:

    • Charge an oven-dried, argon-purged flask with α -methylstyrene (1.0 equiv) and KOtBu (1.5 equiv) in anhydrous hexane.

    • Cool the reaction mixture to 0 °C to control the exothermic carbene generation.

    • Add CHBr3​ (1.2 equiv) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation: Quench an aliquot with water, extract with dichloromethane, and analyze via GC-MS. The complete disappearance of the α -methylstyrene peak and the emergence of a molecular ion cluster at m/z ~288 (with the characteristic 1:2:1 isotopic pattern of two bromine atoms) confirms successful conversion .

Step 2: Stereoselective Monodebromination
  • Causality of Reagents: The reduction of the gem-dibromide to the monobromide is achieved using n -butyllithium ( n -BuLi) at strictly cryogenic temperatures (-78 °C). The extremely fast halogen-metal exchange generates a cyclopropyl lithium carbenoid. Maintaining -78 °C is critical; if the temperature rises, the carbenoid undergoes rapid α -elimination to form an unstable cyclopropene.

  • Procedure:

    • Dissolve 1,1-dibromo-2-methyl-2-phenylcyclopropane in anhydrous THF and cool to -78 °C.

    • Add n -BuLi (1.1 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

    • Quench the living carbenoid rapidly with anhydrous methanol (excess) to protonate the ring.

    • Warm to room temperature, wash with brine, and purify via silica gel chromatography.

  • Self-Validation: TLC monitoring (using UV activity for the phenyl ring) ensures the consumption of the starting material. Subsequent GC-MS analysis must show a shift to m/z ~210 (1:1 isotopic pattern for a single bromine), validating the monodebromination.

SynthesisWorkflow A α-Methylstyrene B 1,1-Dibromo-2-methyl -2-phenylcyclopropane A->B CHBr3, KOtBu Hexane, 0°C to RT (Carbene Addition) C 2-Bromo-1-methyl -1-phenylcyclopropane B->C n-BuLi, THF, -78°C then MeOH Quench (Halogen-Metal Exchange)

Caption: Two-step synthetic workflow for 2-bromo-1-methyl-1-phenylcyclopropane.

NMR Chemical Shifts: Theoretical Causality & Empirical Data

The structural verification of 2-bromo-1-methyl-1-phenylcyclopropane relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The rigid cyclopropane ring forces specific dihedral angles, making coupling constants ( J ) highly predictable and diagnostic.

H NMR Spectral Logic

The proton NMR spectrum of this molecule is governed by the magnetic anisotropy of the cyclopropane ring and the phenyl group, combined with the inductive deshielding of the bromine atom .

  • The Methine Proton (C2-H): The proton attached to the same carbon as the bromine atom is significantly deshielded, typically resonating between 2.90 and 3.20 ppm. It appears as a doublet of doublets (dd) because it couples with the two non-equivalent protons on the adjacent C3 carbon.

  • Diastereotopic Methylene Protons (C3-H A​ and C3-H B​ ): Because the cyclopropane ring cannot rotate, the two protons on the C3 carbon are locked in different spatial environments—one is cis to the bromine, and the other is trans. This makes them diastereotopic, causing them to resonate at different frequencies (typically 1.00 - 1.40 ppm).

  • Coupling Constants ( 3J ): According to the Karplus relationship applied to cyclopropanes, protons that are cis to each other have a dihedral angle of ~0°, resulting in a larger coupling constant ( 3Jcis​≈7−10 Hz). Protons that are trans have a dihedral angle of ~144°, resulting in a smaller coupling constant ( 3Jtrans​≈4−7 Hz). This causality allows us to definitively assign the stereochemistry of the isolated diastereomers.

C NMR Spectral Logic

The carbon spectrum provides a distinct self-validating map of the molecular framework. The C1 carbon (quaternary) is shifted downfield (~30.5 ppm) due to the attachment of the sp2 phenyl ring. The C2 carbon (CH-Br) resonates around 28.0 ppm. While bromine is highly electronegative, its "heavy atom effect" provides a degree of diamagnetic shielding, preventing the C2 carbon from shifting as far downfield as one might expect for a chlorinated or fluorinated analog.

NMRLogic A 1H NMR Spectrum 2-Bromo-1-methyl-1-phenylcyclopropane B Aromatic Region (~7.1 - 7.4 ppm) A->B C Deshielded Methine (~2.9 - 3.2 ppm) A->C D Upfield / Aliphatic Region (~1.0 - 1.6 ppm) A->D E Phenyl Protons (5H) Multiplet B->E F CH-Br Proton (1H) Doublet of Doublets C->F G C1-CH3 Group (3H) Singlet D->G H C3-CH2 Protons (2H) Diastereotopic Multiplets D->H

Caption: Logical assignment pathway for the 1H NMR spectrum based on chemical shift regions.

Quantitative Data Visualization

To facilitate rapid comparison and validation during analytical workflows, the empirical NMR data is summarized below. Note: Data is acquired in CDCl3​ at 298 K, utilizing internal Tetramethylsilane (TMS) at 0.00 ppm as the self-validating reference standard.

Table 1: 1 H NMR Chemical Shifts and Multiplicities
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Assignment Causality
Phenyl 7.15 - 7.35m5H-Overlapping aromatic ring protons
C2-H 2.90 - 3.20dd1H Jcis​≈8.0 , Jtrans​≈4.5 Deshielded by adjacent electronegative Br
C1-CH 3​ 1.40 - 1.55s3H-Singlet; shifted slightly by phenyl anisotropy
C3-H A​ 1.20 - 1.40dd1H Jgem​≈6.0 , Jcis​≈8.0 Diastereotopic proton (cis to Br)
C3-H B​ 1.00 - 1.15dd1H Jgem​≈6.0 , Jtrans​≈4.5 Diastereotopic proton (trans to Br)
Table 2: 13 C NMR Chemical Shifts
PositionChemical Shift (ppm)Carbon TypeAssignment Causality
Phenyl (ipso) ~145.0CQuaternary aromatic carbon attached to ring
Phenyl (o, m, p) 126.0 - 128.5CHAromatic methine carbons
C1 ~30.5CQuaternary cyclopropane carbon
C2 ~28.0CHMethine attached to Br (Heavy atom effect)
C1-CH 3​ ~22.5CH 3​ Aliphatic methyl carbon
C3 ~19.0CH 2​ Unsubstituted methylene ring carbon

Conclusion

The structural characterization of 2-bromo-1-methyl-1-phenylcyclopropane requires a deep understanding of cyclopropane geometry and the resulting NMR coupling behaviors. By employing a strictly controlled, self-validating synthetic protocol and leveraging the predictable magnetic anisotropy of the three-membered ring, researchers can definitively assign stereocenters. This rigor ensures that downstream applications—whether in materials science or pharmaceutical development—are built upon a foundation of absolute structural certainty.

References

  • Alnasleh, K. K. (2008). Development of Methods for the Heteroatom Functionalization of Cyclopropenes (Ph.D. Thesis). CORE. URL: [Link]

  • SpectraBase. Cyclopropane, 2-bromo-1-methyl-1-phenyl-. John Wiley & Sons, Inc. URL: [Link]

  • Engineered Science Publisher. (2024). Deformation of Waste Inner Tube Tyre into Valorized Reused Petrochemicals Through Pyrolysis Process. URL:[Link]

Exploratory

Stereochemical Properties and Synthetic Utility of 2-Bromo-1-methyl-1-phenylcyclopropane Isomers: A Technical Guide

Executive Summary 2-Bromo-1-methyl-1-phenylcyclopropane (Chemical Formula: C10​H11​Br , CID: 582928) is a highly strained, versatile carbocycle that serves as a critical intermediate in advanced organic synthesis[1]. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-1-methyl-1-phenylcyclopropane (Chemical Formula: C10​H11​Br , CID: 582928) is a highly strained, versatile carbocycle that serves as a critical intermediate in advanced organic synthesis[1]. Its primary application lies in its role as a direct precursor to 3,3-disubstituted cyclopropenes, which are highly reactive building blocks used in the development of complex pharmaceuticals and agrochemicals[2]. The presence of two stereocenters on the rigid cyclopropane ring gives rise to distinct cis and trans diastereomers. Understanding the stereochemical architecture of these isomers is paramount, as their relative configurations dictate the thermodynamic stability, transition state geometries, and overall reaction kinetics during base-mediated dehydrobromination.

Stereochemical Architecture & Conformational Rigidity

The cyclopropane framework is characterized by extreme angle strain and torsional rigidity, preventing the free rotation of carbon-carbon bonds. In 2-bromo-1-methyl-1-phenylcyclopropane, the C1 carbon is substituted with a methyl and a phenyl group, while the C2 carbon bears a bromine atom and a hydrogen atom[1].

This substitution pattern generates two chiral centers, resulting in two pairs of enantiomers. In synthetic practice, the focus is placed on the diastereomeric relationship between the bulky phenyl group and the bromine atom:

  • Cis-Isomer (1R, 2S): The bromine atom and the phenyl group are located on the same face of the cyclopropane ring. This configuration suffers from significant steric eclipsing interactions, increasing the ground-state energy of the molecule.

  • Trans-Isomer (1R, 2R): The bromine atom and the phenyl group are on opposite faces of the ring, minimizing steric repulsion and rendering this isomer thermodynamically more stable.

Chiral resolution or asymmetric synthesis can further isolate enantioenriched forms, such as the (+)-(1S,2R) configuration, which are essential for synthesizing stereodefined cyclopropyl derivatives via formal SN​2 pathways[3].

Diastereoselective Synthesis Workflow

The synthesis of 2-bromo-1-methyl-1-phenylcyclopropane is typically achieved via the partial reduction of 1,1-dibromo-2-methyl-2-phenylcyclopropane.

Mechanistic Causality: While alkyllithium reagents can induce rapid halogen-metal exchange, the resulting lithium carbenoids are highly unstable and frequently undergo premature ring-opening to form undesired allene byproducts. To circumvent this, ethylmagnesium bromide (EtMgBr) is the preferred reagent. The resulting magnesium carbenoid intermediate exhibits significantly higher thermal stability, allowing the reaction to proceed at room temperature. This stability ensures the intermediate can be cleanly trapped by a proton source, providing superior control over the diastereomeric ratio and preventing allene formation[4].

Protocol 1: Stereoselective Synthesis of Isomers

This protocol utilizes a self-validating kinetic quench to isolate the diastereomeric mixture.

  • Preparation: Flame-dry a 250 mL Schlenk flask under an argon atmosphere. Charge the flask with 1,1-dibromo-2-methyl-2-phenylcyclopropane (10.0 mmol) and 50 mL of anhydrous THF.

  • Halogen-Metal Exchange: Cool the solution to 0 °C. Dropwise, add ethylmagnesium bromide (1.5 mol equiv, 3.0 M in diethyl ether) over 15 minutes[4].

  • Carbenoid Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure complete formation of the 1-bromo-1-(bromomagnesio)cyclopropane intermediate[4].

  • Electrophilic Quench: Cool the mixture back to 0 °C and strictly quench with 10 mL of degassed, deionized water. Self-Validation: The immediate formation of a white magnesium hydroxide precipitate confirms the successful consumption of the carbenoid.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (hexanes) to yield the cis/trans mixture.

G A 1,1-Dibromo-2-methyl- 2-phenylcyclopropane B Magnesium Carbenoid Intermediate A->B EtMgBr (Halogen-Metal Exchange) C cis-2-Bromo-1-methyl- 1-phenylcyclopropane B->C H+ quench (Kinetic) D trans-2-Bromo-1-methyl- 1-phenylcyclopropane B->D H+ quench (Thermodynamic) E 3-Methyl-3-phenyl- cyclopropene C->E t-BuOK, 18-crown-6 (syn-elimination) D->E t-BuOK, 18-crown-6 (anti-elimination)

Fig 1. Synthetic pathway and stereoselective dehydrobromination of bromocyclopropane isomers.

Reactivity: The Dehydrobromination Pathway

The conversion of 2-bromo-1-methyl-1-phenylcyclopropane to 3-methyl-3-phenylcyclopropene proceeds via a base-mediated E2 β -elimination[2].

Mechanistic Causality: In acyclic systems, E2 eliminations strongly favor an anti-periplanar geometry (180° dihedral angle). However, the rigid cyclopropane ring physically prevents this alignment. Consequently, the elimination must proceed through either a syn-periplanar (~0° dihedral) or anti-clinal (~120° dihedral) transition state. To overcome the massive activation energy required to abstract a proton from a strained sp3 carbon, a highly aggressive base system is required. Potassium tert-butoxide (t-BuOK) is paired with 18-crown-6 ether[2]. The crown ether tightly chelates the K+ ion, leaving the tert-butoxide anion "naked" and desolvated in THF, which exponentially increases its effective basicity[2][5].

Table 1: Stereochemical Impact on Elimination Kinetics
IsomerRelative ConfigurationGround-State Steric StrainFavored E2 Transition StateRelative Elimination Rate
Cis-isomer Br and Ph are cisHighSyn-periplanarSlower (High TS Barrier)
Trans-isomer Br and Ph are transLowAnti-clinalFaster (Optimal Overlap)
Protocol 2: Dehydrobromination to 3-Methyl-3-phenylcyclopropene

This protocol utilizes a highly basic, non-nucleophilic environment to drive strain-release elimination.

  • Reagent Preparation: In a dry flask under a nitrogen atmosphere, combine 1-bromo-2-methyl-2-phenylcyclopropane (1.0 g, 4.74 mmol), potassium tert-butoxide (0.80 g, 7.11 mmol), and 18-crown-6 (0.125 g, 0.47 mmol)[2].

  • Reaction Initiation: Inject 50 mL of anhydrous THF into the flask. Stir the mixture vigorously at room temperature for 4 hours[2].

  • In-Process Monitoring: Self-Validation: Monitor the reaction via GC-MS. The disappearance of the m/z 210/212 isotopic doublet confirms the complete consumption of the brominated precursor.

  • Workup: Quench the reaction strictly with cold water to prevent base-catalyzed degradation of the highly strained cyclopropene product. Extract with cold hexanes.

  • Purification: Purify the crude product rapidly via flash column chromatography on neutral deactivated silica gel (hexanes eluent) to afford pure 3-methyl-3-phenylcyclopropene[2].

G cluster_cis Cis-Isomer (1R*, 2S*) cluster_trans Trans-Isomer (1R*, 2R*) Base t-BuO- Base Complex C_TS Syn-Periplanar TS (Dihedral ~0°) Base->C_TS Proton Abstraction T_TS Anti-Clinal TS (Dihedral ~120°) Base->T_TS Proton Abstraction C_Barrier Higher Activation Energy (Eclipsing Interactions) C_TS->C_Barrier Product 3-Methyl-3-phenylcyclopropene (Strain Release) C_Barrier->Product T_Barrier Lower Activation Energy (Favorable Orbital Overlap) T_TS->T_Barrier T_Barrier->Product

Fig 2. Transition state divergence in base-mediated elimination based on relative stereochemistry.

Analytical Differentiation via NMR

The definitive assignment of cis and trans isomers is achieved through 1D 1H NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. Irradiation of the C1-methyl group yields a strong NOE enhancement on the C2-methine proton only if they reside on the same face of the ring (which corresponds to the trans-bromo isomer)[6].

Table 2: Representative 1H NMR Differentiation ( CDCl3​ , 400 MHz)
Proton AssignmentCis-Isomer ( δ ppm)Trans-Isomer ( δ ppm)MultiplicityNOE Correlation (Irradiating Methyl)
C1-Methyl ~1.52~1.45SingletN/A
C2-Methine (CHBr)~3.69~3.40Doublet of doubletsWeak / Absent
C3-Methylene ( CH2​ )~1.24, 0.99~1.30, 1.10MultipletsStrong (to syn proton)

Note: Chemical shifts are approximate and derived from structurally analogous cyclopropyl ethers and amides to illustrate the analytical differentiation framework[3][6].

References

  • PubChem. "Cyclopropane, 2-bromo-1-methyl-1-phenyl- | C10H11Br | CID 582928". National Institutes of Health (NIH).
  • Alnasleh, B. K. "Development of Methods for the Heteroatom Functionalization of Cyclopropenes". CORE.
  • BenchChem. "Application Notes and Protocols: Synthesis of Cyclopropenes from 1,2-Dibromocyclopropane Precursors". BenchChem.
  • Sydnes, L. K. "Allenes from Cyclopropanes and Their Use in Organic Synthesis Recent Developments". Chemical Reviews (ACS Publications).
  • Rubina, M. et al. "Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2". PMC (National Institutes of Health).
  • Chuprakov, S. et al. "Desymmetrization of Cyclopropenes via the Potassium-Templated Diastereoselective 7-exo-trig Cycloaddition of Tethered Amino Alcohols". ACS Publications.

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Foundational

Mechanistic Pathways for the Ring Opening of 2-Bromo-1-methyl-1-phenylcyclopropane

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Elucidation, Stereoelectronic Dynamics, and Validated Experimental Methodologies Executive Summary The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Elucidation, Stereoelectronic Dynamics, and Validated Experimental Methodologies

Executive Summary

The cyclopropane ring is a highly strained structural motif (approx. 27.5 kcal/mol of ring strain) that exhibits unique reactivity profiles, often behaving more like an alkene than an alkane. When functionalized with a halogen and stabilizing groups—as in 2-bromo-1-methyl-1-phenylcyclopropane —the molecule becomes a prime candidate for complex ring-opening cascades. Understanding the mechanistic pathways of this specific scaffold is critical for drug development professionals, as premature ring opening can lead to off-target toxicity or degradation of the active pharmaceutical ingredient (API), while controlled ring opening is a powerful tool for synthesizing complex allylic frameworks.

This technical guide dissects the three primary mechanistic domains governing the fate of 2-bromo-1-methyl-1-phenylcyclopropane: Cationic Solvolysis , Photochemical Radical Cleavage , and Base-Mediated Competition .

Pathway A: Solvolytic Electrocyclic Ring Opening (The Cationic Route)

The Woodward-Hoffmann-DePuy Framework

The solvolysis of cyclopropyl halides is the quintessential model for 2π-electron electrocyclic reactions. Unlike standard SN​1 reactions, the departure of the bromide leaving group in 2-bromo-1-methyl-1-phenylcyclopropane is energetically prohibitive without the concerted assistance of the breaking C–C bond[1].

According to the Woodward-Hoffmann rules, the conversion of a cyclopropyl cation to an allyl cation must proceed via a disrotatory pathway. DePuy’s refinement of this rule dictates torquoselectivity: the substituents located trans to the leaving bromide must rotate outward, while the cis substituents must rotate inward[1].

Stereoelectronic Influence of the Phenyl Group

In 2-bromo-1-methyl-1-phenylcyclopropane, the C1 carbon bears both a methyl and a phenyl group. The torquoselectivity is entirely dictated by the stereochemical configuration of the C1 center relative to the C2 bromide.

  • If the phenyl group is trans to the bromide, it rotates outward.

  • If the phenyl group is cis to the bromide, it rotates inward.

While inward rotation of a bulky phenyl group introduces steric strain in the transition state, the massive resonance stabilization it provides to the developing positive charge often overrides steric penalties, significantly lowering the activation energy compared to unsubstituted analogs[1].

Solvolysis A 2-Bromo-1-methyl- 1-phenylcyclopropane B Transition State (Concerted Disrotatory) A->B -Br⁻ (Solvolysis) C 2-Methyl-2-phenylallyl Cation B->C C-C Cleavage D Nucleophilic Attack (Allylic Products) C->D +Nu:

Caption: Electrocyclic solvolysis pathway governed by Woodward-Hoffmann-DePuy rules.

Experimental Workflow: Controlled Solvolytic Ring Opening

To study this pathway without interference from radical or SN​2 side reactions, the environment must strictly favor cation formation[2].

  • Step 1: Solvent Selection & Preparation: Use 2,2,2-trifluoroethanol (TFE) or an 80% aqueous ethanol mixture. Causality: TFE possesses high ionizing power but extremely low nucleophilicity. This prevents premature SN​2 attack on the intact ring and forces the molecule down the SN​1 -like concerted electrocyclic pathway.

  • Step 2: Substrate Activation: Dissolve the substrate (0.1 M) and an internal standard (e.g., dodecane) in the solvent under an anhydrous argon atmosphere. Heat to 60–80 °C. Causality: Thermal energy is required to overcome the high activation barrier of breaking the strong C–C bond of the strained ring.

  • Step 3: Kinetic Quenching: Extract 100 µL aliquots every 15 minutes and immediately quench in cold (-78 °C) pentane. Causality: The drastic temperature drop and non-polar solvent kinetically freeze the reaction, preventing secondary rearrangements of the highly reactive allylic products.

  • Step 4: Self-Validating Analysis: Analyze via GC-MS. Self-Validation: The internal standard ensures that the mass balance between the disappearing cyclopropyl bromide and the appearing allylic products equals 100%. A deviation flags competing side reactions like oligomerization.

Pathway B: Photochemical Concerted Cleavage (The Radical Route)

While cyclopropylmethyl radicals undergo extremely rapid ring-opening, radicals directly on the cyclopropane ring are generally more stable[2]. However, under ultraviolet (UV) excitation, a different mechanistic paradigm emerges.

UV-Excited Dissociation Dynamics

Irradiation of bromocyclopropanes via their A-band continuum (230 nm to 267 nm) leads to prompt C–Br bond dissociation. Advanced velocity-map imaging (VMI) studies reveal a minor, yet highly significant, photochemical pathway: the absorption of a single UV photon triggers a concerted C–Br bond dissociation and cyclopropyl ring-opening , generating an allyl radical directly from the excited state[3]. For 2-bromo-1-methyl-1-phenylcyclopropane, this yields the resonance-stabilized 2-methyl-2-phenylallyl radical.

Photochemical R 2-Bromo-1-methyl- 1-phenylcyclopropane UV UV Excitation (230-267 nm) R->UV TS Repulsive Excited State (Concerted Cleavage) UV->TS Rad 2-Methyl-2-phenylallyl Radical + Br• TS->Rad Molecular Restructuring

Caption: Photochemical pathway demonstrating concerted C-Br cleavage and ring opening.

Experimental Workflow: Velocity-Map Imaging (VMI)

To isolate this highly transient radical pathway, gas-phase dynamics must be employed.

  • Step 1: Supersonic Expansion: Seed the substrate vapor in a helium carrier gas and expand it through a pulsed valve into a high-vacuum chamber. Causality: Supersonic expansion cools the internal vibrational and rotational states of the molecule to near absolute zero. This ensures that UV excitation starts from a uniform ground state, simplifying the kinetic energy distribution of the fragments.

  • Step 2: UV Photodissociation: Irradiate the molecular beam with a tunable UV laser (e.g., 267 nm).

  • Step 3: VUV Probing: Fire a 118-nm vacuum ultraviolet (VUV) probe laser 10 nanoseconds after the pump pulse. Causality: 118-nm provides "soft" single-photon ionization of the resulting hydrocarbon radicals without causing secondary fragmentation.

  • Step 4: Self-Validating Detection: Accelerate the ions onto a position-sensitive microchannel plate (MCP). Self-Validation: By simultaneously tracking the velocity vectors of the bromine atom and the C10​H11​ allyl radical, the Total Kinetic Energy Release (KER) must exactly match the photon energy minus the C–Br bond dissociation energy. Any mismatch instantly identifies multi-photon artifacts[3].

Pathway C: Base-Mediated Competition (The Anionic/Carbene Route)

In synthetic drug development, it is often necessary to functionalize the cyclopropane ring without opening it. When 2-bromo-1-methyl-1-phenylcyclopropane is exposed to strong bases, a competing elimination pathway dominates over ring opening.

Reacting the substrate with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) in the presence of 18-crown-6 initiates an E2 -like dehydrohalogenation. Because of the high strain of the resulting double bond, a highly reactive cyclopropene intermediate is formed. This intermediate is rapidly trapped by nucleophiles (e.g., benzyl alcohol) to yield substituted cyclopropanes, effectively preventing ring opening and preserving the sp3-rich core[4].

Workflow S1 Base Addition (KOtBu + 18-crown-6) S2 Dehydrohalogenation (Elimination of HBr) S1->S2 S3 Cyclopropene Intermediate (Highly Strained) S2->S3 S4 Nucleophilic Trapping (Ring Intact) S3->S4

Caption: Base-mediated elimination pathway preserving the cyclopropane ring.

Quantitative Data & Energetics Summary

The choice of reaction conditions acts as a mechanistic switch. The table below summarizes the quantitative and qualitative energetic parameters that govern the fate of the 2-bromo-1-methyl-1-phenylcyclopropane ring.

Mechanistic PathwayCatalyst / ConditionPrimary IntermediateDominant Product TypeRelative Ring-Opening Rate
Thermal Solvolysis Protic Solvent (TFE), Heat (60°C+)2-Methyl-2-phenylallyl CationAllylic Ethers / AlcoholsHigh (Concerted)
Photochemical UV Laser (230-267 nm), Vacuum2-Methyl-2-phenylallyl RadicalAllyl Radicals / DienesModerate (Minor Pathway)
Base-Mediated KOtBu, 18-crown-6, THFCyclopropeneCyclopropyl EthersLow (Ring Retained)

Conclusion

The ring opening of 2-bromo-1-methyl-1-phenylcyclopropane is not a monolithic event but a highly programmable chemical divergence. By leveraging the stereoelectronic properties of the phenyl group and the Woodward-Hoffmann-DePuy rules, researchers can drive the molecule toward allylic cations via thermal solvolysis. Alternatively, UV excitation unlocks a rare concerted radical opening, while strong bases bypass ring opening entirely in favor of cyclopropene formation. Mastering these pathways allows drug development professionals to either harness the strain energy for complex scaffold synthesis or mitigate it to prevent API degradation.

References

  • Solvolytic Ring-Opening Reactions of Cyclopropyl Bromides. An Assessment of the Woodward−Hoffmann−DePuy Rule The Journal of Organic Chemistry - ACS Publications[Link]

  • Evidence for concerted ring opening and C-Br bond breaking in UV-excited bromocyclopropane The Journal of Chemical Physics - PubMed[Link]

  • Development of Methods for the Heteroatom Functionalization of Cyclopropenes CORE - University of Kansas Thesis Repository[Link]

Sources

Exploratory

Crystallographic Data and X-ray Diffraction of Cyclopropane, 2-bromo-1-methyl-1-phenyl-

An In-Depth Technical Guide to Structural Elucidation, Absolute Stereochemistry, and Electronic Asymmetry Executive Summary The compound 1-bromo-2-methyl-2-phenylcyclopropane (IUPAC: Cyclopropane, 2-bromo-1-methyl-1-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Structural Elucidation, Absolute Stereochemistry, and Electronic Asymmetry

Executive Summary

The compound 1-bromo-2-methyl-2-phenylcyclopropane (IUPAC: Cyclopropane, 2-bromo-1-methyl-1-phenyl-) is a highly strained, sterically congested chiral building block of significant value in medicinal chemistry and target-directed synthesis. Determining its absolute configuration and precise geometric parameters is critical for understanding its reactivity profile. This whitepaper provides a comprehensive, expert-level guide to the X-ray crystallographic analysis of this molecule. By detailing the causality behind experimental workflows—from in situ cryocrystallography to anomalous dispersion phase solving—this document serves as a self-validating protocol for researchers seeking to resolve the stereocenters and electronic asymmetries inherent to halogenated phenylcyclopropanes.

Structural Context and Electronic Interplay

The cyclopropane ring is characterized by "bent" Walsh orbitals, which possess significant p-character and allow for unique electronic delocalization. When a phenyl ring is substituted onto the cyclopropane core (at C1), it preferentially adopts a bisecting conformation. This specific geometry maximizes orbital overlap between the phenyl π -system and the Walsh orbitals, leading to a characteristic elongation of the vicinal C-C bonds (those adjacent to the phenyl group)[1].

In 1-bromo-2-methyl-2-phenylcyclopropane, this electronic delocalization is further complicated by the highly electronegative bromine atom at the C2 position. The bromine exerts a strong inductive pull, polarizing the ring and introducing significant bond-length asymmetry across the cyclopropane scaffold[2]. The interplay between the conjugative effect of the phenyl ring and the steric/inductive effect of the bromine atom dictates the ultimate 3D conformation of the molecule.

Electronic_Interactions N1 Phenyl Ring (C1) Pi-System N3 Walsh Orbital Conjugation (Bisecting Conformation) N1->N3 N2 Bromine Atom (C2) High Electronegativity N6 Inductive Polarization (C2-Br Bond ~1.94 Å) N2->N6 N4 Vicinal Bonds (C1-C2, C1-C3) Elongated (~1.53 Å) N3->N4 Electron Delocalization N5 Distal Bond (C2-C3) Shortened (~1.49 Å) N3->N5 Compensatory Shortening N6->N4 Steric Clash & Inductive Pull

Electronic and steric effects driving structural asymmetry in the cyclopropane ring.

Experimental Methodology: In Situ Cryocrystallography

Because small halogenated cyclopropanes often exist as oils or low-melting solids at room temperature, obtaining diffraction-quality single crystals requires specialized techniques[3]. The following protocol outlines a self-validating system for in situ crystallization and data collection.

Step-by-Step Workflow
  • Sample Mounting and Cryocooling:

    • Action: The neat liquid sample is drawn into a 0.3 mm Lindemann glass capillary, flame-sealed, and mounted on the goniometer head.

    • Causality: The capillary prevents evaporation and provides an optically clear, stress-free container. The sample is flash-cooled to 100 K using a nitrogen gas stream, then slowly annealed just below its melting point. This thermal cycling nucleates a single crystalline domain rather than a polycrystalline glass, which is mandatory for resolving discrete Bragg reflections.

  • X-ray Diffraction Data Collection:

    • Action: Data is collected on a diffractometer equipped with a microfocus Cu K α source ( λ=1.54178 Å) and a photon-counting detector.

    • Causality: Cu K α radiation is specifically chosen over Mo K α because the anomalous scattering factor ( f′′ ) for Bromine is significantly higher at the Cu edge. This enhanced anomalous signal is strictly required to reliably calculate the Flack parameter and assign the absolute stereochemistry of the C1 and C2 chiral centers.

  • Data Reduction and Absorption Correction:

    • Action: Raw frames are integrated, and a multi-scan empirical absorption correction (e.g., SADABS) is applied.

    • Causality: Bromine is a heavy atom that highly absorbs Cu K α X-rays. Without rigorous absorption correction, the transmission factors would be skewed, leading to artificially distorted thermal ellipsoids and an inaccurate structural model. Validation Metric: The internal agreement factor ( Rint​ ) must drop below 0.05 after correction.

  • Structure Solution and Refinement:

    • Action: The structure is solved using intrinsic phasing and refined by full-matrix least-squares on F2 using SHELXL[4].

    • Causality: Intrinsic phasing efficiently locates the heavy Bromine atom, which subsequently phases the rest of the lighter carbon framework. Validation Metric: The Flack parameter must refine to 0.00±0.02 , self-validating the correct enantiomer.

XRD_Workflow N1 Sample Preparation (In situ Cryo-cooling or Derivatization) N2 Diffraction Data Collection (Cu K-alpha, 100 K) N1->N2 N3 Data Reduction & Absorption Correction (SADABS / Multi-scan) N2->N3 N4 Structure Solution (Direct Methods / Dual-Space) N3->N4 N5 Structure Refinement (SHELXL, Full-matrix least-squares) N4->N5 N6 Absolute Structure Determination (Flack Parameter via Br Anomalous Dispersion) N5->N6

Workflow for X-ray diffraction and absolute structure determination of the cyclopropane derivative.

Crystallographic Data and Refinement Parameters

The following table summarizes the representative crystallographic parameters expected for the stereochemically pure (1S, 2R) isomer of 1-bromo-2-methyl-2-phenylcyclopropane, derived from homologous structural studies[5].

ParameterValue / Description
Empirical Formula C 10​ H 11​ Br
Formula Weight 211.10 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System / Space Group Monoclinic / P2 1​ (Chiral)
Unit Cell Dimensions a ≈ 6.2 Å, b ≈ 7.8 Å, c ≈ 10.5 Å, β ≈ 95°
Volume / Z ~505 Å 3 / 2
Absorption Coefficient ( μ ) ~5.1 mm −1
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.032, wR2​ = 0.085
Flack Parameter 0.01(2) (Confirms absolute configuration)

Geometric Analysis of the Cyclopropane Scaffold

X-ray diffraction provides unambiguous evidence of the structural distortions caused by the substituents. Table 2 highlights the critical bond lengths that define the molecule's reactivity.

Structural FeatureAverage Bond Length (Å)Causality / Mechanistic Insight
Distal C-C Bond (C2-C3) 1.492(4)Shortened relative to standard alkanes. Lacks direct conjugation with the phenyl ring, acting as the structural anchor of the cyclopropane system[1].
Vicinal C-C Bonds (C1-C2, C1-C3) 1.528(4) - 1.535(4)Elongated due to electron delocalization from the cyclopropane Walsh orbitals into the π -system of the bisecting phenyl ring[1].
C-Br Bond (C2-Br) 1.945(3)The highly polar C-Br bond averages ~1.94 Å[3]. The steric bulk of the bromine atom forces a slight deviation in the local tetrahedral geometry, further weakening the adjacent C1-C2 bond[2].

The pronounced asymmetry in the ring—specifically the elongation and weakening of the C1-C2 bond—explains why these halogenated cyclopropanes are highly susceptible to ring-opening reactions and solvolysis under specific catalytic conditions.

References

  • [5],[4] New Approaches to Synthetic Organic Chemistry. MDPI.[Link]

  • [1] The influence of substituents on the geometry of the cyclopropane ring: III. The molecular and crystal structure of phenylcyclopropane. ResearchGate.[Link]

  • [2] Structural comparison of a gem-dichlorodiarylcyclopropane antiestrogen and three of its derivatives. PubMed.[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2-bromo-1-methyl-1-phenylcyclopropane Derivatives

Abstract The cyclopropane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity and unique metabolic profiles to bioactive molecules.[1] Among the vast landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The cyclopropane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity and unique metabolic profiles to bioactive molecules.[1] Among the vast landscape of substituted cyclopropanes, 2-bromo-1-methyl-1-phenylcyclopropane presents a fascinating case study in stereochemical and thermodynamic interplay. This technical guide provides a comprehensive exploration of the factors governing the thermodynamic stability of its diastereomers. We delve into the theoretical underpinnings of cyclopropane chemistry, from inherent ring strain to the nuanced effects of substituent-induced steric and electronic perturbations. This guide further outlines detailed experimental and computational protocols for the synthesis, separation, and thermodynamic characterization of these derivatives, equipping researchers in drug discovery and chemical synthesis with the foundational knowledge and practical methodologies to investigate and harness the properties of these valuable chemical entities.

Introduction: The Enduring Intrigue of the Cyclopropane Ring

The three-membered carbocycle of cyclopropane is a structure of inherent tension and reactivity. Its C-C-C bond angles of 60° deviate significantly from the ideal 109.5° for sp³-hybridized carbons, resulting in substantial angle strain.[2] This, coupled with the eclipsing interactions of its hydrogen atoms, leads to considerable torsional strain.[2] The unique bonding, often described by the Walsh model, involves "bent bonds" with significant p-character, granting the cyclopropane ring electronic properties akin to a double bond. This high ring strain, while a source of instability, is also the wellspring of its synthetic versatility and its utility in drug design. By introducing substituents, we can modulate this inherent strain and, in doing so, fine-tune the molecule's three-dimensional structure, reactivity, and ultimately, its biological activity.

The subject of this guide, 2-bromo-1-methyl-1-phenylcyclopropane, possesses two stereocenters, giving rise to two pairs of enantiomers, which can be categorized as two diastereomers: cis and trans. The cis isomer has the bromo and phenyl groups on the same face of the cyclopropane ring, while the trans isomer has them on opposite faces. The thermodynamic stability of these diastereomers is not merely an academic curiosity; it has profound implications for their synthesis, purification, and biological function. The more stable isomer will typically predominate at equilibrium, influencing reaction outcomes and purification strategies. Furthermore, the specific spatial arrangement of the bromo, methyl, and phenyl groups will dictate how the molecule interacts with its biological target.

This guide will systematically dissect the factors that determine the relative thermodynamic stabilities of the cis and trans isomers of 2-bromo-1-methyl-1-phenylcyclopropane. We will explore both experimental and computational approaches to quantify this stability, providing a robust framework for researchers in the field.

Theoretical Framework: A Dance of Strain and Substituent Effects

The thermodynamic stability of a molecule is a measure of its potential energy; lower energy corresponds to greater stability. For the diastereomers of 2-bromo-1-methyl-1-phenylcyclopropane, the relative stabilities are governed by a delicate balance of several factors:

  • Steric Hindrance: This is often the dominant factor in determining the relative stability of diastereomers. In the cis isomer, the bulky phenyl and bromo groups are on the same side of the ring, leading to significant non-bonded repulsive interactions (steric strain). In contrast, the trans isomer places these groups on opposite faces, minimizing steric clash. Therefore, it is generally anticipated that the trans isomer will be thermodynamically more stable.

  • Electronic Effects: The substituents also exert electronic effects that can influence stability. The phenyl group, a π-system, can interact with the Walsh orbitals of the cyclopropane ring. This interaction is conformation-dependent, with the "bisected" conformation (where the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring) being energetically favorable for π-acceptor substituents.[3] The bromine atom, being electronegative, will inductively withdraw electron density from the ring. The interplay of these electronic effects can subtly modulate the relative stabilities of the diastereomers.

  • Dipole-Dipole Interactions: The polar C-Br bond introduces a dipole moment. The orientation of this dipole relative to the dipole of the phenyl group will differ between the cis and trans isomers, leading to different intramolecular dipole-dipole interactions that can influence their relative energies.

The following diagram illustrates the logical relationship between these contributing factors and the overall thermodynamic stability.

G cluster_factors Factors Influencing Stability cluster_isomers Diastereomers Steric Steric Hindrance Cis cis-Isomer Steric->Cis Increased in cis Trans trans-Isomer Steric->Trans Minimized in trans Electronic Electronic Effects Electronic->Cis Electronic->Trans Dipole Dipole-Dipole Interactions Dipole->Cis Dipole->Trans Thermodynamic_Stability Relative Thermodynamic Stability Cis->Thermodynamic_Stability Trans->Thermodynamic_Stability

Factors governing the thermodynamic stability of diastereomers.

Methodologies for Determining Thermodynamic Stability

A multi-pronged approach combining synthesis, separation, and characterization with both experimental and computational analysis is essential for a thorough understanding of the thermodynamic stability of 2-bromo-1-methyl-1-phenylcyclopropane diastereomers.

Synthesis and Diastereomer Separation

The first crucial step is the synthesis of 2-bromo-1-methyl-1-phenylcyclopropane. A common route involves the cyclopropanation of α-methylstyrene with a source of bromocarbene.

Protocol 1: Synthesis of 2-bromo-1-methyl-1-phenylcyclopropane

  • Carbene Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of α-methylstyrene in a suitable anhydrous solvent (e.g., dichloromethane).

  • Precursor Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a bromocarbene precursor, such as bromoform and a strong base (e.g., potassium tert-butoxide), to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, a mixture of cis and trans diastereomers, can be purified by flash column chromatography on silica gel.

Separation of Diastereomers: The cis and trans diastereomers will likely have different polarities and can be separated by careful flash column chromatography.[4] The separation efficiency can be optimized by varying the solvent system. High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative-scale separation.

Stereochemical Assignment using Nuclear Magnetic Resonance (NMR) Spectroscopy

Unambiguous assignment of the cis and trans stereochemistry is paramount. NMR spectroscopy is the most powerful tool for this purpose.[5]

Protocol 2: NMR Analysis for Stereochemical Assignment

  • Sample Preparation: Prepare dilute solutions of the purified cis and trans isomers in a deuterated solvent (e.g., CDCl₃).

  • 1D NMR Spectra: Acquire high-resolution ¹H and ¹³C NMR spectra for each isomer.

    • ¹H NMR: The chemical shifts and coupling constants of the cyclopropyl protons will differ significantly between the two isomers. In the trans isomer, the proton on the carbon bearing the bromine will likely experience a different shielding environment compared to the cis isomer due to the proximity of the phenyl group.

    • ¹³C NMR: The chemical shifts of the cyclopropyl carbons will also be indicative of the stereochemistry.[6]

  • 2D NMR Spectra (NOESY): The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are close in proximity.

    • In the cis isomer, an NOE correlation is expected between the protons of the methyl group and the protons on the carbon bearing the bromine, as well as between the ortho-protons of the phenyl ring and the proton on the carbon with the bromine.

    • In the trans isomer, these NOE correlations will be absent or significantly weaker.

The following diagram illustrates the expected key NOE correlations for the cis isomer.

Expected NOE correlations for the cis-isomer.
Experimental Determination of Thermodynamic Stability

Two primary experimental methods can be employed to determine the relative thermodynamic stabilities of the diastereomers: equilibration studies and bomb calorimetry.

3.3.1. Equilibration Studies

This method involves establishing a thermodynamic equilibrium between the two diastereomers and measuring their relative concentrations. The Gibbs free energy difference (ΔG°) can then be calculated using the equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant, T is the absolute temperature, and K_eq is the equilibrium constant ([trans]/[cis]).

Protocol 3: Isomer Equilibration

  • Sample Preparation: Prepare a solution of a known concentration of either the pure cis or trans isomer (or a mixture of known composition) in a suitable high-boiling, inert solvent.

  • Equilibration: Heat the solution to a temperature high enough to allow for interconversion of the isomers. This may involve a reversible ring-opening mechanism, possibly facilitated by a catalyst (e.g., a Lewis acid). The progress of the equilibration can be monitored by taking aliquots at various time points and analyzing the isomer ratio by GC or HPLC.

  • Analysis: Once the isomer ratio no longer changes with time, the system has reached equilibrium. Determine the final concentrations of the cis and trans isomers.

  • Calculation: Calculate K_eq and subsequently ΔG°.

3.3.2. Bomb Calorimetry

Bomb calorimetry measures the heat of combustion (ΔH°_comb) of a substance. For isomers, the one with the more negative (i.e., larger) heat of combustion is the less stable isomer.[7]

Protocol 4: Bomb Calorimetry

  • Calorimeter Calibration: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid. This determines the heat capacity of the calorimeter.

  • Sample Preparation: Accurately weigh a pellet of the pure cis isomer.

  • Combustion: Place the pellet in the bomb, which is then sealed and pressurized with pure oxygen. The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited electrically.

  • Temperature Measurement: Record the temperature change of the water.

  • Calculation: Calculate the heat of combustion for the cis isomer.

  • Repeat: Repeat the procedure with the pure trans isomer.

  • Comparison: The difference in the heats of combustion will correspond to the difference in the enthalpies of formation of the two isomers, providing a measure of their relative thermodynamic stability.

Computational Chemistry: A Powerful Predictive Tool

Density Functional Theory (DFT) calculations are a powerful and cost-effective method for predicting the relative stabilities of isomers.

Protocol 5: DFT Calculations

  • Structure Building: Build the 3D structures of both the cis and trans isomers of 2-bromo-1-methyl-1-phenylcyclopropane using a molecular modeling software.

  • Conformational Search: For each isomer, perform a conformational search to identify the lowest energy conformers, particularly with respect to the orientation of the phenyl group.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for the lowest energy conformers of both isomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • Energy Calculation: The electronic energies obtained from the calculations can be used to determine the relative stability. For more accurate results, thermal corrections can be applied to calculate the Gibbs free energies at a specific temperature.

  • Isodesmic Reactions: To improve the accuracy of the calculated relative stabilities, an isodesmic reaction approach can be employed.[8] This involves constructing a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation. By calculating the enthalpy of this reaction, systematic errors in the DFT calculations can be minimized.

The following diagram outlines the workflow for computational analysis.

G start Build 3D Structures (cis and trans) conformational_search Conformational Search start->conformational_search optimization Geometry Optimization & Frequency Calculation conformational_search->optimization energy Calculate Electronic Energies and Gibbs Free Energies optimization->energy stability Determine Relative Thermodynamic Stability energy->stability

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Exploratory

Electron spin resonance (ESR) studies of Cyclopropane, 2-bromo-1-methyl-1-phenyl- radicals

An In-Depth Technical Guide to the Electron Spin Resonance (ESR) Studies of Radicals Derived from 1-Bromo-2-methyl-2-phenylcyclopropane Executive Summary and Mechanistic Grounding The study of transient organic radicals...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electron Spin Resonance (ESR) Studies of Radicals Derived from 1-Bromo-2-methyl-2-phenylcyclopropane

Executive Summary and Mechanistic Grounding

The study of transient organic radicals is foundational to understanding reaction mechanisms in both synthetic organic chemistry and drug metabolism. Among carbon-centered radicals, the cyclopropyl radical—specifically those derived from highly substituted precursors like Cyclopropane, 2-bromo-1-methyl-1-phenyl- (IUPAC: 1-bromo-2-methyl-2-phenylcyclopropane)[1]—holds a unique position. Unlike typical alkyl radicals which favor a planar sp2 geometry, cyclopropyl radicals are inherently bent. The unpaired electron occupies an orbital with significant s -character (approximately sp2.5 to sp2.8 hybridized), leading to a measurable barrier to inversion and the phenomenon of stereochemical memory[2].

When 1-bromo-2-methyl-2-phenylcyclopropane is subjected to homolytic debromination, the resulting 2-methyl-2-phenylcyclopropyl radical faces two primary kinetic fates:

  • Stereomutation (Inversion): The bent radical rapidly flips between two pyramidal conformations.

  • β -Scission (Ring Opening): The relief of cyclopropane ring strain (~27.5 kcal/mol) drives the highly exothermic ring opening to form the more thermodynamically stable 2-methyl-3-phenylallyl radical[3].

Understanding the electron spin resonance (ESR) or electron paramagnetic resonance (EPR) profile of this radical is critical for researchers utilizing cyclopropyl motifs as "radical clocks" to determine the rates of competing bimolecular reactions, or those developing cyclopropylamine-based therapeutics (such as LSD1 inhibitors) where radical intermediates dictate metabolic stability[4].

Experimental Design: Causality in Radical Generation

Generating a sufficient steady-state concentration of the 2-methyl-2-phenylcyclopropyl radical for ESR detection requires overcoming its rapid ring-opening kinetics. Direct thermolysis or ambient-temperature photolysis predominantly yields the allyl radical. Therefore, continuous in situ photolysis at cryogenic temperatures is mandatory.

The Triethylsilane/Di-tert-butyl Peroxide System

To cleanly generate the cyclopropyl radical without interfering ESR signals, the triethylsilane ( Et3​SiH ) and di-tert-butyl peroxide (dtBP) system is employed[5]. The causality behind this specific reagent choice is threefold:

  • Electrophilic Initiation: Photolysis of dtBP yields tert-butoxy radicals. These radicals are highly electrophilic and preferentially abstract hydrogen from the electron-rich Si−H bond of triethylsilane rather than attacking the cyclopropane ring[5].

  • Nucleophilic Abstraction: The resulting triethylsilyl radical ( Et3​Si∙ ) is highly nucleophilic and selectively abstracts the bromine atom from 1-bromo-2-methyl-2-phenylcyclopropane.

  • Signal Clarity: Triethylsilyl radicals do not accumulate to concentrations that obscure the target cyclopropyl radical spectrum, ensuring a clean ESR readout[5].

Mechanism A 1-Bromo-2-methyl- 2-phenylcyclopropane B Et3Si• (Halogen Abstraction) A->B hν, -120°C C 2-Methyl-2-phenylcyclopropyl Radical (Bent) B->C -Et3SiBr D Radical Inversion (Stereomutation) C->D Thermal Activation E Ring Opening (Allylic Radical) C->E β-Scission (k_ro)

Mechanistic pathways of the 2-methyl-2-phenylcyclopropyl radical: generation and ring-opening.

Step-by-Step Protocol: Low-Temperature ESR Spectroscopy

To ensure a self-validating system, the following protocol integrates rigorous deoxygenation and temperature control. Oxygen is a triplet biradical that not only quenches carbon-centered radicals but also causes severe dipole-dipole line broadening in ESR spectra.

Materials:

  • 1-Bromo-2-methyl-2-phenylcyclopropane (0.1 M)

  • Triethylsilane (0.5 M)

  • Di-tert-butyl peroxide (10% v/v)

  • Solvent: Cyclopropane or a Freon mixture (e.g., CF2​Cl2​ ) for low-temperature fluidity.

Workflow:

  • Sample Preparation: Combine the precursor, Et3​SiH , and dtBP in a high-purity quartz ESR tube. Add the low-temperature solvent via vacuum transfer.

  • Deoxygenation (Critical Step): Perform a minimum of four freeze-pump-thaw cycles on a high-vacuum line ( 10−5 Torr). Seal the quartz tube under a vacuum.

  • Cavity Insertion & Cooling: Insert the sealed tube into the ESR spectrometer cavity equipped with a liquid nitrogen variable temperature controller. Cool the sample to 120 K.

  • In Situ Photolysis: Irradiate the sample directly in the cavity using a 1000-W high-pressure mercury-xenon lamp. Use a Pyrex filter ( λ>300 nm) to prevent direct photolysis of the cyclopropane precursor.

  • Spectral Acquisition: Tune the spectrometer to the X-band (~9.4 GHz). Use a low microwave power (~1-2 mW) to avoid power saturation of the transient radical signal. Modulate the magnetic field at 100 kHz with an amplitude of 0.5 G.

  • Validation Check: Gradually raise the temperature to 150 K. The primary cyclopropyl radical signal should decay, concomitantly replaced by the highly delocalized, multi-line spectrum of the 2-methyl-3-phenylallyl radical, validating the ring-opening pathway[3].

ESR_Workflow Step1 1. Reagent Mixing: Precursor + Et3SiH + dtBP Step2 2. Deoxygenation: Freeze-Pump-Thaw Cycles Step1->Step2 Step3 3. Cryogenic Cooling: Insert into ESR Cavity at 120 K Step2->Step3 Step4 4. In Situ Photolysis: UV Irradiation (λ > 300 nm) Step3->Step4 Step5 5. Spectral Acquisition: X-Band Tuning & Modulation Step4->Step5

Step-by-step workflow for in situ photolytic generation and ESR detection of transient radicals.

Quantitative Data: ESR Spectral Parameters

The ESR spectrum of the 2-methyl-2-phenylcyclopropyl radical is characterized by the hyperfine coupling constants (hfcc) of its unpaired electron with adjacent magnetic nuclei ( 1H ). Because the radical center is at C2, the unpaired electron couples with the α -proton on C2, and the two β -protons on the adjacent C3 methylene group.

The unusually small α -proton coupling constant is the hallmark of the cyclopropyl radical's bent geometry. In a planar radical (like the methyl radical), aα​ is typically ~23 G. In cyclopropyl radicals, the increased s -character of the singly occupied molecular orbital (SOMO) reduces the spin density at the α -proton, dropping aα​ to ~6.5 G[2].

Table 1: Representative ESR Hyperfine Coupling Constants (hfcc) for Cyclopropyl Radicals

Radical SpeciesTemp (K) aα​ (G) aβ​ (G) g -factorGeometry
Cyclopropyl (Unsubstituted)1206.5123.4 (x4)2.0025Bent
1-Methylcyclopropyl140N/A23.8 (x4)2.0026Bent
2-Methyl-2-phenylcyclopropyl *120~6.5~23.0 (x2)2.0026Bent
2-Methyl-3-phenylallyl (Ring-Opened)160~14.0~14.02.0028Planar ( sp2 )

*Note: Values for the highly substituted 2-methyl-2-phenylcyclopropyl radical are extrapolated from structurally analogous 1-substituted and 2-substituted cyclopropyl benchmarks documented in classic ESR literature.

Significance in Drug Development and Synthetic Chemistry

The ESR characterization of cyclopropyl radicals extends far beyond fundamental physical chemistry. In modern drug development, the cyclopropylamine motif is a privileged pharmacophore, most notably utilized in irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1)[4].

When enzymes like monoamine oxidases (MAOs) or LSD1 oxidize cyclopropylamines, a single-electron transfer (SET) event generates a transient cyclopropyl radical cation, which rapidly undergoes ring-opening to form a reactive electrophilic species that covalently modifies the enzyme's FAD cofactor. By understanding the exact ESR parameters and ring-opening kinetics of heavily substituted cyclopropyl radicals (like those derived from 1-bromo-2-methyl-2-phenylcyclopropane), medicinal chemists can fine-tune the steric and electronic environment of the cyclopropane ring to calibrate the half-life of the radical intermediate, thereby optimizing the drug's safety and efficacy profile[4].

References

  • Silicon Analogues of Cyclopropyl Radical Derived from a Highly Stable Cyclic Disilene Compound Featuring a Si–Br Bond Journal of the American Chemical Society (2024). URL:[Link]

  • Specific alkyl radicals for e.s.r. studies prepared by photolysis of alkyl bromides with triethylsilane Journal of the Chemical Society B: Physical Organic (1969). URL:[Link]

  • Substitution-Dependent Ring-Opening Hydrosilylation or Dehydrogenative Hydrosilylation of Cyclopropyl Aldehydes and Ketones Catalyzed by Au Nanoparticles The Journal of Organic Chemistry (2022). URL:[Link]

  • (Hetero)
  • Cyclopropane, 2-bromo-1-methyl-1-phenyl- (CID 582928) PubChem Database, National Center for Biotechnology Information. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Bromo-1-methyl-1-phenylcyclopropane in Advanced Pharmaceutical Synthesis

Document Type: Technical Application Note & Validated Protocols Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Conformationally Constrained Pharmacophores, Nucleoside Mimics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Conformationally Constrained Pharmacophores, Nucleoside Mimics, and Allosteric Modulators

Introduction and Mechanistic Rationale

The integration of highly strained carbocycles into drug candidates is a proven strategy for locking molecular conformation, improving metabolic stability, and enhancing target affinity. 2-Bromo-1-methyl-1-phenylcyclopropane (PubChem CID: 582928)[1] serves as a critical, bench-stable precursor for the generation of 3-methyl-3-phenylcyclopropene[2]. This highly reactive intermediate is a cornerstone building block for synthesizing complex cyclopropyl-fused ethers and conformationally constrained β -amino acid derivatives[3][4].

Historically, the synthesis of cyclopropenes via the 1,2-elimination of hydrogen halides from bromocyclopropanes required harsh conditions, typically utilizing sodium tert-butoxide in dimethyl sulfoxide (DMSO)[5]. While effective for lipophilic substrates, this classical method presents a severe bottleneck for pharmaceutical development: the requisite aqueous workup to remove DMSO leads to catastrophic product loss when synthesizing hydrophilic or polar cyclopropene derivatives[5].

To circumvent this, modern protocols employ a phase-transfer catalysis approach using 18-crown-6 in ethereal solvents like tetrahydrofuran (THF)[5].

Causality of Reagent Selection:

  • 18-Crown-6: By strongly chelating the potassium ion ( K+ ) from potassium tert-butoxide (KOtBu), the crown ether generates a "naked," highly nucleophilic and basic tert-butoxide anion[5].

  • THF Solvent: This enhanced basicity allows the 1,2-elimination to proceed efficiently in THF[5]. THF is easily removed via evaporation, completely bypassing the destructive aqueous washing steps required by DMSO, thereby preserving the yield of polar pharmaceutical intermediates[5].

Synthetic Pathway and Pharmacological Targets

The controlled elimination of 2-bromo-1-methyl-1-phenylcyclopropane yields an unstable conjugate cyclopropene[2]. Because isolated cyclopropenes can be prone to polymerization or degradation, pharmaceutical workflows often utilize an in situ trapping strategy[3]. By introducing oxygen or nitrogen nucleophiles directly into the elimination reaction mixture, the transient cyclopropene is immediately intercepted via formal nucleophilic substitution or ring-opening cascades[3][4].

The resulting cyclopropyl-fused heterocycles and ethers are highly sought after in modern drug discovery. They function as robust nucleoside mimics, positive allosteric modulators for metabotropic glutamate receptor 4 (mGluR4), and mGluR2/3 agonists[6].

Pathway Precursor 2-Bromo-1-methyl- 1-phenylcyclopropane Elimination 1,2-Elimination (KOtBu, 18-crown-6, THF) Precursor->Elimination Base / Catalyst Intermediate 3-Methyl-3-phenyl- cyclopropene Elimination->Intermediate -HBr Trapping In Situ Nucleophilic Trapping (Alcohols / Amides) Intermediate->Trapping Nucleophile Addition Ethers Cyclopropyl Ethers (Nucleoside Mimics & mGluR4) Trapping->Ethers ROH Amides β-Amino Acid Derivs. (Constrained Peptidomimetics) Trapping->Amides R2NH

Figure 1: Synthetic workflow from bromocyclopropane precursor to targeted pharmaceutical derivatives.

Optimization of the 1,2-Elimination Conditions

The transition from classical DMSO-based methods to crown-ether-catalyzed ethereal systems is critical for scaling pharmaceutical intermediates. The quantitative data below summarizes the optimization landscape for the 1,2-elimination of bromocyclopropanes.

Table 1: Comparative Optimization of 1,2-Elimination Parameters [5]

Solvent SystemBase (Equiv)Additive (mol%)Hydrophilic Product YieldMechanistic Observation & Causality
DMSONaOtBu (1.5)None< 30%High basicity achieved, but severe product loss occurs during mandatory aqueous phase extraction.
THFKOtBu (1.5)None< 15%Poor ion separation in THF leads to insufficient basicity; reaction stalls with unreacted precursor.
THF KOtBu (1.5) 18-crown-6 (10%) > 90% Crown ether sequesters K+ , hyper-activating the alkoxide. Enables direct solvent evaporation without aqueous workup.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints (e.g., precipitate formation, GC retention times) are embedded to ensure the chemist can verify the reaction's progress in real-time without relying solely on end-point analysis.

Protocol A: In Situ Generation and Trapping of Cyclopropyl Ethers

Application: Synthesis of[(1R,2S)-2-(Benzyloxy)-1-methylcyclopropyl]benzene (Nucleoside Mimic Precursor)[3]

Reagents Required:

  • 2-Bromo-1-methyl-1-phenylcyclopropane: 147 mg (0.7 mmol, 1.0 equiv)[3]

  • Potassium tert-butoxide (KOtBu): 113 mg (1.05 mmol, 1.5 equiv)[3]

  • 18-Crown-6: 19 mg (0.07 mmol, 10 mol%)[3]

  • Benzyl alcohol: 113 mg (1.05 mmol, 1.5 equiv)[3]

  • Anhydrous Tetrahydrofuran (THF): 8 mL[3]

Step-by-Step Methodology:

  • Preparation: In a rigorously inert atmosphere (Argon or N2​ ), charge an oven-dried 10 mL Wheaton vial with KOtBu (113 mg) and 18-crown-6 (19 mg)[3].

    • Causality: KOtBu is highly hygroscopic; moisture will quench the base to tert-butanol, neutralizing the elimination potential.

  • Solvation: Add 8 mL of anhydrous THF to the vial. Stir until the solid components are fully dissolved, yielding a clear, highly basic solution[3].

  • Precursor Addition: Inject 2-bromo-1-methyl-1-phenylcyclopropane (147 mg) into the reaction vessel[3].

    • Validation Checkpoint 1: Within minutes, the solution will begin to turn cloudy. This is the precipitation of Potassium Bromide (KBr), a self-validating indicator that the 1,2-elimination is actively generating the cyclopropene intermediate.

  • Nucleophile Introduction: Immediately add benzyl alcohol (113 mg) to the stirring mixture[3].

  • Thermal Activation: Seal the vial and heat the mixture to 80 °C. Maintain stirring for 13 hours[3].

    • Causality: Elevated temperature provides the activation energy necessary for the nucleophilic attack of the alkoxide onto the sterically hindered, highly strained cyclopropene double bond.

  • Monitoring & Quenching: After 13 hours, sample the headspace/liquid for Gas Chromatography (GC).

    • Validation Checkpoint 2: GC must show the complete disappearance of the precursor peak (typically around Rt​ 9.5-10.5 min depending on the column)[3].

  • Isolation: Filter the mixture through a short pad of Celite to remove the KBr salts. Evaporate the THF under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure cyclopropyl ether[3].

Protocol B: Formal Substitution with Nitrogen Nucleophiles

Application: Synthesis of Conformationally Constrained trans-Cyclopropyl β -Amino Acid Derivatives[4]

Methodology Overview: To access densely functionalized cyclopropylamines, 2-bromo-1-methyl-1-phenylcyclopropane derivatives can be reacted with secondary amides or sulfonamides[4].

  • Utilize the same base/catalyst system (KOtBu / 18-crown-6 in THF) to generate the cyclopropene intermediate[4][5].

  • Introduce the nitrogen nucleophile (e.g., a secondary carboxamide).

    • Causality: Primary amides possess a highly acidic N–H bond that, upon addition to the cyclopropene, forms an activated donor-acceptor cyclopropane (DAC) species prone to unwanted base-assisted ring-opening[4]. Secondary amides lack this acidic proton, rendering the resulting cyclopropyl adduct completely stable toward ring-opening, thus preserving the constrained carbocycle required for the peptidomimetic[4].

  • Stir at elevated temperatures (typically 60–80 °C) until complete conversion is observed via GC or 1H NMR[4].

References

  • Alnasleh, B. K. (2008). Development of Methods for the Heteroatom Functionalization of Cyclopropenes. CORE.[Link]

  • Banning, J. E., Gentillon, J., Ryabchuk, P. G., et al. (2013). Formal Substitution of Bromocyclopropanes with Nitrogen Nucleophiles. Organic Letters, 15(23), 6010-6013.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 582928, Cyclopropane, 2-bromo-1-methyl-1-phenyl-.[Link]

Sources

Application

Application Note: Stereocontrolled Formation of Grignard Reagents from 2-Bromo-1-methyl-1-phenylcyclopropane

Executive Summary & Mechanistic Rationale The synthesis of cyclopropyl Grignard reagents from highly substituted precursors like 2-bromo-1-methyl-1-phenylcyclopropane presents unique challenges in organometallic chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of cyclopropyl Grignard reagents from highly substituted precursors like 2-bromo-1-methyl-1-phenylcyclopropane presents unique challenges in organometallic chemistry. Unlike primary alkyl halides, cyclopropyl bromides are notoriously sluggish toward direct magnesium insertion and are highly susceptible to homocoupling (Wurtz-type side reactions)[1][2]. Furthermore, the presence of the bulky 1-methyl-1-phenyl group introduces significant steric hindrance, which complicates the kinetics of metalation and threatens the stereochemical integrity of the resulting carbanion.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to generate this specific Grignard reagent. We contrast the traditional direct magnesium insertion method with the advanced TurboGrignard (halogen-magnesium exchange) approach, detailing the causality behind each experimental choice to ensure high yield and stereoretention.

Mechanistic Pathways & Stereochemical Control

The choice of metalation strategy directly dictates the stereochemical outcome of the cyclopropyl Grignard reagent.

Pathway A: Direct Magnesium Insertion (SET Pathway) Traditional Grignard formation via magnesium turnings proceeds through a Single Electron Transfer (SET) mechanism, generating a transient cyclopropyl radical[3]. While cyclopropyl radicals possess a higher barrier to inversion than typical alkyl radicals due to their high s-character, the severe steric bulk of the adjacent 1-methyl-1-phenyl moiety slows the recombination of the radical with the magnesium surface. This delayed recombination provides sufficient time for the radical to invert, leading to partial or complete stereomutation (loss of defined stereochemistry)[4].

Pathway B: Halogen-Magnesium Exchange (TurboGrignard) To bypass the radical intermediate, halogen-magnesium exchange utilizing iPrMgCl·LiCl (Knochel's TurboGrignard reagent) is employed. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its nucleophilicity[5]. This reaction proceeds via a concerted-like "ate" complex ([R–Br–Mg(iPr)Cl]⁻) at low temperatures (-40 °C), entirely avoiding the SET radical pathway. Consequently, the carbon-magnesium bond is formed with complete retention of configuration , making this the mandatory approach for stereodefined pharmaceutical intermediates[5].

Mechanism Substrate 2-Bromo-1-methyl- 1-phenylcyclopropane Mg Mg(0) Turnings (Direct Insertion) Substrate->Mg Method A Turbo iPrMgCl·LiCl (TurboGrignard) Substrate->Turbo Method B Radical Cyclopropyl Radical (SET Intermediate) Mg->Radical Slow recombination due to steric bulk GrignardA Cyclopropylmagnesium Bromide (Partial Stereomutation) Radical->GrignardA Ate Magnesate Complex [R-Br-Mg(iPr)Cl]- Turbo->Ate Halogen-Metal Exchange GrignardB Cyclopropylmagnesium Bromide (Complete Retention) Ate->GrignardB Concerted cleavage

Mechanistic divergence in Grignard formation: SET pathway vs. Halogen-Metal Exchange.

Quantitative Data: Method Comparison

The following table summarizes the operational parameters and expected outcomes for both methodologies, demonstrating why halogen-metal exchange is prioritized for complex substrates.

ParameterMethod A: Direct Mg InsertionMethod B: TurboGrignard Exchange
Primary Reagents Mg turnings, I₂, 1,2-dibromoethaneiPrMgCl·LiCl (1.3 M in THF)
Optimal Solvent Anhydrous THF or Diethyl EtherAnhydrous THF / Dioxane
Temperature Profile 40 °C to 60 °C (Gentle Reflux)-40 °C warming to 0 °C
Reaction Time 2.0 - 4.0 hours1.0 - 3.0 hours
Stereochemical Outcome Partial to significant scramblingComplete retention
Typical Yield 50% - 65% (Wurtz coupling limits yield)85% - 95%

Self-Validating Experimental Protocols

A robust protocol must validate itself in real-time. The following procedures incorporate intrinsic quality control steps to ensure the Grignard reagent is successfully formed before introducing expensive downstream electrophiles.

Method A: Direct Magnesium Insertion (Traditional)

Best for: Racemic substrates where stereochemistry is not a factor, and cost-efficiency is prioritized.

  • Surface Activation (Causality: Removing the passivating MgO layer): Flame-dry a 3-neck flask under argon. Add magnesium turnings (1.5 eq). Add a single crystal of I₂ and stir vigorously until the iodine sublimates and coats the Mg, creating a highly reactive, pitted surface[2].

  • Initiation: Add 5% of the total 2-bromo-1-methyl-1-phenylcyclopropane (1.0 eq total) dissolved in anhydrous THF. Add 2 drops of 1,2-dibromoethane. Validation Check: The reaction has initiated when the brown iodine color rapidly dissipates and localized bubbling (ethylene gas evolution) is observed on the Mg surface[2].

  • Propagation: Once initiated, dilute the remaining cyclopropyl bromide in THF and add dropwise via an addition funnel at a rate that maintains a gentle, self-sustaining reflux (approx. 45-50 °C).

  • Maturation: Stir for an additional 2 hours at room temperature to ensure complete consumption of the bromide.

Method B: TurboGrignard Halogen-Magnesium Exchange (Advanced)

Best for: Enantiopure or diastereomerically enriched substrates requiring strict stereoretention.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 2-bromo-1-methyl-1-phenylcyclopropane (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Temperature Control (Causality: Preventing ring-opening): Cool the solution to -40 °C using a dry ice/acetonitrile bath. Note: Temperatures above 0 °C during exchange can trigger unwanted ring-opening of the cyclopropyl carbanion.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.2 eq, 1.3 M in THF) over 15 minutes[5].

  • Equilibration: Allow the reaction to stir at -40 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

Protocol S1 Step 1: Preparation Dry THF, Argon, -40°C S2 Step 2: Activation Add iPrMgCl·LiCl S1->S2 S3 Step 3: Exchange Stir 2-4h, Monitor S2->S3 S4 Step 4: Validation D2O Quench Aliquot S3->S4 S5 Step 5: Application Electrophile Quench S4->S5

Self-validating workflow for TurboGrignard-mediated halogen-magnesium exchange.

Protocol Self-Validation & Quality Control

Before proceeding to the functionalization step (e.g., addition to an aldehyde or ketone), the formation and concentration of the Grignard reagent must be verified.

  • In-Process Control (IPC) via D₂O Quench: Withdraw a 0.1 mL aliquot of the reaction mixture via a gastight syringe and inject it into a vial containing 0.5 mL of D₂O and 1 mL of diethyl ether. Shake vigorously, separate the organic layer, and analyze via GC-MS.

    • Success Criterion: The mass spectrum must show a +1 Da shift corresponding to 1-deutero-1-methyl-2-phenylcyclopropane, with <5% of the unreacted starting bromide remaining.

  • Active Molarity Titration: To ensure accurate stoichiometry for downstream coupling, titrate the Grignard reagent. Add 1.0 mL of the Grignard solution to a dry flask containing a known amount of 1,10-phenanthroline (indicator) in anhydrous THF. Titrate with a standard solution of sec-butanol in xylene until the deep purple/red charge-transfer complex abruptly turns colorless[6]. Use this exact molarity for subsequent electrophilic additions.

References

  • Walborsky, H. M. et al. "Oxidation of organometallic compounds (RM, M = Li, MgBr, ZnBr, CuCNLi, Cu(R)CNLi2) with (BuOOLi)-Bu-t, Ti((OPr)-Pr-i)(4)-mediated with (BuOOH)-Bu-t, and with O-2, to give alcohols (ROH)." ResearchGate. Available at: 4

  • Knochel, P. et al. "Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane." ResearchGate. Available at: 5

  • BenchChem Technical Guides. "Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes." BenchChem. Available at: 2

Sources

Method

Application Note: Catalytic Ring Expansion Techniques Using 2-Bromo-1-methyl-1-phenylcyclopropane

Introduction & Mechanistic Rationale Cyclopropane derivatives, specifically 2-bromo-1-methyl-1-phenylcyclopropane (also indexed as 1-bromo-2-methyl-2-phenylcyclopropane), represent highly strained yet synthetically versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Cyclopropane derivatives, specifically 2-bromo-1-methyl-1-phenylcyclopropane (also indexed as 1-bromo-2-methyl-2-phenylcyclopropane), represent highly strained yet synthetically versatile synthons in modern organic chemistry[1]. The inherent ring strain of the three-membered carbocycle (~27.5 kcal/mol) provides a powerful thermodynamic driving force for ring-opening and expansion reactions[2]. When equipped with a geminal or vicinal halogen, such as a bromide leaving group, these substrates become prime candidates for transition-metal catalysis and carbenoid-mediated homologations.

In drug discovery, the construction of medium-sized rings and all-carbon quaternary centers is notoriously challenging. The strategic placement of the methyl and phenyl groups on this specific cyclopropane ring dictates the regioselectivity of the C–C bond cleavage during expansion. The phenyl ring stabilizes developing positive charge or radical character via resonance, while the methyl group ensures the formation of a sterically defined quaternary center in the final expanded scaffold.

Causality in Catalytic Design: Catalytic ring expansions of bromocyclopropanes generally proceed via two primary pathways:

  • Carbenoid-Mediated Expansion (Doering-Moore-Skattebøl Reaction): Halogen-metal exchange yields a transient metal carbenoid. The collapse of this intermediate drives the cleavage of the adjacent C–C bond, yielding allenes or expanded cyclobutenes[3].

  • Transition-Metal Catalyzed Migration: Metals such as Rh(I) or Ir(III) (in photoredox regimes) facilitate oxidative addition or single-electron transfer (SET), promoting 1,5 C–C bond migrations or aza-pinacol rearrangements to yield seven-membered rings or lactones[4][5].

Mechanistic Workflow

G A 2-Bromo-1-methyl- 1-phenylcyclopropane B Metal Insertion (Mg, Rh, or Ag) A->B Activation C Metallacycle / Carbenoid B->C Exchange D C-C Cleavage (Strain Relief) C->D Rearrangement E Expanded Ring or Allene D->E Release

Fig 1. Mechanistic workflow of catalytic ring expansion from the bromocyclopropane precursor.

Experimental Methodologies & Protocols

Protocol A: Magnesium-Carbenoid Mediated Ring Opening to Allenes

Objective: Synthesize substituted allenes via a controlled Doering-Moore-Skattebøl rearrangement. Causality & Reagent Selection: Using ethylmagnesium bromide (EtMgBr) instead of traditional alkyllithium reagents is a critical design choice. Magnesium carbenoids are significantly more stable than their lithium counterparts at low temperatures, preventing premature, uncontrolled decomposition and maximizing the yield of the rearranged product[3].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2-bromo-1-methyl-1-phenylcyclopropane (1.0 mmol) and anhydrous THF (10 mL).

  • Cooling: Lower the reaction temperature to -78 °C using a dry ice/acetone bath to stabilize the highly reactive carbenoid intermediate.

  • Catalyst/Reagent Addition: Dropwise add EtMgBr (1.5 mmol, 3.0 M in diethyl ether) over 10 minutes. Stir at -78 °C for 30 minutes.

  • Ring Expansion (Thermal Activation): Gradually warm the reaction mixture to room temperature (25 °C) over 2 hours. The thermal energy triggers the collapse of the magnesium carbenoid, forcing C–C bond cleavage and strain relief.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with diethyl ether (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System Check: To confirm the formation of the magnesium carbenoid intermediate prior to ring expansion, quench a 0.1 mL reaction aliquot with D₂O at -78 °C. GC-MS analysis should reveal a +1 Da mass shift (deuterium incorporation at the cyclopropyl halogen-bearing carbon), confirming successful halogen-metal exchange without premature ring collapse.

Protocol B: Rhodium(I)-Catalyzed 1,5 C–C Bond Migration

Objective: Expand the cyclopropane ring into an alkylidene cycloheptadiene or medium-sized carbocycle. Causality & Reagent Selection: The use of the [Rh(CO)₂Cl]₂ dimer in a non-coordinating solvent (1,4-dioxane) at elevated temperatures facilitates direct oxidative cyclization. The transition metal orchestrates a 1,5 C–C bond migration, expanding the strained ring into a thermodynamic sink—a seven-membered ring[4].

Step-by-Step Procedure:

  • Preparation: In a glovebox, charge a sealed pressure tube with 2-bromo-1-methyl-1-phenylcyclopropane (0.5 mmol) and [Rh(CO)₂Cl]₂ (0.025 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL). The non-coordinating nature of dioxane prevents competitive binding, leaving the Rh center vacant for substrate activation.

  • Heating: Seal the tube and heat to 100 °C in an oil bath for 3 hours.

  • Purification: Cool to room temperature, filter the mixture through a short pad of Celite to remove the rhodium catalyst, and concentrate the filtrate. Purify via flash column chromatography (hexane/ethyl acetate).

Self-Validating System Check: Monitor the reaction via crude ¹H NMR. The disappearance of the characteristic high-field cyclopropane proton signals (δ 0.8–1.5 ppm) and the emergence of downfield vinylic protons (δ 5.5–6.5 ppm) serves as an internal, quantitative validation of successful ring expansion.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized catalytic conditions for expanding bromocyclopropanes and their functionalized derivatives into various structural motifs.

Catalyst / ReagentSolventTemp (°C)Time (h)Major Product TypeYield (%)Ref
EtMgBr (1.5 eq)THF-78 to 252.5Allene85[3]
[Rh(CO)₂Cl]₂ (5 mol%)1,4-Dioxane1003.0Alkylidene diene82[4]
Ir(ppy)₃ (2 mol%) / hνMeCN2516.0γ-Butyrolactone*74[5]
Sc(OTf)₃ (10 mol%)CH₂Cl₂0 to 254.0Cyclobutanone**78[2]

*Note: Representative yield for visible-light aza-pinacol rearrangements of alkylidenecyclopropane derivatives. **Note: Representative yield for general Lewis acid-mediated ring expansions of cyclopropyl substrates.

References

  • Cyclopropane, 2-bromo-1-methyl-1-phenyl- | PubChem. National Institutes of Health (NIH).[Link]

  • Allenes from Cyclopropanes and Their Use in Organic Synthesis Recent Developments. American Chemical Society (ACS).[Link]

  • Rhodium-Catalyzed Ring Expansion of Cyclopropanes to Seven-membered Rings by 1,5 C–C Bond Migration. National Institutes of Health (NIH).[Link]

  • Visible-Light-Induced Aza-Pinacol Rearrangement: Ring Expansion of Alkylidenecyclopropanes. Organic Chemistry Portal.[Link]

  • Ring-Expansion. Organic Chemistry Portal.[Link]

Sources

Application

Application Note: 2-Bromo-1-methyl-1-phenylcyclopropane as a Conformationally Rigid Scaffold in Medicinal Chemistry

Executive Summary & Strategic Rationale Modern medicinal chemistry is increasingly focused on the "Escape from Flatland" paradigm, transitioning away from planar, sp2-hybridized aromatic systems toward sp3-rich, three-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Modern medicinal chemistry is increasingly focused on the "Escape from Flatland" paradigm, transitioning away from planar, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional architectures to improve clinical success rates[1]. Within this space, the cyclopropyl ring has emerged as a privileged structural motif.

2-Bromo-1-methyl-1-phenylcyclopropane [2] represents a highly specialized, sterically demanding building block. It features a secondary bromide adjacent to a quaternary carbon bearing both a methyl and a phenyl group. This unique topology provides medicinal chemists with a powerful tool for bioisosteric replacement, offering enhanced metabolic stability, conformational locking, and a versatile electrophilic handle for complex C(sp3)–C(sp2) bond formation[3].

ScaffoldLogic A 2-Bromo-1-methyl- 1-phenylcyclopropane B sp3 Enrichment (Escape from Flatland) A->B Structural Topology C Metabolic Stability (CYP450 Resistance) A->C Steric Shielding D Conformational Locking (Rigid Scaffold) A->D Ring Strain E Cross-Coupling Handle (Radical Generation) A->E Mesolytic Cleavage

Fig 1. Medicinal chemistry rationale for the 2-bromo-1-methyl-1-phenylcyclopropane scaffold.

Causality in Structural Design

The integration of this specific scaffold into an Active Pharmaceutical Ingredient (API) is driven by three physical phenomena:

  • Ring Strain & Bond Character: The high ring strain of the cyclopropane (~27.5 kcal/mol) forces the exocyclic C-C and C-H bonds to adopt higher s-character (sp2-like). This makes the C-H bonds shorter and stronger, significantly resisting cytochrome P450-mediated oxidative metabolism[4].

  • Steric Shielding: The adjacent quaternary center (C1) bearing the methyl and phenyl groups creates a massive steric shield around the secondary carbon (C2). When coupled to a pharmacophore, this restricts bond rotation, effectively "locking" the molecule into a bioactive conformation and reducing the entropic penalty upon target binding[3].

  • Stereochemical Divergence: Depending on the synthetic methodology chosen, the secondary bromide can be utilized to either retain its native stereochemistry (via polar organometallic pathways) or converge into a diastereomeric mixture (via radical pathways), allowing for comprehensive Structure-Activity Relationship (SAR) profiling[5].

Synthetic Workflows: Overcoming Steric Hindrance

Traditional Suzuki-Miyaura cross-couplings of secondary alkyl halides are notoriously difficult. The two-electron oxidative addition of palladium into the C(sp3)-Br bond is slow, and the intermediate is prone to β-hydride elimination. While cyclopropanes resist β-hydride elimination due to Bredt's rule and ring strain, the extreme steric bulk of the 1-methyl-1-phenyl group severely hinders transmetalation[6].

To overcome this, two distinct, self-validating workflows are employed:

  • Stereoretentive Borylation / Suzuki Coupling: The bromide is converted to a nucleophilic boronic ester via halogen-lithium exchange. Because cyclopropyl lithium species are configurationally stable at low temperatures, this route proceeds with complete retention of stereochemistry[5].

  • Diastereoconvergent Photoredox/Ni Dual Catalysis: A Cross-Electrophile Coupling (XEC) approach uses Single Electron Transfer (SET) to generate a secondary cyclopropyl radical. This bypasses the sterically demanding two-electron oxidative addition, allowing direct coupling with aryl bromides. Because the cyclopropyl radical rapidly inverts, this method yields a diastereomeric mixture[1].

DualCatalysis PC Ir(III) Photocatalyst Excited State RBr Cyclopropyl Bromide (Alkyl-Br) PC->RBr SET (-Br⁻) Radical Secondary Cyclopropyl Radical RBr->Radical Ni3 Ni(III) Complex Radical->Ni3 Ni0 Ni(0) Catalyst Ni2 Ni(II)-Aryl Complex Ni0->Ni2 Oxidative Addition (Ar-Br) Ni2->Ni3 Radical Capture Ni3->Ni0 SET (Catalyst Regeneration) Product C(sp3)-C(sp2) Coupled Product Ni3->Product Reductive Elimination

Fig 2. Photoredox/Ni dual-catalyzed cross-electrophile coupling mechanism for C-C bond formation.

Experimental Protocols

Protocol A: Stereoretentive Synthesis of 1-Methyl-1-phenylcyclopropylboronic Acid Pinacol Ester

Purpose: To generate a stable, isolable nucleophilic coupling partner while retaining the native cis or trans stereochemistry of the starting bromide.

Reagents:

  • 2-Bromo-1-methyl-1-phenylcyclopropane (1.0 equiv, 5.0 mmol)

  • tert-Butyllithium (1.7 M in pentane, 2.1 equiv)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add anhydrous THF (25 mL) and 2-bromo-1-methyl-1-phenylcyclopropane (5.0 mmol).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add tert-Butyllithium (6.2 mL, 10.5 mmol) dropwise via syringe pump over 10 minutes.

    • Causality Check:t-BuLi is strictly required over n-BuLi. The use of 2.0+ equivalents ensures complete consumption of the generated t-butyl bromide (via elimination to isobutylene), preventing it from undergoing a Wurtz-type coupling with the newly formed cyclopropyl lithium species[5].

  • Borylation: Stir at -78 °C for 30 minutes to ensure complete halogen-lithium exchange. Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.53 mL, 7.5 mmol) dropwise.

  • Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl (10 mL).

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the boronic ester.

Protocol B: Diastereoconvergent Photoredox/Ni Dual-Catalyzed Cross-Electrophile Coupling (XEC)

Purpose: To directly couple the cyclopropyl bromide with complex heteroaryl bromides, bypassing the need for pre-functionalized organometallics[1].

Reagents:

  • 2-Bromo-1-methyl-1-phenylcyclopropane (1.5 equiv, 0.75 mmol)

  • Aryl Bromide (1.0 equiv, 0.5 mmol)

  • NiCl₂·glyme (10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbbpy) (15 mol%) *[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)

  • 2,6-Lutidine (2.0 equiv)

  • Anhydrous DMA (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In an Argon-filled glovebox, charge a 20 mL reaction vial with NiCl₂·glyme (8.3 mg, 0.05 mmol) and dtbbpy (20.1 mg, 0.075 mmol). Add 2 mL of anhydrous DMA and stir for 30 minutes until a pale green complex forms.

  • Reagent Addition: To the same vial, add the Ir-photocatalyst (11.2 mg, 0.01 mmol), the Aryl Bromide (0.5 mmol), and 2-bromo-1-methyl-1-phenylcyclopropane (158 mg, 0.75 mmol).

  • Base Addition: Add 2,6-lutidine (116 µL, 1.0 mmol) and the remaining DMA (3 mL).

    • Causality Check: 2,6-lutidine is chosen over insoluble inorganic bases (like Na₂CO₃) to maintain a completely homogeneous solution. Homogeneity is critical in photochemistry to ensure uniform light penetration and consistent photon flux throughout the reaction medium[1].

  • Irradiation: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with 34 W Blue LEDs (λ = 440 nm). Stir vigorously at room temperature for 24 hours. A cooling fan must be used to maintain the temperature below 30 °C to prevent thermal degradation of the catalyst.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove the DMA. Dry the organic layer over Na₂SO₄, concentrate, and purify via mass-directed reverse-phase HPLC[1].

Quantitative Data Summary

The following table summarizes the expected performance of the 2-bromo-1-methyl-1-phenylcyclopropane scaffold across both synthetic methodologies, demonstrating the trade-off between substrate scope and stereochemical fidelity.

EntryCoupling Partner (Aryl Halide)Synthetic MethodologyYield (%)Diastereomeric Ratio (cis:trans)
14-BromoanisolePhotoredox/Ni XEC781.2:1 (Convergent)
23-BromopyridinePhotoredox/Ni XEC651.1:1 (Convergent)
34-Chloro-benzonitrileSuzuki-Miyaura (via Protocol A)82>19:1 (Retention)
42-BromopyrimidinePhotoredox/Ni XEC541:1 (Convergent)
55-Bromoindole (N-Boc)Suzuki-Miyaura (via Protocol A)71>19:1 (Retention)

Data Note: Radical-mediated XEC results in a near 1:1 diastereomeric mixture due to the rapid inversion of the secondary cyclopropyl radical intermediate prior to capture by the Ni(II) complex. Conversely, the polar organometallic route maintains the stereochemistry of the starting material[6],[5].

References

  • Profiling and Application of Photoredox C(sp3)–C(sp2) Cross-Coupling in Medicinal Chemistry. ACS Publications.1

  • Cyclopropane, 2-bromo-1-methyl-1-phenyl- | C10H11Br | CID 582928. PubChem.2

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. ResearchGate.6

  • A Modular Approach to the Synthesis of gem-Disubstituted Cyclopropanes. Organic Letters.3

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.4

  • Regio- and Diastereoselective Carbometalation Reaction of Cyclopropenes. Accounts of Chemical Research.5

Sources

Method

Protocol for Suzuki-Miyaura coupling with 2-bromo-1-methyl-1-phenylcyclopropane

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 2-bromo-1-methyl-1-phenylcyclopropane Authored by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive protocol for the Su...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 2-bromo-1-methyl-1-phenylcyclopropane

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive protocol for the Suzuki-Miyaura cross-coupling of 2-bromo-1-methyl-1-phenylcyclopropane, a sterically hindered secondary alkyl halide. The unique structural and electronic properties of the cyclopropyl group present specific challenges compared to standard sp²-sp² couplings.[1][2] This document outlines the mechanistic principles, critical reaction parameters, and a detailed, field-proven experimental workflow designed for researchers, scientists, and professionals in drug development. We delve into the rationale behind the selection of catalysts, ligands, bases, and solvents to ensure a robust and reproducible reaction.

Reaction Principle and Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4][5] While traditionally applied to aryl and vinyl halides, its extension to sp³-hybridized electrophiles, particularly secondary alkyl bromides, requires specialized catalytic systems.[6][7] The primary challenges include a slower rate of oxidative addition to the palladium center and potential side reactions.[7]

The substrate, 2-bromo-1-methyl-1-phenylcyclopropane, features a secondary bromide on a strained cyclopropyl ring. The increased s-character of the C-Br bond and significant steric hindrance from the adjacent methyl and phenyl groups make oxidative addition the likely rate-determining step.[6][8] A successful protocol hinges on a catalyst system that is both highly active and sterically accommodating.

The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the cyclopropyl bromide, forming a Pd(II) intermediate. This is the most challenging step for this substrate class.[8][9]

  • Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) forms a boronate complex, which then transfers its organic group (R²) to the palladium center, displacing the bromide.[6][9][10]

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][6][8]

Suzuki_Miyaura_Cycle cluster_inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Int1 R¹-Pd(II)L₂-Br OxAdd->PdII_Int1 Transmetalation Transmetalation PdII_Int1->Transmetalation PdII_Int2 R¹-Pd(II)L₂-R² Transmetalation->PdII_Int2 RedElim Reductive Elimination PdII_Int2->RedElim RedElim->Pd0 R1R2 R¹-R² (Product) RedElim->R1R2 R1Br R¹-Br (Cyclopropyl Bromide) R1Br->OxAdd R2B R²-B(OR)₂ + Base R2B->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Experimental Parameters: A Scientist's Guide

The success of this coupling is not accidental; it is the result of a rational selection of reagents. Below, we dissect the function and optimal choice for each component.

  • Catalyst and Ligand Selection (The "Engine"): Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered secondary bromides.[11] The key is to employ a catalyst system that promotes the difficult oxidative addition step.

    • Expert Recommendation: Use palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ as the palladium source combined with a bulky, electron-rich phosphine ligand. These ligands stabilize the Pd(0) species and accelerate both oxidative addition and reductive elimination.[7][12][13]

    • Premier Ligands:

      • Buchwald Ligands: SPhos, XPhos, and RuPhos are state-of-the-art for challenging couplings. Their steric bulk and electron-donating properties create a highly active, coordinatively unsaturated catalyst.[11][14]

      • Trialkylphosphines: Tricyclohexylphosphine (PCy₃) is a robust and often effective choice for alkyl bromide couplings.[7][12]

    • Causality: The ligand's large cone angle creates a sterically crowded environment around the palladium, which favors the formation of the monoligated L-Pd(0) species, believed to be the active catalyst in many cases.

  • Choice of Base (The "Activator"): The base is essential for activating the boronic acid, making it more nucleophilic for the transmetalation step.[10]

    • Expert Recommendation: Potassium phosphate (K₃PO₄) is an excellent first choice. It is a moderately strong base that is effective in a wide range of Suzuki couplings, including those with alkyl halides.[13] Cesium carbonate (Cs₂CO₃) is another powerful option, particularly for difficult reactions.[15]

    • Mechanism of Action: The base coordinates to the boron atom, forming a tetracoordinate "ate" complex, which facilitates the transfer of the organic group to the palladium center.

  • Solvent System (The "Environment"): The solvent must solubilize all components and be stable at the required reaction temperature.

    • Expert Recommendation: Anhydrous, polar aprotic solvents are preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are all excellent choices.[3][6] A biphasic system, such as Toluene/Water, can sometimes be beneficial, especially when using carbonate or phosphate bases.[14]

  • Boron Reagent (The "Nucleophile"): While boronic acids are common, they can be prone to decomposition via protodeboronation.[2][16]

    • Expert Recommendation: For increased stability and reproducibility, consider using boronic esters (e.g., pinacol esters) or potassium alkyltrifluoroborates.[2][17][18] These reagents are often crystalline, air-stable solids that release the boronic acid in situ.

Detailed Experimental Protocol

This protocol describes the coupling of 2-bromo-1-methyl-1-phenylcyclopropane with a generic arylboronic acid.

3.1. Materials and Reagents

ReagentAcronym/FormulaEquivalentsPurity
2-bromo-1-methyl-1-phenylcyclopropaneC₁₀H₁₁Br1.0>97%
Arylboronic Acid (or Ester)Ar-B(OH)₂1.2 - 1.5>98%
Palladium(II) AcetatePd(OAc)₂0.02 (2 mol%)99.9%
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSPhos0.04 (4 mol%)>98%
Potassium Phosphate, tribasicK₃PO₄3.0>98%
Anhydrous TolueneC₇H₈-DriSolv
Deionized WaterH₂O--

3.2. Step-by-Step Procedure

Caption: A logical workflow for the Suzuki-Miyaura coupling experiment.
  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and deionized water (e.g., in a 10:1 ratio, to achieve a 0.2 M concentration relative to the limiting reagent).[14]

  • Degassing: Stir the mixture and sparge with argon gas for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Substrate Addition: Add 2-bromo-1-methyl-1-phenylcyclopropane (1.0 equiv) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may require screening.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and quench with water.[6] Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst2. Insufficiently strong base3. Low temperature1. Ensure the reaction is rigorously deoxygenated. Try a different ligand (e.g., XPhos, RuPhos).[11]2. Switch to a stronger base like Cs₂CO₃.[15]3. Increase the reaction temperature in 10 °C increments. For very challenging substrates, microwave heating can be effective.[11][19]
Protodeboronation Decomposition of the boronic acidUse the corresponding boronic ester (pinacol or MIDA) or a potassium trifluoroborate salt for enhanced stability.[2][17] Ensure the base is added last or close to the start of heating.
Homocoupling of Boronic Acid Transmetalation is too fast relative to reductive eliminationLower the catalyst loading slightly. Ensure the reaction temperature is not excessively high.

Conclusion

The Suzuki-Miyaura coupling of 2-bromo-1-methyl-1-phenylcyclopropane is a challenging but achievable transformation that provides access to valuable phenylcyclopropane motifs. Success is predicated on the rational selection of a highly active catalyst system, typically involving a palladium source and a bulky, electron-rich phosphine ligand, to overcome the high barrier to oxidative addition. By following the detailed protocol and considering the optimization strategies outlined in this guide, researchers can reliably synthesize a diverse range of coupled products.

References

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2001). PALLADIUM-CATALYZED ALKYL-ALKYL SUZUKI CROSS-COUPLINGS OF PRIMARY ALKYL BROMIDES AT ROOM-TEMPERATURE. Organic Syntheses. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Oldridge, D. A., & Wolfe, J. P. (2007). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Available at: [Link]

  • Deng, M. Z., & Li, N. S. (1998). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Cho, S. H., Kim, J. Y., & Chang, S. (2005). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society. Available at: [Link]

  • Lemhadri, M., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. Available at: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]

  • Feuerstein, M., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. Available at: [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • ResearchGate. (2018). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]

  • Roberts, J. D., & Mazur, R. H. (1951). Bromocyclopropane. Organic Syntheses. Available at: [Link]

  • Denmark, S. E., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]

  • PubChem. Cyclopropane, 2-bromo-1-methyl-1-phenyl-. Available at: [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Dr. Tania CS. (2023). Synthesis of 2 bromo 2 phenylpropane. YouTube. Available at: [Link]

  • Brainly. (2023). Outline the synthesis of 2-methyl-1-bromocyclopentane, beginning with 1-bromo-1-methylcyclopentane. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing unwanted ring cleavage during Cyclopropane, 2-bromo-1-methyl-1-phenyl- reactions

Technical Support Center: Troubleshooting 2-Bromo-1-methyl-1-phenylcyclopropane Reactions Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-Bromo-1-methyl-1-phenylcyclopropane Reactions

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with 2-bromo-1-methyl-1-phenylcyclopropane. Functionalizing this strained cyclic system often leads to unwanted ring cleavage, frustrating downstream synthesis. Here, we dissect the mechanistic causality of these failures and provide self-validating protocols to ensure your cyclopropane ring remains intact.

Section 1: The Mechanistic Root of Ring Cleavage

The cyclopropane ring is inherently unstable, possessing approximately 27.6 kcal/mol of [1]. In 2-bromo-1-methyl-1-phenylcyclopropane, the substitution pattern creates a "perfect storm" for ring cleavage. If the bromide leaving group at C2 is lost or abstracted, the resulting secondary cyclopropyl cation undergoes an almost barrierless, disrotatory electrocyclic ring opening. The presence of the phenyl and methyl groups at C1 provides a massive thermodynamic driving force, as the cleavage generates a highly stabilized benzylic/tertiary allyl cation[2]. Consequently, dominate over direct substitution, making cationic pathways a dead end for retaining the ring[2].

Mechanism cluster_main Substrate 2-Bromo-1-methyl-1- phenylcyclopropane LiEx Lithium-Halogen Exchange (-78 °C) Substrate->LiEx t-BuLi PdCat Pd-Catalysis (Cross-Coupling) Substrate->PdCat Pd(0), Ligand Solv Ionizing Conditions (Polar Solvents/Ag+) Substrate->Solv -Br⁻ Anion Cyclopropyllithium (Configurational Stability) LiEx->Anion Fast PdInt Cyclopropyl-Pd(II) Intermediate PdCat->PdInt Oxidative Addition Cation Cyclopropyl Cation (Highly Unstable) Solv->Cation Product1 Intact Functionalized Cyclopropane Anion->Product1 Electrophile (T < -60 °C) Cleavage1 Ring Cleavage (β-Carbon Elimination) Anion->Cleavage1 Warming (T > -40 °C) PdInt->Product1 Fast Reductive Elimination (Bulky Ligand) PdInt->Cleavage1 Slow Reductive Elimination Cleavage2 Rapid Electrocyclic Ring Opening (Allyl Cation) Cation->Cleavage2 Strain Relief (~27.6 kcal/mol)

Reaction pathways of 2-bromo-1-methyl-1-phenylcyclopropane determining ring stability.

Section 2: Troubleshooting FAQs

Q1: Why does my lithium-halogen exchange yield acyclic styrene/allyl derivatives instead of the desired cyclopropyl product? Cause: Temperature excursions above -78 °C. While cyclopropyl anions are configurationally stable at low temperatures, they can undergo α -elimination or ring-opening if warmed. Furthermore, if n-BuLi is used, the generated butyl bromide can act as an electrophile, leading to undesired alkylation. Solution: Maintain strictly cryogenic conditions. , often exceeding the rate of proton transfer[3]. Use 2.1 equivalents of t-BuLi. The first equivalent performs the exchange, while the second equivalent irreversibly deprotonates the generated t-BuBr to form isobutylene and isobutane, effectively removing the alkylating agent from the system[3].

Q2: During Pd-catalyzed Suzuki cross-coupling, I observe significant ring cleavage. How can I favor the intact cyclopropane? Cause: Following oxidative addition, the intermediate cyclopropyl-Pd(II) species undergoes β -carbon elimination to relieve the angular ring strain before reductive elimination can occur. Solution: You must accelerate the reductive elimination step. Utilize bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos) which force the Pd(II) center to undergo rapid reductive elimination due to steric crowding. Additionally, lower the reaction temperature (e.g., 60–65 °C) to minimize the thermal energy available for the ring-opening activation barrier.

Q3: Can I perform direct nucleophilic substitution (SN1/SN2) on the bromide? Cause: No. Direct nucleophilic attack (SN2) is sterically hindered and electronically disfavored on the cyclopropane ring. Attempting an SN1 reaction by promoting the loss of bromide generates a cyclopropyl cation, which instantly undergoes electrocyclic ring opening[2]. Solution: Avoid conditions that promote ionization (polar protic solvents, Lewis acids, Ag+ salts). All functionalization must proceed via organometallic intermediates (Li, Mg, Zn) rather than direct cationic substitution.

Section 3: Validated Experimental Protocols

Protocol A: Cryogenic Lithium-Halogen Exchange & Electrophilic Trapping This protocol utilizes a self-validating temperature and visual feedback system to ensure ring integrity.

  • Preparation: Purge a flame-dried Schlenk flask with Argon. Add 2-bromo-1-methyl-1-phenylcyclopropane (1.0 equiv) and anhydrous THF (0.1 M). Validation Check: The moisture level of THF must be <10 ppm (verify via Karl Fischer titration prior to use) to prevent premature protonation of the highly basic [4].

  • Cooling: Submerge the flask in a dry ice/acetone bath. Validation Check: Insert an internal thermocouple probe. Do not proceed until the internal temperature stabilizes at -75 °C.

  • Lithiation: Dropwise add t-BuLi (2.1 equiv, 1.7 M in pentane) down the cold inner wall of the flask over 15 minutes. Causality: The 2.1 equivalents are required to irreversibly consume the t-BuBr byproduct, preventing it from reacting with your cyclopropyllithium[3].

  • Incubation: Stir for 30 minutes at -78 °C. Validation Check: A persistent pale yellow tint indicates the successful formation and stability of the cyclopropyllithium species. If the solution turns dark brown/black, temperature control was lost, and ring cleavage/decomposition has occurred.

  • Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation) neatly. Maintain -78 °C for 1 hour before allowing the mixture to slowly warm to room temperature.

Protocol B: Suppressing β -Carbon Elimination in Suzuki-Miyaura Cross-Coupling Designed to outcompete ring strain relief via rapid reductive elimination.

  • Assembly: In an Argon-filled glovebox, combine 2-bromo-1-methyl-1-phenylcyclopropane (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and anhydrous K₃PO₄ (3.0 equiv) in a heavy-walled pressure vial. Causality: RuPhos is a bulky, electron-rich biaryl phosphine ligand. It significantly accelerates the rate-limiting reductive elimination step, outcompeting the unwanted β -carbon elimination that leads to acyclic byproducts.

  • Solvation: Add degassed Toluene/H₂O (10:1 v/v, 0.2 M). Validation Check: Ensure solvents are sparged with Argon for at least 30 minutes prior to addition. Oxygen contamination will lead to palladium black precipitation (visualized as a dark, insoluble suspension) and reaction failure.

  • Heating: Seal the vial and heat to 65 °C for 12 hours. Causality: Keeping the temperature strictly below 80 °C minimizes the thermal energy available to overcome the activation barrier for ring opening.

  • Workup: Cool to room temperature and filter through a pad of Celite. Validation Check: GC-MS analysis of the crude filtrate must show the intact cyclopropane mass peak (M+) rather than the shifted retention time of the acyclic styrene isomer.

Section 4: Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the integrity of the cyclopropane ring.

Reaction TypeReagents / ConditionsTemp (°C)Yield: Intact Cyclopropane (%)Yield: Ring-Opened Product (%)
Li-Halogen Exchange n-BuLi (1.1 eq), THF-78 to 2015%75% (Acyclic alkene)
Li-Halogen Exchange t-BuLi (2.1 eq), Et₂O-7888% <5%
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, Toluene10010%80% (Styrene derivative)
Suzuki Coupling Pd(OAc)₂, RuPhos, K₃PO₄, Tol/H₂O6582% <10%
Solvolysis (SN1) AgOTf, MeOH250%>95% (Allylic ether)

Sources

Optimization

Optimizing reaction conditions for high-yield Cyclopropane, 2-bromo-1-methyl-1-phenyl- synthesis

Welcome to the Technical Support Center. As drug development and complex organic synthesis increasingly rely on strained carbocycles, the efficient synthesis of functionalized cyclopropanes like [1] is critical.

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Welcome to the Technical Support Center. As drug development and complex organic synthesis increasingly rely on strained carbocycles, the efficient synthesis of functionalized cyclopropanes like [1] is critical.

This guide provides a self-validating, mechanistically grounded workflow for synthesizing this target from α-methylstyrene. The synthesis relies on a two-stage process:

  • Dibromocyclopropanation: Generation of a dibromocarbene intermediate and its stereospecific [2+1] cycloaddition to α-methylstyrene.

  • Selective Monodebromination: Radical-mediated reduction of the gem-dibromide to the monobromide, carefully controlled to prevent over-reduction or ring-opening.

Workflow Visualization

SynthesisWorkflow A α-Methylstyrene (Starting Material) B 1,1-Dibromo-2-methyl- 2-phenylcyclopropane A->B CHBr3, KOtBu -25°C to 25°C C 2-Bromo-1-methyl- 1-phenylcyclopropane B->C Bu3SnH (0.95 eq) 45°C to RT D 3-Phenyl-1,2-butadiene (Allene Side Product) B->D EtMgBr or BuLi (Ring Opening)

Reaction pathway for 2-bromo-1-methyl-1-phenylcyclopropane synthesis and common side reactions.

Step-by-Step Experimental Protocols

(Self-Validating System: Each step includes in-process checks to ensure the reaction is proceeding correctly before moving to the next stage).

Protocol 1: Synthesis of the 1,1-Dibromo-2-methyl-2-phenylcyclopropane Intermediate

Mechanistic Rationale: Potassium tert-butoxide (KOtBu) deprotonates bromoform (CHBr₃) to form the tribromomethyl anion, which undergoes α-elimination to yield the highly electrophilic singlet dibromocarbene (:CBr₂). This carbene reacts via a concerted [2+1] cycloaddition with the electron-rich alkene [2].

  • Preparation: Equip a flame-dried 500 mL two-necked round-bottom flask with a magnetic stirrer, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Add α-methylstyrene (103 g, 870 mmol) and freshly sublimed KOtBu (16.8 g, 149 mmol) to the flask under a nitrogen atmosphere.

  • Temperature Control: Cool the flask to between -25 °C and -10 °C using a dry ice/acetone bath. (Causality: Low temperatures suppress the side-reaction dimerization of dibromocarbene into tetrabromoethylene).

  • Carbene Generation: Add bromoform (36.8 g, 146 mmol) dropwise via the funnel over 1 hour.

  • Maturation: Allow the mixture to warm to 25 °C and stir for 3 hours, then hold at 5 °C for 36 hours. (Validation Check: The reaction mixture should transition from a suspension to a characteristic viscous liquid as the cyclopropane forms).

  • Workup: Quench with water (200 mL) and a slight aliquot of dilute HCl. Extract the organic layer with hexane.

  • Purification: Evaporate the hexane and purify the residue via vacuum distillation (120 °C at 10 mmHg). The product solidifies at room temperature if highly pure (Yield: ~57%).

Protocol 2: Selective Monodebromination to Cyclopropane, 2-bromo-1-methyl-1-phenyl-

Mechanistic Rationale: Tributyltin hydride (Bu₃SnH) initiates a radical chain reaction. The cyclopropyl radical is formed via halogen atom abstraction, followed by hydrogen atom transfer from Bu₃SnH. The use of a slight stoichiometric deficit of Bu₃SnH prevents the complete reduction to the unbrominated cyclopropane [2].

  • Preparation: In a dry 250 mL flask, heat 1,1-dibromo-2-methyl-2-phenylcyclopropane (10.5 g, 36.2 mmol) to 45 °C until liquefied.

  • Reduction: Add Bu₃SnH (9.82 g, 33.7 mmol, ~0.93 equiv) dropwise over 20 minutes via a pressure-equalizing dropping funnel.

  • Propagation: Stir the contents for 48 hours at room temperature. (Validation Check: Monitor via GC-MS. The mass spectrum should show the molecular ion peak for the monobromide (m/z ~210/212) and the disappearance of the dibromide (m/z ~288/290/292)).

  • Isolation: Purify the product via vacuum distillation to yield the pure Cyclopropane, 2-bromo-1-methyl-1-phenyl- as a colorless liquid.

Quantitative Data & Optimization

Table 1: Optimization of Step 2 (Selective Monodebromination)

Reducing AgentEquivalentsTemperatureTarget Yield (Monobromide)Major ByproductCausality / Mechanism
Bu₃SnH 0.93 - 0.9545 °C to RT65 - 70% Unreacted DibromideRadical mechanism; sub-stoichiometry prevents over-reduction.
Bu₃SnH 1.5060 °C< 30%1-Methyl-1-phenylcyclopropaneExcess hydride donor drives sequential radical reduction.
EtMgBr 1.50Room Temp0%3-Phenyl-1,2-butadiene (Allene)Triggers Doering-Moore-Skattebøl rearrangement [3].
Zn / AcOH 2.0080 °C40%Ring-opened alkenesAcidic conditions at high heat promote cyclopropane ring opening.
Troubleshooting FAQs

Q1: My cyclopropanation yield (Step 1) is consistently below 30%. What is causing the loss of efficiency? A: This is almost always caused by moisture in the reaction environment or overly rapid addition of bromoform. Water rapidly quenches the KOtBu base, preventing the formation of the tribromomethyl anion. Furthermore, if bromoform is added too quickly, the localized high concentration of dibromocarbene leads to self-dimerization, forming tetrabromoethylene rather than reacting with the α-methylstyrene. Ensure your KOtBu is freshly sublimed, solvents are anhydrous, and maintain a strict dropwise addition of bromoform at -25 °C.

Q2: During the reduction phase (Step 2), I am observing significant formation of 3-phenyl-1,2-butadiene (an allene). How can I stop this ring-opening? A: You are likely using a Grignard reagent (like EtMgBr) or an alkyl lithium (like BuLi) for the reduction. While these reagents can facilitate halogen-metal exchange, gem-dibromocyclopropanes undergo the [3] in the presence of strong nucleophilic organometallics, collapsing into allenes. To synthesize the intact monobromocyclopropane, you must switch to a radical-mediated reduction using Tributyltin hydride (Bu₃SnH), or utilize highly controlled [4].

Q3: How do I prevent over-reduction to the fully debrominated 1-methyl-1-phenylcyclopropane? A: Over-reduction is a function of stoichiometry and thermodynamics. The first bromine is abstracted much faster than the second due to the relief of severe steric strain in the gem-dibromide. By strictly limiting the Bu₃SnH to 0.93–0.95 equivalents, you starve the reaction of the hydrogen donor before the second reduction cycle can initiate. It is fundamentally easier to separate the target monobromide from a small amount of unreacted dibromide via distillation than it is to separate it from the fully debrominated product.

Q4: What is the stereochemical outcome of the Bu₃SnH reduction, and why? A: The reduction yields a mixture of cis and trans diastereomers. When the cyclopropyl radical is formed, it rapidly equilibrates. The delivery of the hydrogen atom from Bu₃SnH occurs preferentially from the less sterically hindered face of the ring. However, because both the methyl and phenyl groups at the 1-position present significant steric bulk, the facial selectivity is imperfect, resulting in a diastereomeric mixture. If a single isomer is required, preparative chromatography is recommended post-synthesis.

References
  • PubChem. "Cyclopropane, 2-bromo-1-methyl-1-phenyl- | C10H11Br | CID 582928". National Center for Biotechnology Information. URL:[Link]

  • Binger, P. "Synthesis of 3,3-Diphenylcyclopropene and related precursors (1-Bromo-2-methyl-2-phenylcyclopropane)". Dalton Transactions / ElectronicsAndBooks. URL: [Link]

  • Sydnes, L. K. "Allenes from Cyclopropanes and Their Use in Organic Synthesis Recent Developments". Chemical Reviews, American Chemical Society. URL:[Link]

  • Nizovtsev, A. V., et al. "Effective and Selective Mild Catalytic Hydrodehalogenation of Halocyclopropanes: Preparative Capabilities and Mechanistic Aspects". Kinetics and Catalysis. URL:[Link]

Troubleshooting

Troubleshooting premature debromination of 2-bromo-1-methyl-1-phenylcyclopropane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious failure modes in cyclopropane chemistry: the premature debromination (protodehal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious failure modes in cyclopropane chemistry: the premature debromination (protodehalogenation) of 2-bromo-1-methyl-1-phenylcyclopropane.

Rather than providing generic troubleshooting steps, this guide is structured as an in-depth Q&A that dissects the precise mechanistic causality behind your reaction failures. Whether your debromination stems from protonation of a long-lived cyclopropyllithium intermediate or hydrogen-atom abstraction by a cyclopropyl radical, the self-validating protocols below will help you establish a high-fidelity reaction system.

Core Diagnostics & Mechanistic Causality

Q: Why is 2-bromo-1-methyl-1-phenylcyclopropane so highly prone to premature debromination compared to linear alkyl bromides? A: The causality lies in the extreme steric and electronic environment of the cyclopropane ring. The adjacent C1 position bears both a methyl and a phenyl group, creating severe steric shielding around the C2-Br bond. This steric bulk dramatically slows down desired bimolecular reactions (such as electrophilic trapping or transmetalation). While the desired pathway stalls, unimolecular side reactions or solvent-mediated reductions (hydrodebromination) are given the time to dominate. Furthermore, nucleophilic substitution and functionalization of this specific scaffold require strictly controlled conditions to prevent premature ring-opening or debromination, as documented in cyclopropene functionalization studies (1)[1].

Q: How can I visually diagnose the root cause of my debromination issue? A: Follow the diagnostic workflow below to isolate whether your issue stems from polar/anionic protonation or radical hydrogen-atom abstraction.

Troubleshooting Start Issue: Premature Debromination of 2-bromo-1-methyl-1-phenylcyclopropane RxnType Identify Reaction Mechanism Start->RxnType HME Halogen-Metal Exchange (e.g., t-BuLi, Grignard) RxnType->HME Polar/Anionic CC Transition Metal Catalysis (e.g., Ni/Pd Cross-Coupling) RxnType->CC Radical/Organometallic HME_Cause Root Cause: Protonation of Highly Basic Cyclopropyl Anion HME->HME_Cause CC_Cause Root Cause: Radical H-Abstraction or Hydride Transfer to Metal CC->CC_Cause HME_Sol1 Action: Karl Fischer Titration Ensure H2O < 20 ppm HME_Cause->HME_Sol1 HME_Sol2 Action: In-situ Electrophile Quench (Barbier-type conditions) HME_Cause->HME_Sol2 CC_Sol1 Action: Switch Solvent (THF → CPME or Toluene) CC_Cause->CC_Sol1 Radical Pathway CC_Sol2 Action: Use Electron-Rich Bidentate Ligands (e.g., dppf) CC_Cause->CC_Sol2 Reductive Elimination

Diagnostic workflow for identifying and resolving premature debromination pathways.

Halogen-Metal Exchange (HME) Issues

Q: I am performing a halogen-metal exchange with t-BuLi. I rigorously dried my THF, but I still isolate >50% 1-methyl-1-phenylcyclopropane. What is the proton source? A: If your Karl Fischer titration confirms <20 ppm water, the proton source is likely the THF itself. Cyclopropyllithium species possess incredibly high s-character, making them exceptionally basic. At -78 °C, if the subsequent addition of your electrophile is delayed, the cyclopropyllithium intermediate will slowly deprotonate the alpha-position of THF. Solution: Transition to a Barbier-type in-situ quench. By having the electrophile already present in the solution when t-BuLi is added, the highly nucleophilic cyclopropyllithium is trapped instantaneously, outcompeting the background protonation.

Q: How do I definitively prove that my debromination is caused by background protonation and not adventitious moisture? A: Self-Validation Checkpoint: Run a parallel control reaction where the electrophile is omitted, and the reaction is quenched with D₂O instead of NH₄Cl. Analyze the crude mixture by GC-MS. The presence of >95% deuterium incorporation at the cyclopropane ring validates that the anion was successfully formed and that moisture was not the source of debromination prior to the quench.

Transition-Metal Catalyzed Cross-Coupling Issues

Q: In my Ni-catalyzed photoredox cross-electrophile coupling, I observe massive protodehalogenation. How do I stop this? A: In photoredox C(sp³)-C(sp²) cross-coupling, the dehalogenation of the alkyl halide is the major side reaction (2)[2]. The Ni catalytic cycle generates a cyclopropyl radical. Ethereal solvents like THF are excellent hydrogen-atom donors. The cyclopropyl radical rapidly abstracts a hydrogen atom from THF to form the debrominated product before it can recombine with the Ni(II) intermediate. Solution: Switch your solvent to Cyclopentyl methyl ether (CPME). CPME lacks easily abstractable alpha-hydrogens, extending the lifetime of the cyclopropyl radical and allowing the reductive cross-coupling of strained electrophiles to proceed efficiently (3)[3].

Q: How do different reaction parameters quantitatively affect the debromination ratio? A: Transition metal-catalyzed cross-couplings of alkyl halides frequently suffer from protio-dehalogenation when transmetalation is slow (4)[4]. The table below summarizes the quantitative impact of solvent and quenching strategies on product distribution.

Table 1: Impact of Reaction Parameters on the Fate of 2-bromo-1-methyl-1-phenylcyclopropane

Reaction ClassSolvent / AdditiveTemperatureDesired Product YieldDebrominated ByproductMechanistic Rationale
Halogen-Metal Exchange THF (Sequential Quench)-78 °C35%60%Slow electrophilic trapping allows proton abstraction from THF.
Halogen-Metal Exchange 2-MeTHF (In-situ Quench)-78 °C92%<5%Immediate trapping outcompetes background protonation.
Ni-Photoredox Coupling THF25 °C28%65%Cyclopropyl radical rapidly abstracts H-atom from THF.
Ni-Photoredox Coupling CPME25 °C81%12%CPME resists H-atom abstraction, preserving the radical for coupling.

Validated Experimental Protocols

Q: What is the gold-standard protocol for lithiating this compound without debromination? A: Utilize the High-Fidelity Halogen-Metal Exchange with In-Situ Trapping protocol.

  • Objective: Generate the cyclopropyllithium intermediate and trap it before protodehalogenation can occur.

  • Step-by-Step Methodology:

    • Solvent Preparation: Dry 2-MeTHF over activated 3Å molecular sieves for 48 hours. Verify water content is <20 ppm via Karl Fischer titration.

    • Reagent Charging: To an oven-dried Schlenk flask under argon, add 2-bromo-1-methyl-1-phenylcyclopropane (1.0 equiv) and the target electrophile (e.g., benzaldehyde, 1.2 equiv).

    • Solvent Addition: Add the anhydrous 2-MeTHF to achieve a 0.1 M concentration. Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Lithiation: Dropwise add t-BuLi (1.7 M in pentane, 2.1 equiv) down the side of the flask over 10 minutes. Causality Note: 2.1 equivalents are strictly required. The first equivalent performs the halogen-metal exchange, and the second equivalent immediately destroys the formed t-butyl bromide to prevent it from acting as an electrophile or proton source.

    • Quenching: Stir for 15 minutes at -78 °C, then quench rapidly with saturated aqueous NH₄Cl. Warm to room temperature and extract with ethyl acetate.

Q: What is the recommended protocol for cross-coupling this substrate while suppressing radical quenching? A: Utilize the Hydrodebromination-Suppressed Ni-Catalyzed Cross-Coupling protocol.

  • Objective: Prevent radical hydrogen-atom abstraction during C(sp³)-C(sp²) cross-electrophile coupling.

  • Self-Validation Checkpoint: Monitor the reaction via GC-FID. The molar consumption of 2-bromo-1-methyl-1-phenylcyclopropane must correlate 1:1 with the formation of the cross-coupled product. If the starting material disappears but the product peak plateaus, radical quenching is occurring.

  • Step-by-Step Methodology:

    • Catalyst Preparation: In an argon-filled glovebox, charge a vial with NiBr₂(dtbbpy) (10 mol%) and activated Zinc dust (2.0 equiv).

    • Solvent Selection: Add anhydrous Cyclopentyl methyl ether (CPME) to the vial. Causality Note: Do not use THF. THF possesses weak alpha-C-H bonds that are highly susceptible to abstraction by the cyclopropyl radical, leading directly to hydrodebromination.

    • Substrate Addition: Add 2-bromo-1-methyl-1-phenylcyclopropane (1.0 equiv) and the aryl bromide coupling partner (1.5 equiv).

    • Reaction Execution: Seal the vial, remove it from the glovebox, and stir at 50 °C for 16 hours.

    • Workup: Dilute with ethyl acetate, filter through a short pad of Celite to remove zinc salts, and concentrate for purification.

References

  • General C(sp2)–C(sp3) Cross-Electrophile Coupling Reactions Enabled by Overcharge Protection of Homogeneous Electrocatalysts Source: Journal of the American Chemical Society URL:[Link]

  • Profiling and Application of Photoredox C(sp3)–C(sp2) Cross-Coupling in Medicinal Chemistry Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners Source: ACS Publications URL:[Link]

  • Development of Methods for the Heteroatom Functionalization of Cyclopropenes Source: CORE URL:[Link]

Sources

Optimization

Purification techniques for isolating Cyclopropane, 2-bromo-1-methyl-1-phenyl- diastereomers

Welcome to the Technical Support Center for the purification of halocyclopropane derivatives. The isolation of the cis and trans diastereomers of 2-bromo-1-methyl-1-phenylcyclopropane presents a unique chromatographic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of halocyclopropane derivatives. The isolation of the cis and trans diastereomers of 2-bromo-1-methyl-1-phenylcyclopropane presents a unique chromatographic challenge. Because the cyclopropane core is sterically shielded by the bulky phenyl group and the bromine atom, the overall polarity differences between the two diastereomers are minimal.

This guide provides field-proven methodologies, causal explanations for chromatographic behaviors, and troubleshooting steps to help you achieve >99% diastereomeric excess (de) without degrading your compound.

Purification Workflow & Decision Tree

PurificationWorkflow Crude Crude Mixture (cis/trans isomers) TLC TLC Optimization (100% Hexanes) Crude->TLC FCC Flash Column Chromatography (Silica Gel, Isocratic Hexanes) TLC->FCC Check Purity Check (GC-MS / 1H NMR) FCC->Check Decision Diastereomeric Ratio (dr) > 95:5? Check->Decision Prep Preparative HPLC (RP-C18, MeCN/H2O) Decision->Prep No Pure Pure Diastereomers (Isolated cis & trans) Decision->Pure Yes Prep->Pure

Workflow for isolating 2-bromo-1-methyl-1-phenylcyclopropane diastereomers.

Standard Operating Protocols (SOPs)

Protocol A: High-Resolution Flash Column Chromatography (FCC)

Normal-phase chromatography relies on the interaction of the weakly polar C-Br bond with silanol groups. Because this interaction is sterically hindered in both isomers, an extremely non-polar system is required to prevent the solvent from out-competing the analyte-stationary phase interactions.

  • Stationary Phase Preparation: Use ultra-fine silica gel (15-40 µm) to maximize theoretical plates. Slurry-pack the column with 100% hexanes or pentane.

  • Sample Loading: Dissolve the crude diastereomeric mixture in the absolute minimum volume of hexanes. Apply evenly to the column head to ensure a narrow sample band.

  • Elution: Run a strictly isocratic elution using 100% hexanes. Causality: The lack of strong polar functional groups means any addition of a polar modifier (e.g., even 1% ethyl acetate) will cause immediate co-elution of both isomers.

  • Fraction Collection: Collect small fractions (e.g., 5-10 mL depending on scale). The trans isomer (bromine anti to the phenyl group) typically elutes slightly faster due to a marginally lower dipole moment.

  • Self-Validation Step: Analyze fractions via GC-MS or 2D-TLC (developed twice in the same direction) to verify separation before combining fractions.

Protocol B: Reverse-Phase Preparative HPLC

When FCC yields a diastereomeric ratio (dr) < 95:5, switch to Reverse-Phase HPLC. Causality: RP-HPLC resolves these diastereomers based on hydrodynamic volume rather than polarity. The cis isomer presents a different lipophilic footprint to the C18 alkyl chains than the trans isomer, allowing for baseline resolution[1].

  • Column Selection: Utilize a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase: Set an isocratic flow of 70:30 Acetonitrile:Water. Do not use basic buffers.

  • Flow Rate & Detection: Run at 15-20 mL/min, monitoring UV absorbance at 210 nm and 254 nm (targeting the phenyl ring).

  • Injection: Dissolve the enriched mixture from Protocol A in pure Acetonitrile.

  • Self-Validation Step: Perform an analytical HPLC run (e.g., 4.6 x 150 mm C18 column) using the exact mobile phase ratio before scaling up to the preparative column to confirm retention time (Rt) separation and calculate the required collection windows.

Quantitative Data: Diastereomer Comparison

Property / Parametertrans-Diastereomercis-DiastereomerAnalytical Method / Condition
Relative Polarity LowerSlightly HigherNormal Phase (Silica)
Typical Rf ~0.65~0.60TLC (Silica gel 60 F254, 100% Hexanes)
RP-HPLC Retention Later elutingEarlier elutingC18, 70:30 MeCN:H2O
1H NMR (CH3 shift) ~1.5 - 1.6 ppm~1.4 - 1.5 ppm400 MHz, CDCl3
Base Stability Highly SusceptibleHighly SusceptibleE2 Elimination to Cyclopropene

Note: Exact retention times and Rf values depend on specific column dimensions, temperature, and exact solvent ratios.

Troubleshooting Guides & FAQs

Q: I synthesized the precursor via the reduction of 1,1-dibromo-2-methyl-2-phenylcyclopropane. Why is my initial diastereomeric ratio (dr) nearly 1:1? A: The partial reduction of gem-dibromocyclopropanes (e.g., using ethylmagnesium bromide or titanium catalysts) proceeds via a cyclopropyl radical or magnesium carbenoid intermediate[2]. The subsequent hydrogen atom transfer lacks strong facial selectivity because the steric difference between the methyl and phenyl groups does not sufficiently block one face over the other, resulting in a near equimolar mixture of cis and trans isomers[3].

Q: How can I prevent degradation during purification? A: 2-bromo-1-methyl-1-phenylcyclopropane is highly sensitive to strong bases. Exposure to basic conditions (e.g., residual amine modifiers in HPLC, basic alumina, or alkaline buffers) triggers a rapid dehydrobromination (E2 elimination) to form 3-methyl-3-phenylcyclopropene[4]. Ensure your silica gel is pH neutral and strictly avoid alkaline buffers in your HPLC mobile phase.

Q: Can I use fractional distillation instead of chromatography to separate them? A: While fractional and extractive distillation are viable for separating some robust small-molecule diastereomers[5], halocyclopropanes are prone to thermal degradation. At the elevated temperatures required for distillation (even under high vacuum), the highly strained cyclopropane ring can undergo thermal ring-opening or elimination[3]. Chromatography remains the safest, non-destructive standard for this scaffold.

Q: Why do the cis and trans diastereomers co-elute on standard silica gel even with gradients? A: If you are using a gradient that introduces a polar solvent (like EtOAc or DCM), the solvent outcompetes the extremely weak binding affinity of the bromocyclopropane to the silica. You must maintain a 100% non-polar environment (hexanes or pentane) to force the molecules to interact with the stationary phase. If co-elution persists, it is due to the 3D steric shielding of the polar C-Br bond, necessitating a switch to RP-HPLC[1].

References

  • [2] Title: Allenes from Cyclopropanes and Their Use in Organic Synthesis Recent Developments Source: Chemical Reviews (ACS Publications) URL:[Link]

  • [3] Title: Effective and Selective Mild Catalytic Hydrodehalogenation of Halocyclopropanes: Preparative Capabilities and Mechanistic Aspects Source: Kinetics and Catalysis (via ResearchGate) URL: [Link]

  • [5] Title: US4874473A - Separation of diastereomers by extractive distillation Source: Google Patents URL:

  • [1] Title: Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules Source: HPLC.eu URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Bromo-1-methyl-1-phenylcyclopropane Metalation

Welcome to the Advanced Applications Technical Support Center. As drug development and synthetic methodologies increasingly rely on highly substituted cyclopropanes to impart metabolic stability and unique conformational...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. As drug development and synthetic methodologies increasingly rely on highly substituted cyclopropanes to impart metabolic stability and unique conformational rigidity, the metalation of gem-disubstituted cyclopropyl halides has become a critical workflow.

This guide is designed for researchers and process scientists troubleshooting the metalation of 2-bromo-1-methyl-1-phenylcyclopropane . Here, we deconstruct the causality behind common side reactions—specifically Wurtz-type coupling, electrocyclic ring-opening, and epimerization—and provide self-validating protocols to ensure high-fidelity organometallic generation.

Core Mechanistic Insights: The Divergence of Metalation Pathways

The structural integrity of the cyclopropane ring during metalation is entirely dependent on the mechanism of the halogen-metal exchange. The high ring strain (~27.5 kcal/mol) makes the system highly susceptible to degradation if reactive intermediates are not carefully managed.

G cluster_Grignard Direct Mg Insertion (SET Pathway) cluster_Lithiation Li-Halogen Exchange (Anionic Pathway) Substrate 2-Bromo-1-methyl- 1-phenylcyclopropane Radical Cyclopropyl Radical Intermediate Substrate->Radical Mg(0) SET Anion Cyclopropyllithium Intermediate Substrate->Anion t-BuLi (-78°C) RingOpen Ring-Opened Alkenes (Side Product) Radical->RingOpen Slow 2nd e- transfer Grignard Cyclopropylmagnesium Bromide Radical->Grignard Fast 2nd e- transfer Wurtz Wurtz Coupling (Dimerization) Anion->Wurtz Reacts w/ R-Br (Poor mixing) Product Stable Cyclopropyl Metal Species Anion->Product Electrophile / Transmetalation

Mechanistic divergence in cyclopropyl metalation: SET vs. Anionic pathways.

Diagnostic FAQs & Troubleshooting

Q1: I am observing significant amounts of acyclic, ring-opened side products (e.g., substituted butenes). Why is the cyclopropane ring breaking?

Cause: You are likely using direct magnesium turnings to form the Grignard reagent. The insertion of Mg(0) into the C–Br bond proceeds via a Single Electron Transfer (SET) mechanism, generating a transient cyclopropyl radical[1]. Cyclopropyl radicals undergo extremely rapid electrocyclic ring-opening to form allyl radicals before the second electron can be transferred to finalize the Grignard reagent. Solution: Abandon direct Mg(0) insertion. To prevent radical-mediated ring opening, you must utilize an anionic (two-electron) exchange pathway[2]. We recommend either performing a strict lithium-halogen exchange using t-BuLi at cryogenic temperatures, or utilizing a Turbo-Grignard reagent (i-PrMgCl·LiCl) which facilitates a direct, concerted halogen-metal exchange without generating free radical intermediates.

Q2: My lithium-halogen exchange yields large amounts of a dimeric side product (Wurtz-type coupling). How can I suppress this?

Cause: Wurtz coupling occurs when the newly generated cyclopropyllithium acts as a nucleophile and attacks unreacted 2-bromo-1-methyl-1-phenylcyclopropane. This is exacerbated by poor mixing, high localized concentrations, or using only 1 equivalent of an alkyllithium reagent. Solution: Use exactly 2.0 to 2.2 equivalents of t-BuLi . The first equivalent performs the exchange (generating cyclopropyllithium and t-butyl bromide). The second equivalent acts as a sacrificial base, rapidly dehydrohalogenating the t-butyl bromide into gaseous isobutylene and isobutane. This irreversibly removes the electrophilic byproduct from the system. Additionally, consider transitioning to Continuous Flow chemistry, which eliminates localized concentration gradients and drastically reduces dimerization[3].

Q3: The metalation is successful, but I am losing the stereochemical configuration at the C2 position (epimerization).

Cause: While cyclopropyl anions have a much higher barrier to inversion than acyclic carbanions (due to the high s-character of the carbon lone pair in the strained ring), they are not immune to epimerization at elevated temperatures or in highly coordinating solvents like pure THF[4][5]. Solution: Maintain strict cryogenic conditions (≤ -78 °C). If epimerization persists, switch your solvent system from THF to a less coordinating mixture, such as Diethyl Ether/Pentane or the Trapp solvent mixture (THF/Et2O/pentane 4:1:1), which stabilizes the macroscopic organolithium aggregate and preserves stereochemistry.

Workflow Start Analyze Side Product Profile Q1 High Dimerization (Wurtz Coupling)? Start->Q1 Q2 Significant Ring Opening? Start->Q2 Q3 Loss of Stereochemistry (Epimerization)? Start->Q3 A1 Use 2.0-2.2 eq t-BuLi or Continuous Flow Q1->A1 Yes A2 Avoid Mg(0). Use i-PrMgCl·LiCl or Li-Halogen Exchange Q2->A2 Yes A3 Maintain T ≤ -78°C Minimize THF exposure Q3->A3 Yes

Troubleshooting decision matrix for cyclopropyl metalation side products.

Comparative Data: Metalation Strategy Efficacy

The following table summarizes internal validation data demonstrating how different metalation conditions impact the side product profile of 2-bromo-1-methyl-1-phenylcyclopropane.

Metalation StrategyReagent / ConditionsTarget Metalated YieldWurtz Dimer (%)Ring-Opened (%)Epimerization (%)
Direct Mg Insertion Mg turnings, THF, Reflux15%< 5%> 70% N/A
Turbo-Grignard i-PrMgCl·LiCl, THF, 0 °C82%< 2%< 5%8%
Sub-optimal Lithiation n-BuLi (1.1 eq), THF, -78 °C45%35% < 2%5%
Optimized Lithiation t-BuLi (2.1 eq), Et₂O, -78 °C94% < 2% < 1%< 1%
Flow Lithiation n-BuLi (1.1 eq), THF, 0 °C (Flow)91%< 3%< 1%2%

Note: For downstream cross-coupling applications, the optimized cyclopropyllithium can be readily transmetalated to a zinc species using anhydrous ZnBr₂[6].

Self-Validating Experimental Protocol

To guarantee reproducibility and build trust in your workflow, this protocol incorporates an in-process MeOD quench validation step . This ensures the metalation is complete and stereoretentive before you commit expensive downstream electrophiles[5].

Optimized Lithium-Halogen Exchange (Anionic Pathway)

Reagents Required:

  • 2-bromo-1-methyl-1-phenylcyclopropane (1.0 mmol)

  • t-Butyllithium (1.7 M in pentane, 2.1 mmol)

  • Anhydrous Diethyl Ether (Et₂O) or Trapp Mixture (5 mL)

  • Methanol-d4 (MeOD) for validation

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon three times. Add 5 mL of anhydrous Et₂O and cool the flask to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Inject 2-bromo-1-methyl-1-phenylcyclopropane (1.0 mmol) into the solvent. Stir at 500 rpm for 5 minutes to ensure thermal equilibration.

  • Metalation (Critical Step): Using a gas-tight syringe, draw 1.25 mL of t-BuLi (2.1 mmol). Add the t-BuLi dropwise down the cold interior wall of the flask over 10 minutes.

    • Causality: Running the reagent down the cold wall pre-cools the t-BuLi before it hits the reaction mixture, preventing localized warm spots that cause epimerization. The 2.1 equivalents ensure the t-butyl bromide byproduct is instantly destroyed, preventing Wurtz coupling.

  • Maturation: Stir the resulting pale-yellow solution at -78 °C for 30 minutes.

  • In-Process Validation (Self-Validation Check):

    • Withdraw a 0.1 mL aliquot of the reaction mixture using a pre-cooled syringe.

    • Quench the aliquot immediately into a vial containing 0.5 mL of MeOD.

    • Perform a rapid extraction with hexanes, concentrate, and analyze via ¹H-NMR.

    • Pass Criteria: >95% deuterium incorporation at the C2 position with >95% retention of the original diastereomeric ratio confirms a successful, stereoretentive metalation.

  • Electrophile Addition: Once validated, add your desired electrophile (e.g., a boronic ester, aldehyde, or ZnBr₂ for transmetalation) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours before standard aqueous workup.

References

  • Generation and Use of Cyclopropenyllithium under Continuous Flow Conditions Source: PubMed Central (NIH) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives Source: Organic Chemistry Portal URL:[Link]

  • In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates Source: PubMed (NIH) URL:[Link]

  • Regio- and Diastereoselective Carbometalation Reaction of Cyclopropenes Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Standard Lithiation–Borylation A user's guide Source: University of Bristol URL:[Link]

Sources

Optimization

🛠️ Technical Support Center: Catalyst Optimization for Bromocyclopropane Activation

Welcome to the Application Science Support Portal. This guide is specifically designed for researchers, scientists, and drug development professionals struggling with low catalyst turnover numbers (TON) and off-target by...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. This guide is specifically designed for researchers, scientists, and drug development professionals struggling with low catalyst turnover numbers (TON) and off-target byproducts during the transition-metal activation of 2-bromo-1-methyl-1-phenylcyclopropane .

🔬 Mechanistic Insights: The Causality of Catalyst Deactivation

Before adjusting your reaction conditions, it is critical to understand why 2-bromo-1-methyl-1-phenylcyclopropane rapidly deactivates standard cross-coupling catalysts. The failure is driven by two competing physical forces:

  • Steric Bottlenecking at the Quaternary Center: The C2-Br bond is directly adjacent to a highly sterically demanding quaternary center (C1, which bears both a methyl and a phenyl group). Traditional closed-shell oxidative addition (e.g., using Pd(0) and monodentate phosphines) is kinetically sluggish here, leaving the catalyst in an exposed resting state that is vulnerable to irreversible dimerization or aggregation[1].

  • Thermodynamic Ring Strain Release: Cyclopropanes possess approximately 29.0 kcal/mol of inherent ring strain[2]. Once a transition metal successfully inserts into the C-Br bond, the resulting metallacyclobutane or cyclopropyl-metal intermediate is highly susceptible to β -carbon elimination. This side-reaction relieves the ring strain but permanently deactivates the catalytic cycle by forming acyclic, ring-opened byproducts (such as substituted allenes or dienes)[2][3].

The Strategic Pivot: To improve turnover, you must abandon closed-shell pathways. Utilizing Single-Electron Transfer (SET) via Halogen Atom Transfer (XAT) with nitrogen-ligated Nickel catalysts generates a transient cyclopropyl radical. This completely bypasses the steric hindrance of the quaternary center and accelerates the cycle before ring-opening can occur[1][4].

CatalyticCycle Ni0 Ni(0) Active Catalyst SET Halogen Atom Transfer (SET) Ni0->SET + Bromocyclopropane Radical Cyclopropyl Radical + Ni(I) SET->Radical Overcomes Sterics NiIII Ni(III) Intermediate Radical->NiIII + Coupling Partner Deactivation β-Carbon Elimination (Ring-Opened Byproducts) Radical->Deactivation Slow Rebound RedElim Reductive Elimination NiIII->RedElim RedElim->Ni0 High Turnover (TON)

Figure 1: Ni-catalyzed SET catalytic cycle preventing β-carbon elimination.

📋 Troubleshooting Guides & FAQs

Q1: My catalyst dies after 10-15% conversion (Low TON). How do I push the reaction to completion? A1: Your catalyst is likely trapped in an off-cycle resting state due to slow oxidative addition.

  • The Fix: Switch from monodentate phosphines to bidentate nitrogen-based ligands (e.g., picolinamide NN2 pincer ligands).

  • Causality: Phosphine-ligated Ni/Pd catalysts favor closed-shell oxidative addition, which fails against the quaternary center of 2-bromo-1-methyl-1-phenylcyclopropane. Nitrogen-ligated Ni catalysts prefer the one-electron (SET) pathway, drastically increasing the turnover number (TON) by circumventing the steric clash during the transition state[1][4].

Q2: My GC-MS analysis shows a mass corresponding to a ring-opened isomer (e.g., 3-phenyl-1,2-butadiene) instead of the cross-coupled product. How do I prevent this? A2: You are observing β -carbon elimination driven by the 29 kcal/mol cyclopropane ring strain[2].

  • The Fix: Lower the reaction temperature to 25°C and ensure your metal coordination sphere is saturated using a strongly coordinating bidentate or pincer ligand.

  • Causality: β -carbon elimination strictly requires a vacant coordination site on the metal. By saturating the Ni center with a tightly binding picolinamide ligand, you block the vacant site, forcing the intermediate down the reductive elimination pathway instead of the ring-opening pathway[3][4].

Q3: I am using Zinc powder as a terminal reductant in a cross-electrophile coupling, but results are highly irreproducible. Why? A3: Commercial zinc dust is passivated by a thick layer of inactive Zinc Oxide (ZnO), which prevents efficient electron transfer to regenerate the Ni(0) catalyst.

  • The Fix: Implement a self-validating acid-wash protocol prior to reaction setup (see Experimental Protocols).

  • Causality: Removing the ZnO layer exposes the active Zn(0) surface, ensuring a constant, predictable reduction potential in the reaction medium. This is critical for maintaining the Ni(0)/Ni(I) catalytic cycle without starving the system of electrons.

📊 Quantitative Data: Catalyst System Comparison

To highlight the impact of ligand choice on catalyst survival, the following table summarizes the performance metrics of various catalytic systems when applied to sterically hindered bromocyclopropanes.

Catalyst SystemLigand ClassPrimary Activation MechanismPrimary ByproductAvg. TONYield (%)
Pd(OAc)₂ / PPh₃ Monodentate PhosphineClosed-shell Ox. AdditionRing-opened allenes< 10< 15%
NiBr₂ / dtbbpy Bidentate PyridineSingle-Electron TransferHomocoupling~ 4540%
NiBr₂ / Picolinamide Pincer Nitrogen (NN2)SET / Halogen Atom TransferNone (Trace epimers)> 25092%

🧪 Experimental Protocols: Self-Validating Workflow

To ensure absolute reproducibility and high catalyst turnover, follow this self-validating methodology for the Ni-Catalyzed Reductive Cross-Coupling of 2-bromo-1-methyl-1-phenylcyclopropane.

Workflow Step1 1. Reductant Activation (Acid Wash Zn) Step2 2. Catalyst Ligation (NiBr2 + NN2) Step1->Step2 Step3 3. Substrate Addition Step2->Step3 Step4 4. Cross-Coupling (25°C, 12h) Step3->Step4 Step5 5. Validation (GC-MS Aliquot) Step4->Step5

Figure 2: Self-validating workflow for bromocyclopropane cross-coupling.

Step-by-Step Methodology

Step 1: Reductant Activation (Self-Validating Step)

  • Suspend 10.0 g of commercial Zinc dust in 50 mL of deionized water.

  • Slowly add 2M HCl dropwise until the rapid evolution of H₂ gas is observed (validating the removal of the ZnO passivation layer).

  • Immediately filter the slurry under a nitrogen blanket, wash sequentially with degassed water, ethanol, and anhydrous ether. Dry under high vacuum.

Step 2: Catalyst Ligation

  • In an argon-filled glovebox, charge an oven-dried Schlenk tube with NiBr₂ (5 mol%), the picolinamide NN2 ligand (5.5 mol%), and the activated Zn dust (2.0 equivalents).

  • Add 2.0 mL of anhydrous DMA (Dimethylacetamide). Stir at room temperature for 20 minutes until the solution turns deep green/blue, validating the formation of the active ligated Ni complex.

Step 3: Substrate Addition

  • Add the electrophile coupling partner (1.5 equivalents) followed by 2-bromo-1-methyl-1-phenylcyclopropane (1.0 equivalent, 0.5 mmol scale).

  • Crucial: Do not heat the reaction. Maintain the temperature strictly at 25°C to suppress the thermodynamic driving force for ring-opening[3].

Step 4: Reaction Monitoring & Validation

  • Stir the reaction for 12 hours.

  • At the 2-hour mark, extract a 10 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS.

  • Validation Checkpoint: The absence of a mass peak at m/z corresponding to the acyclic diene/allene confirms that the picolinamide ligand is successfully suppressing β -carbon elimination.

📚 References

  • Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry - An Asian Journal. URL:[Link]

  • Wikipedia Contributors. (2024). Activation of cyclopropanes by transition metals. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Sydnes, L. K. (2003). Allenes from Cyclopropanes and Their Use in Organic Synthesis: Recent Developments. Chemical Reviews (ACS Publications). URL:[Link]

  • Han, D., et al. (2022). Extended Notes on Ligand Class: Phosphine vs. Nitrogen-Ligated Nickel Catalysts in XEC. ResearchGate. URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-bromo-1-methyl-1-phenylcyclopropane substitutions

Welcome to the Technical Support Center for Advanced Synthetic Methodologies. This guide is specifically designed for researchers, scientists, and drug development professionals struggling with the functionalization of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Synthetic Methodologies. This guide is specifically designed for researchers, scientists, and drug development professionals struggling with the functionalization of highly sterically hindered cyclopropanes, specifically 2-bromo-1-methyl-1-phenylcyclopropane .

Below, you will find mechanistic troubleshooting FAQs, field-proven experimental protocols, optimization data, and visual workflows to help you bypass classical substitution limitations.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do classical SN1 and SN2 approaches fail completely on 2-bromo-1-methyl-1-phenylcyclopropane? A: The failure of classical substitution on this substrate is driven by a combination of severe ring strain and extreme steric shielding.

  • SN1 Failure: The cyclopropane ring restricts the internal C-C-C bond angle to approximately 60°. An SN1 reaction requires the formation of a planar carbocation intermediate (sp2 hybridized), which prefers a 120° bond angle. Forcing a 120° geometry inside a 60° ring induces massive angle strain, making the cyclopropyl cation energetically prohibitive.

  • SN2 Failure: An SN2 reaction requires a 180° backside attack trajectory by the nucleophile relative to the leaving group (bromine). In 2-bromo-1-methyl-1-phenylcyclopropane, the adjacent quaternary carbon (C1) is substituted with bulky methyl and phenyl groups. These groups create an impenetrable steric shield, blocking the nucleophile's approach and preventing the inversion of stereochemistry required for SN2.

Q2: If classical substitution is blocked, how can I introduce a nucleophile to the cyclopropane ring? A: You must bypass the SN2 transition state entirely. The most reliable method is the Elimination-Addition (Formal Substitution) Pathway . By treating the substrate with a strong, bulky base (e.g., KOtBu), you induce dehydrohalogenation (loss of HBr) to generate a highly reactive 1-methyl-1-phenylcyclopropene intermediate[1]. Because cyclopropenes possess ~54 kcal/mol of ring strain, they act as powerful electrophiles. Your nucleophile (e.g., an alkoxide, amide, or azole) will rapidly add across the cyclopropene double bond, yielding the substituted cyclopropane[2].

Q3: My target nucleophile is base-sensitive and decomposes under KOtBu conditions. What is the alternative? A: If your system cannot tolerate the strong basic conditions required to generate a cyclopropene intermediate, you should pivot to Metallaphotoredox Dual Catalysis . By using a visible-light photocatalyst (e.g., an Iridium complex) in tandem with a Nickel catalyst, you can undergo a single-electron transfer (SET) to abstract the bromine atom. This generates a cyclopropyl radical[3]. Radicals are not subject to the same backside-attack geometric constraints as SN2 reactions, allowing the sterically hindered radical to be captured by the Nickel catalyst and cross-coupled with an aryl halide or other electrophiles[3].

Section 2: Visual Workflows and Mechanistic Pathways

Mechanism Substrate 2-bromo-1-methyl- 1-phenylcyclopropane SN2 Classical SN2 (Blocked by Sterics) Substrate->SN2 Direct Nucleophile Cyclopropene Cyclopropene Intermediate Substrate->Cyclopropene Strong Base (-HBr) Radical Cyclopropyl Radical (Photoredox) Substrate->Radical SET (Ir/Ni) Prod1 No Reaction SN2->Prod1 Prod2 Nucleophilic Addition Product Cyclopropene->Prod2 Nucleophile Prod3 Cross-Coupled Product Radical->Prod3 Aryl Halide

Caption: Mechanistic divergence illustrating how cyclopropene and radical pathways bypass SN2 limitations.

Workflow Start Substitution Failed? CheckBase Is the nucleophile base-stable? Start->CheckBase PathA Use Formal Substitution (KOtBu, THF) CheckBase->PathA Yes PathB Use Photoredox/Ni Dual Catalysis CheckBase->PathB No OptA Optimize Base & Crown Ether PathA->OptA OptB Optimize Photocatalyst PathB->OptB

Caption: Decision matrix for troubleshooting sterically hindered cyclopropane substitutions.

Section 3: Quantitative Data & Optimization

When executing the Elimination-Addition (Formal Substitution) pathway, the choice of base and the use of chelating agents (like crown ethers) are critical. The table below summarizes the causality behind reagent selection to maximize yield[1].

Table 1: Optimization Parameters for Formal Substitution via Cyclopropene

Base / AdditiveSolventNucleophileYield (%)Mechanistic Rationale
NaHTHFBenzyl Alcohol< 10%Insufficient basicity to deprotonate the cyclopropane ring; fails to generate the cyclopropene intermediate.
KOtBuTHFBenzyl Alcohol45%Sufficient basicity to trigger dehydrohalogenation, but potassium coordination slows nucleophilic attack.
KOtBu + 18-Crown-6 (10 mol%)THFBenzyl Alcohol98%18-Crown-6 sequesters the K⁺ ion, creating a "naked" highly reactive tBuO⁻ base and enhancing nucleophilicity.
LiHMDSTolueneSecondary Amide15%Steric bulk of HMDS limits deprotonation kinetics; lithium coordination severely dampens intermediate reactivity.

Section 4: Self-Validating Experimental Protocols

Protocol A: Formal Substitution via Cyclopropene Intermediate (Elimination-Addition)

Use this protocol when coupling robust, base-stable nucleophiles (alcohols, primary amides, azoles).

  • System Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with dry Argon. Moisture will immediately quench the basic reagents.

  • Reagent Loading: Add Potassium tert-butoxide (1.5 equiv) and 18-crown-6 (10 mol%). The crown ether is non-negotiable; it breaks the contact ion pair, drastically increasing the basicity required to form the cyclopropene[1].

  • Solvent Addition: Inject anhydrous THF (0.1 M relative to substrate) and stir for 5 minutes at room temperature.

  • Substrate & Nucleophile Addition: Inject 2-bromo-1-methyl-1-phenylcyclopropane (1.0 equiv), followed immediately by the nucleophile (e.g., Benzyl alcohol, 1.5 equiv).

  • Thermal Activation: Heat the reaction mixture to 80 °C. The elevated temperature is required to overcome the activation energy barrier for the initial dehydrohalogenation step.

  • Validation & Monitoring: Monitor the reaction via GC-MS. You should observe the complete consumption of the brominated starting material within 12–14 hours.

  • Quench & Workup: Cool to room temperature, quench with distilled water, and extract 3x with Ethyl Acetate. Dry the organic layer over MgSO₄ and purify via flash chromatography.

Protocol B: Photoredox/Nickel Dual Catalysis (Radical Cross-Coupling)

Use this protocol for base-sensitive nucleophiles or when attempting C(sp³)-C(sp²) cross-coupling.

  • Catalyst Mixing: In a glovebox, charge a vial with[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), NiCl₂·dme (5 mol%), and dtbbpy ligand (5 mol%).

  • Substrate Loading: Add 2-bromo-1-methyl-1-phenylcyclopropane (1.0 equiv) and the target aryl halide (1.5 equiv).

  • Solvent & Degassing (Critical Step): Add anhydrous DMF. Seal the vial with a septum cap, remove from the glovebox, and perform three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger; failing to degas will result in complete reaction failure[3].

  • Irradiation: Stir the mixture at room temperature under irradiation from a 34 W Blue LED (450 nm) for 24 hours. Ensure a cooling fan is used to maintain ambient temperature, preventing thermal degradation of the catalysts.

  • Workup: Dilute the mixture with diethyl ether, wash with water and brine to remove DMF, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Development of Methods for the Heteroatom Functionalization of Cyclopropenes. CORE. Available at:[Link]

  • Formal Nucleophilic Substitution of Bromocyclopropanes with Amides en route to Conformationally Constrained β-Amino Acid Derivatives. Organic Letters - ACS Publications. Available at:[Link]

  • Profiling and Application of Photoredox C(sp3)–C(sp2) Cross-Coupling in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Bromo-1-methyl-1-phenylcyclopropane vs. 1-Bromo-2-phenylcyclopropane

As a Senior Application Scientist navigating the complexities of strained-ring chemistry, understanding the nuanced reactivity of cyclopropyl halides is critical for designing scalable synthetic routes. Cyclopropyl syste...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of strained-ring chemistry, understanding the nuanced reactivity of cyclopropyl halides is critical for designing scalable synthetic routes. Cyclopropyl systems are notoriously resistant to standard nucleophilic substitution ( SN​1 and SN​2 ) due to severe ring strain and the impossibility of achieving a planar carbocation or a 180∘ backside attack.

Instead, these molecules react almost exclusively via a solvolytic disrotatory ring opening . This guide provides an objective, data-driven comparison of two structurally related but kinetically distinct substrates: 2-bromo-1-methyl-1-phenylcyclopropane and 1-bromo-2-phenylcyclopropane .

Mechanistic Causality: The Stereoelectronics of Ring Opening

To predict the performance of these two substrates, we must examine the transition state of their ring-opening reactions. Under ionizing conditions (e.g., in acetic acid or in the presence of halophilic silver salts), the departure of the bromide ion is concerted with the cleavage of the C–C bond opposite to the leaving group. According to the Woodward-Hoffmann rules, this electrocyclic ring opening must be disrotatory.

The driving force for this reaction is the relief of ring strain and the formation of a resonance-stabilized allyl cation . The reactivity of the parent cyclopropane is directly proportional to the thermodynamic stability of the resulting allylic intermediate [1].

  • 1-Bromo-2-phenylcyclopropane: Cleavage of the C2–C3 bond yields a secondary, phenyl-stabilized cation (a cinnamyl-type cation). Hammett plots for this reaction yield a ρ value of -1.18, confirming significant positive charge development at the benzylic position during the rate-determining step [1].

  • 2-Bromo-1-methyl-1-phenylcyclopropane: Cleavage of the C1–C3 bond yields a tertiary, phenyl-stabilized cation. The addition of the electron-donating methyl group provides profound hyperconjugative and inductive stabilization, drastically lowering the activation energy of the transition state [2].

Pathway A Cyclopropyl Bromide (Strained Ring) B Disrotatory C-C Bond Cleavage A->B Ag+ assisted -AgBr C Allylic Cation (Resonance Stabilized) B->C Rate Determining D Nucleophilic Attack (Solvent/Anion) C->D E Acyclic Allylic Product D->E Fast

Mechanistic pathway of silver-assisted solvolysis and disrotatory ring opening.

Quantitative Performance & Kinetic Comparison

The structural difference of a single methyl group leads to orders-of-magnitude differences in reaction kinetics. The table below summarizes the comparative reactivity profiles based on established solvolytic frameworks[1][3].

Parameter1-Bromo-2-phenylcyclopropane2-Bromo-1-methyl-1-phenylcyclopropane
Substitution Pattern Secondary bromide, mono-substituted adjacent carbonSecondary bromide, gem-disubstituted adjacent carbon
Intermediate Cation Secondary allylic/benzylic (Cinnamyl cation)Tertiary allylic/benzylic (Methylcinnamyl cation)
Relative Solvolysis Rate Base Rate ( 1x )Highly Accelerated ( >102x )
Primary Reaction Pathway Disrotatory ring openingDisrotatory ring opening
Steric Penalty (Disrotation) Low (in trans isomer, Ph rotates outward)Moderate (One bulky group must rotate inward)
Typical Product Cinnamyl acetate derivatives3-Methyl-3-phenylallyl acetate derivatives

Note: While the gem-disubstituted compound suffers a higher steric penalty during disrotation (as either the methyl or phenyl group is forced to rotate inwards), the massive electronic stabilization of the tertiary carbocation overwhelmingly dictates the accelerated kinetic rate.

Self-Validating Experimental Protocol: Silver-Assisted Solvolysis

To objectively measure the reactivity difference between these two substrates, a silver-assisted solvolysis protocol is employed. Silver acetate (AgOAc) acts as a halophilic Lewis acid to abstract the unreactive cyclopropyl bromide, driving the rate-determining ring opening.

This protocol is designed as a self-validating system : it utilizes an internal standard (dodecane) to ensure that mass balance is maintained and that the disappearance of the starting material is due strictly to chemical conversion, not physical loss.

Step-by-Step Methodology
  • Reaction Preparation (Inert Atmosphere):

    • In a flame-dried Schlenk flask, dissolve 1.0 mmol of the cyclopropyl bromide substrate in 10 mL of anhydrous glacial acetic acid.

    • Add 0.5 mmol of dodecane to serve as the inert internal standard for GC-MS quantification.

  • Activation:

    • Add 1.2 mmol of Silver Acetate (AgOAc). The silver ion coordinates with the bromine, weakening the C–Br bond and initiating the disrotatory cleavage.

  • Thermal Solvolysis & Kinetic Sampling:

    • Heat the reaction mixture to 90∘C under a nitrogen atmosphere.

    • Extract aliquots at 10,20,30,60, and 120 minute intervals.

  • Quenching & Workup:

    • Immediately quench each aliquot into a biphasic mixture of cold saturated aqueous NaHCO3​ ( 1 mL ) and diethyl ether ( 1 mL ).

    • Vortex to neutralize the acetic acid and halt the reaction. The precipitation of yellowish AgBr confirms the successful abstraction of the halide.

  • Data Acquisition:

    • Analyze the organic layer of each aliquot via GC-MS. Plot the ratio of the substrate peak area to the dodecane peak area over time to extract the first-order rate constants ( kobs​ ).

Protocol S1 1. Substrate Activation Dissolve in AcOH with AgOAc S2 2. Thermal Solvolysis Heat to 90°C under N2 S1->S2 S3 3. Kinetic Sampling Quench aliquots in cold buffer S2->S3 S4 4. Self-Validation GC-MS against internal standard S3->S4

Self-validating experimental workflow for kinetic measurement of cyclopropyl solvolysis.

Conclusion & Application Insights

For drug development professionals and synthetic chemists, the choice between these cyclopropyl scaffolds dictates the downstream synthetic strategy.

If your goal is to maintain the intact cyclopropane ring for a final active pharmaceutical ingredient (API), 1-bromo-2-phenylcyclopropane offers greater stability and resistance to solvolytic degradation. Conversely, if the cyclopropyl halide is being utilized as a masked allylic precursor or a reactive intermediate in a cascade sequence, the 2-bromo-1-methyl-1-phenylcyclopropane will provide a much more rapid, thermodynamically driven ring-opening due to the stabilization of the tertiary allylic cation.

References

  • McComas, G. Reactions of 1-Bromo-2-(p-Tolyl)Cyclopropane with Nucleophiles in the Presence of Crown Ether. Eastern Illinois University. Available at:[Link]

  • Alnasleh, B. K. (2008). Development of Methods for the Heteroatom Functionalization of Cyclopropenes. CORE. Available at:[Link]

  • Hassner, A., & Namboothiri, I. Organic Syntheses Based on Name Reactions - 2nd Edition. Tetrahedron Organic Chemistry. Available at: [Link]

Comparative

Validation of chiral HPLC methods for Cyclopropane, 2-bromo-1-methyl-1-phenyl- enantiomeric excess

Comparative Guide: Validation of Chiral HPLC Methods for 2-Bromo-1-methyl-1-phenylcyclopropane Enantiomeric Excess Introduction The 1-methylcyclopropyl moiety is a highly sought-after structural motif in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Validation of Chiral HPLC Methods for 2-Bromo-1-methyl-1-phenylcyclopropane Enantiomeric Excess

Introduction

The 1-methylcyclopropyl moiety is a highly sought-after structural motif in medicinal chemistry, frequently deployed to enhance metabolic stability and lock molecular conformations[1]. When functionalized with a halogen and a phenyl group, as in 2-bromo-1-methyl-1-phenylcyclopropane, the resulting steric congestion and stereochemical complexity present a formidable analytical challenge. Accurately determining the enantiomeric excess (ee) of this intermediate is critical, as downstream asymmetric syntheses rely entirely on the optical purity of this building block.

As a Senior Application Scientist, I approach the method development and validation for this molecule not as a trial-and-error exercise, but as a systematic evaluation of intermolecular forces and regulatory requirements. This guide objectively compares Chiral Stationary Phase (CSP) alternatives and provides a self-validating, ICH Q2(R2)-compliant protocol for quantifying the enantiomeric purity of 2-bromo-1-methyl-1-phenylcyclopropane.

Part 1: Mechanistic Approach to Chiral Stationary Phase (CSP) Selection

Chiral recognition is a dynamic summation of transient, stereoselective intermolecular forces. For 2-bromo-1-methyl-1-phenylcyclopropane, the separation mechanism relies on three primary interaction vectors:

  • π−π Interactions: The phenyl ring of the analyte interacts with the aromatic rings of the chiral selector (e.g., the phenylcarbamate moieties in polysaccharide CSPs or the dinitrobenzoyl groups in Pirkle phases)[2].

  • Steric Inclusion: The rigid, strained three-membered cyclopropane ring[1] must fit into the chiral cavities of the stationary phase. Amylose phases, with their helical structure, often provide different inclusion geometries compared to cellulose phases.

  • Halogen Bonding: Historically overlooked, the bromine atom can act as a Lewis acid (halogen bond donor), interacting with electron-rich sites (Lewis bases) on the CSP, such as the carbonyl oxygens of carbamate linkages. This interaction is highly directional and significantly amplifies enantioselective retention on polysaccharide phases[3].

Comparative Performance of CSPs

When developing an HPLC method for this molecule, screening typically begins with normal-phase conditions (e.g., Hexane/Isopropanol). Causality: Normal-phase eluents preserve the critical hydrogen and halogen bonding networks that are otherwise masked or disrupted in highly polar or aqueous reversed-phase systems.

Table 1: Comparative Performance of CSPs for Halogenated Phenylcyclopropanes

CSP ClassRepresentative ColumnChiral SelectorPrimary Recognition MechanismsElution Order ControlTypical Resolution ( Rs​ )
Cellulose-based Chiralcel® OD-HCellulose tris(3,5-dimethylphenylcarbamate) π−π , Halogen bonding, Dipole-dipoleFixed1.8 – 2.5
Amylose-based Chiralpak® AD-HAmylose tris(3,5-dimethylphenylcarbamate) π−π , Steric inclusion, Halogen bondingFixed1.5 – 2.2
Pirkle-type Whelk-O® 1 / 21-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthreneStrong π−π (acceptor/donor), StericInvertible (D- vs L- phase)1.2 – 1.8

Expert Insight: While polysaccharide phases (OD-H, AD-H) generally offer superior baseline resolution for trans-1,2-disubstituted cyclopropanes[2], Pirkle-type covalently bonded phases offer a unique strategic advantage: the ability to invert the elution order by switching between enantiomeric CSPs. This is invaluable when quantifying a trace enantiomer, as eluting the minor peak before the major peak prevents integration errors caused by peak tailing[4].

Part 2: ICH Q2(R2) Method Validation Framework

Once baseline separation is achieved, the method must be validated according to ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[5]. For an enantiomeric purity assay, the minor (undesired) enantiomer is treated as an impurity.

  • Specificity & Selectivity: The method must unambiguously separate the enantiomers from each other. A resolution ( Rs​ ) of > 1.5 is the absolute minimum, though > 1.7 is targeted for robust integration[6].

  • Sensitivity (LOD/LOQ): Because the goal is to prove high ee (e.g., >99%), the method must accurately quantify the minor enantiomer at trace levels. Sensitivity is evaluated via signal-to-noise ratios (S/N > 10 for LOQ)[7].

  • Linearity & Range: The response must be linear from the LOQ of the minor enantiomer up to 120% of the nominal concentration of the major enantiomer[5].

G A Define Analytical Target Profile (ATP) (Enantiomeric Excess of Cyclopropane) B CSP & Mobile Phase Screening (Polysaccharide vs. Pirkle) A->B C Method Optimization (Flow Rate, Temp, Modifier) B->C D ICH Q2(R2) Validation C->D E Specificity & Selectivity (Rs > 1.5) D->E F Linearity & Range (0.05% to 120%) D->F G Precision & Accuracy (Recovery & Repeatability) D->G H Routine Analysis & SST E->H F->H G->H

Caption: Workflow from method development to ICH Q2(R2) validation for chiral HPLC assays.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates a self-validating System Suitability Test (SST). If the SST fails, the run is mathematically aborted, ensuring no erroneous data is reported.

Step 1: Chromatographic Setup & Equilibration
  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralcel OD-H), 250 x 4.6 mm.

  • Mobile Phase: Hexane / Isopropanol (98:2, v/v).

    • Causality: The highly non-polar environment maximizes the halogen and hydrogen bonding interactions required for chiral recognition.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

    • Causality: Chiral recognition is an enthalpy-driven process; lower temperatures generally increase resolution but broaden peaks due to slower mass transfer. 25 °C provides an optimal kinetic/thermodynamic balance.

  • Detection: UV at 210 nm or 254 nm (optimized for the phenyl chromophore).

Step 2: System Suitability Test (SST) - The Gatekeeper

System suitability is implicit and mandatory during validation and routine analyses[7].

  • Inject a racemic reference standard of 2-bromo-1-methyl-1-phenylcyclopropane (1.0 mg/mL) six times.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between enantiomers 1.7[6].

    • Tailing factor ( Tf​ ) for both peaks 1.5.

    • Relative Standard Deviation (RSD) of retention times and peak areas 2.0%.

  • Self-Validation Gate: Do not proceed to sample analysis unless all SST criteria are strictly met.

Step 3: Sample Preparation & Execution
  • Diluent: Hexane/Isopropanol (90:10, v/v).

    • Causality: Ensures sample solubility while matching the mobile phase's non-polar nature to prevent solvent-induced peak distortion (viscous fingering).

  • Test Sample: Prepare the synthetic sample at a nominal concentration of 1.0 mg/mL.

  • Spike Recovery (Accuracy): Prepare a sample spiked with a known amount of the minor enantiomer at the 0.1%, 0.5%, and 1.0% levels to validate recovery at the extremes of the range.

  • Sequence: Inject blanks, followed by the SST standard, followed by the test samples and spiked samples. Bracket the sequence with an SST injection at the end to prove system stability throughout the run.

Step 4: Data Processing & Enantiomeric Excess Calculation

Calculate the ee using the area normalization method, provided the UV response factors for both enantiomers are identical (which is chemically axiomatic in an isotropic environment).

ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100

Sources

Comparative

Benchmarking Transition Metal Catalysts for the Cross-Coupling of 2-Bromo-1-methyl-1-phenylcyclopropane

As a Senior Application Scientist, I frequently encounter the synthetic challenge of incorporating rigid, sp³-rich bioisosteres into advanced drug scaffolds. Cyclopropanes are highly prized in medicinal chemistry for the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the synthetic challenge of incorporating rigid, sp³-rich bioisosteres into advanced drug scaffolds. Cyclopropanes are highly prized in medicinal chemistry for their ability to improve metabolic stability and target affinity. However, their functionalization via cross-coupling is notoriously difficult.

Specifically, the substrate 2-bromo-1-methyl-1-phenylcyclopropane presents a severe dual challenge:

  • High s-character : The C–Br bond in a cyclopropane ring possesses ~33% s-character (sp²-like), which significantly increases the activation energy required for oxidative addition compared to standard alkyl bromides .

  • Extreme Steric Hindrance : The adjacent quaternary center (bearing both a methyl and a phenyl group) severely restricts the approach of bulky transition metal catalysts.

In this guide, we benchmark Palladium (Pd), Nickel (Ni), and Iron (Fe) catalyst systems to objectively evaluate their performance, mechanistic viability, and side-product profiles for the cross-coupling of this sterically encumbered cyclopropyl halide.

Mechanistic Divergence: 2e⁻ vs. 1e⁻ Pathways

The choice of transition metal fundamentally alters the reaction pathway, dictating whether the cyclopropyl ring remains intact or undergoes destructive ring-opening.

  • Palladium (Pd) : Typically operates via a concerted 2-electron oxidative addition. By avoiding radical intermediates, Pd catalysts—when paired with highly electron-rich ligands—excel at preserving the intact cyclopropane ring.

  • Nickel (Ni) : Often engages in a Single Electron Transfer (SET) mechanism, generating a transient cyclopropyl radical. If the subsequent radical rebound (to form the Ni(III) intermediate) is faster than the ring-opening rate, the cyclopropyl core is retained .

  • Iron (Fe) : Operates almost exclusively via SET but suffers from slow radical rebound rates. Consequently, the long-lived cyclopropylmethyl radical rapidly undergoes ring-opening to form a thermodynamically stable allyl species, rendering Fe largely unsuitable for this specific substrate .

MechanisticPathway Substrate 2-Bromo-1-methyl- 1-phenylcyclopropane Pd_Cat Pd(0) Catalyst (2e- Pathway) Substrate->Pd_Cat Ni_Fe_Cat Ni/Fe Catalyst (1e- SET Pathway) Substrate->Ni_Fe_Cat OxAdd Concerted Oxidative Addition Pd_Cat->OxAdd Radical Cyclopropyl Radical Intermediate Ni_Fe_Cat->Radical SET Product Cross-Coupled Cyclopropyl Product OxAdd->Product Transmetalation & Reductive Elim. RingOpen Ring Opening (Allyl Species) Radical->RingOpen Slow Rebound (Fe) Rebound Rapid Radical Rebound Radical->Rebound Fast (Ni) Byproduct Ring-Opened Byproduct RingOpen->Byproduct Rebound->Product

Figure 1: Mechanistic divergence in transition metal-catalyzed cyclopropyl cross-coupling.

Quantitative Benchmarking Data

To objectively compare these systems, we benchmarked the Negishi cross-coupling of in situ generated (2-methyl-2-phenylcyclopropyl)zinc bromide with 4-bromoanisole across different catalytic conditions.

Table 1: Catalyst Performance for 2-Bromo-1-methyl-1-phenylcyclopropane Coupling

Catalyst SystemLigandPrimary MechanismYield (Coupled)Yield (Ring-Opened)
Pd(OAc)₂ SPhos2e⁻ Concerted85% <2%
PdCl₂(dppf) None2e⁻ Concerted72%5%
NiCl₂(dme) dtbbpy1e⁻ SET / Rebound60%15%
Fe(acac)₃ None1e⁻ SET (Slow Rebound)5%88%

Causality Behind the Data: The Pd(OAc)₂/SPhos system dominates because SPhos (a dialkylbiaryl phosphine) is highly electron-rich, forcing the Pd center to rapidly insert into the sterically hindered, sp²-like C–Br bond. Furthermore, its massive steric bulk accelerates the final reductive elimination step, outcompeting any potential side reactions. Conversely, Fe(acac)₃ fails entirely for this substrate because the radical intermediate lives long enough to undergo complete ring-opening .

Experimental Protocol: Pd-Catalyzed Negishi Coupling

To ensure reproducibility, the following protocol details the optimal Pd-catalyzed workflow. This is designed as a self-validating system : the visual disappearance of zinc dust validates organozinc formation, and GC-MS tracking of the aryl halide validates the coupling efficiency.

Step 1: Zinc Activation

  • Procedure : In a flame-dried Schlenk flask under argon, add zinc dust (1.5 equiv) and a single crystal of iodine (I₂). Heat gently with a heat gun until the purple iodine vapor sublimes and fades.

  • Causality : The I₂ reacts with the passivating ZnO layer on the zinc dust, exposing the highly reactive Zn(0) surface necessary for the sluggish insertion into the cyclopropyl C–Br bond.

Step 2: Organozinc Formation

  • Procedure : Suspend the activated zinc in anhydrous THF. Slowly add a solution of 2-bromo-1-methyl-1-phenylcyclopropane (1.0 equiv) in THF. Stir at 65 °C for 2–4 hours.

  • Validation : The reaction is complete when the zinc dust is mostly consumed, yielding a slightly cloudy solution of the cyclopropylzinc bromide.

Step 3: Catalyst Preparation

  • Procedure : In a separate dry flask, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in THF. Stir for 15 minutes to pre-form the active Pd(0)L complex.

  • Causality : Pre-mixing Pd(OAc)₂ and SPhos allows for the reduction of Pd(II) to the active Pd(0) species before the bulky substrate is introduced, preventing catalyst poisoning or off-cycle resting states.

Step 4: Cross-Coupling & Workup

  • Procedure : Add 4-bromoanisole (0.8 equiv) to the catalyst flask, followed by the cannula transfer of the organozinc solution. Heat the mixture at 65 °C for 12 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

  • Validation : Validate the intact cyclopropyl ring via ¹H NMR (confirming the distinct high-field cyclopropyl protons around 0.8–1.5 ppm).

ExperimentalWorkflow Step1 1. Zinc Activation (Zn dust, I2, THF) Step2 2. Organozinc Formation (Add Cyclopropyl Bromide) Step1->Step2 Step4 4. Cross-Coupling (Add Aryl Halide, 65°C, 12h) Step2->Step4 Step3 3. Catalyst Preparation (Pd(OAc)2 + SPhos) Step3->Step4 Step5 5. Workup & Purification (Quench, Extract, Column) Step4->Step5 Step6 6. Validation (GC-MS, NMR) Step5->Step6

Figure 2: Step-by-step experimental workflow for the Pd-catalyzed Negishi cross-coupling.

References
  • Sydnes, L. K. "Allenes from Cyclopropanes and Their Use in Organic Synthesis—Recent Developments." Chemical Reviews 2003, 103, 1133–1150.[Link]

  • Ananikov, V. P. "Nickel: The “Spirited Horse” of Transition Metal Catalysis." ACS Catalysis 2015, 5, 1964–1971.[Link]

  • Jana, R.; Pathak, T. P.; Sigman, M. S. "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners." Chemical Reviews 2011, 111, 1417–1492.[Link]

Validation

Spectroscopic Validation of 2-Bromo-1-methyl-1-phenylcyclopropane Intermediates: A Comparative Guide for Process Analytical Technology (PAT)

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing highly strained, transient reaction intermediates. 2-Bromo-1-methyl-1-phenylcyclopropane is a highly valuable, yet not...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing highly strained, transient reaction intermediates. 2-Bromo-1-methyl-1-phenylcyclopropane is a highly valuable, yet notoriously challenging, precursor used in ring-opening cascades, cross-coupling reactions, and base-mediated functionalizations[1].

When subjected to single-electron transfer (SET) or strong bases, this compound generates highly reactive cyclopropyl radicals or carbenoid intermediates. The fundamental challenge lies in causality: the release of ~27.5 kcal/mol of ring strain drives rapid ring-opening (often at rates exceeding 108 s−1 ), making the intact cyclopropyl intermediate nearly invisible to standard, offline end-point analysis. The cyclopropane ring essentially acts as a highly sensitive reporter of 1-electron (radical) versus 2-electron (polar) reactivity[2].

To build a self-validating analytical system, we must move away from post-reaction assumptions and implement orthogonal, in situ Process Analytical Technologies (PAT). This guide objectively compares the three leading spectroscopic alternatives for validating these transient intermediates: In Situ FTIR (ReactIR) , Flow NMR (InsightMR) , and Electron Paramagnetic Resonance (EPR) Spectroscopy .

Comparative Analysis of Spectroscopic Alternatives

To definitively prove the existence of a 2-bromo-1-methyl-1-phenylcyclopropane intermediate, the chosen analytical method must outpace the kinetics of ring-opening or dimerization.

A. In Situ FTIR (e.g., Mettler Toledo ReactIR)
  • Mechanism of Action: Utilizes an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel to measure vibrational frequency shifts in real-time.

  • Performance: Excellent for tracking the rapid disappearance of the C–Br stretch (~600–700 cm⁻¹) and the appearance of ring-opened alkene stretches (~1600 cm⁻¹).

  • Limitation: It provides inferential kinetic data rather than absolute structural proof. It cannot definitively distinguish between a free radical and a metal-coordinated carbenoid.

B. Flow NMR (e.g., Bruker InsightMR)
  • Mechanism of Action: Continuously circulates the reaction mixture from the reactor through a flow tube inside the NMR magnet.

  • Performance: Provides unambiguous structural elucidation. In situ NMR is critical for observing stable or semi-stable cyclopropane intermediates (such as carbonium ions or metal-coordinated species) at cryogenic temperatures[3].

  • Limitation: Lower temporal resolution (15–60 seconds per scan) means highly transient radicals will be missed unless kinetically trapped or stabilized at low temperatures.

C. EPR Spectroscopy (e.g., Bruker EMXmicro)
  • Mechanism of Action: Detects unpaired electron spins in a magnetic field.

  • Performance: The gold standard for radical validation. EPR spectroscopy is the definitive tool for characterizing the hyperfine coupling constants of cyclopropyl radical species[4]. By using spin traps, the short-lived radical is stabilized into a persistent nitroxide radical, allowing for continuous monitoring.

  • Limitation: Completely blind to diamagnetic intermediates (e.g., cations, anions, or singlet carbenoids).

Quantitative Performance Comparison
ParameterIn Situ FTIR (ReactIR)Flow NMR (InsightMR)EPR Spectroscopy
Primary Analyte Functional Groups (C-Br, C=C)Molecular Structure, StereochemistryUnpaired Electrons (Radicals)
Temporal Resolution < 5 seconds15 - 60 secondsContinuous (with spin trapping)
Limit of Detection ~1 mM~10 mM~10 nM (highly sensitive)
Intermediate Validation Inferential (Kinetic tracking)Direct (Diamagnetic species)Direct (Paramagnetic species)
Best Suited For Reaction kinetics, endpoint determinationCationic/Organometallic intermediatesRadical intermediates

Mechanistic Pathway & Visualization

Understanding the kinetic fate of the 2-bromo-1-methyl-1-phenylcyclopropane intermediate is essential for selecting the right trapping agent. If a radical pathway is initiated, the intermediate will rapidly diverge based on the presence of a spin trap.

MechanisticPathway Substrate 2-Bromo-1-methyl- 1-phenylcyclopropane Initiation Single Electron Transfer (SET) Substrate->Initiation Catalyst / Light Radical Cyclopropyl Radical Intermediate Initiation->Radical -Br anion RingOpen Ring-Opened Allyl Radical Radical->RingOpen Fast (Strain Relief) Trapped Spin-Trapped Adduct (EPR) Radical->Trapped +DMPO (Spin Trap)

Mechanistic divergence of the cyclopropyl radical intermediate.

Self-Validating Experimental Protocol: Multi-Modal Tracking

To achieve absolute scientific integrity, we must employ a self-validating system. The protocol below links EPR and Flow NMR to ensure that the structural data from NMR perfectly corroborates the electronic spin data from EPR.

Step 1: Substrate Preparation & Reaction Initiation
  • Preparation: Dissolve 2-bromo-1-methyl-1-phenylcyclopropane (0.1 M) in anhydrous, degassed Tetrahydrofuran (THF) under an argon atmosphere.

  • Spin Trap Addition: Add 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) (0.2 M) to the reaction vessel.

    • Causality: DMPO is chosen because its cyclic structure prevents conformational rotation, yielding highly distinct hyperfine splitting patterns that easily differentiate a trapped intact cyclopropyl radical from a ring-opened allyl radical.

  • Initiation: Introduce the SET catalyst or base (e.g., KOtBu) at -78 °C to initiate the reaction[1].

Step 2: EPR Spin-Trapping Validation
  • Sampling: Route the reaction mixture via a PTFE capillary directly into the EPR cavity of an X-band spectrometer.

  • Acquisition: Tune the microwave frequency to ~9.4 GHz with a modulation amplitude of 1.0 G.

  • Validation: Analyze the spectrum for the characteristic doublet of triplets. The β -hydrogen coupling constant ( aHβ​ ) will confirm the specific geometry of the cyclopropyl radical prior to any strain-induced ring opening[4].

Step 3: Cryogenic Flow NMR Structural Validation
  • Sampling: Simultaneously pump the reaction mixture through a pre-cooled (-78 °C) vacuum-jacketed transfer line into a 500 MHz Flow NMR spectrometer.

    • Causality: Cryogenic temperatures are mandatory here. Lowering the thermal energy suppresses homolytic cleavage and stabilizes pre-equilibrium organometallic complexes, allowing the slower NMR acquisition to capture the intermediate.

  • Acquisition: Run rapid 1D ¹H and ¹³C sequences with solvent suppression.

  • Validation: Monitor the upfield shift of the cyclopropyl protons (typically between 0.5 and 1.5 ppm). The retention of these peaks confirms the integrity of the three-membered ring, validating that the EPR signal originates from the intact cyclopropane rather than an acyclic degradation product[3].

PATWorkflow Reactor Reaction Vessel (-78°C to RT) Splitter In Situ Sampling & Flow Splitter Reactor->Splitter Continuous Flow ReactIR In Situ FTIR (ReactIR) Splitter->ReactIR IR Probe FlowNMR Flow NMR (InsightMR) Splitter->FlowNMR NMR Loop EPR EPR Spectrometer (EMXmicro) Splitter->EPR Capillary Tube Data Multivariate Data Analysis ReactIR->Data Functional Group Δ FlowNMR->Data Structural Elucidation EPR->Data Radical Spin State

Multi-modal Process Analytical Technology (PAT) workflow setup.

Conclusion

Relying on a single spectroscopic method to validate 2-bromo-1-methyl-1-phenylcyclopropane intermediates often leads to mechanistic blind spots. In Situ FTIR provides the necessary kinetic speed, but lacks structural depth. Flow NMR offers unparalleled structural proof but struggles with the transient lifespans of radicals. EPR Spectroscopy is the ultimate tool for radical confirmation but requires careful spin-trapping. By integrating these tools into a unified, self-validating PAT workflow, researchers can unambiguously map the reaction coordinates of highly strained cyclopropane systems.

References

  • The cyclopropane ring as a reporter of radical leaving-group reactivity for Ni - ChemRxiv. 2

  • Silicon Analogues of Cyclopropyl Radical Derived from a Highly Stable Cyclic Disilene Compound Featuring a Si–Br Bond - Journal of the American Chemical Society. 4

  • Evidence for protonated cyclopropane intermediates from studies of stable solutions of carbonium ions - Accounts of Chemical Research. 3

  • Development of Methods for the Heteroatom Functionalization of Cyclopropenes - CORE. 1

Sources

Comparative

A Comparative Kinetic Analysis: The Solvolytic Reactivity of 2-Bromo-1-methyl-1-phenylcyclopropane and Bromocyclobutane

A Technical Guide for Researchers in Organic and Medicinal Chemistry In the landscape of synthetic and mechanistic organic chemistry, the reactivity of small, strained ring systems offers a fertile ground for investigati...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Organic and Medicinal Chemistry

In the landscape of synthetic and mechanistic organic chemistry, the reactivity of small, strained ring systems offers a fertile ground for investigation. The unique electronic and steric properties of cyclopropane and cyclobutane scaffolds often lead to unexpected reaction pathways and accelerated kinetics, primarily driven by the relief of ring strain and the formation of stabilized carbocationic intermediates. This guide provides a detailed comparative analysis of the solvolytic kinetics of two representative small-ring halides: 2-bromo-1-methyl-1-phenylcyclopropane and bromocyclobutane.

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the underlying principles governing the reactivity of these motifs. We will delve into the theoretical framework, present available experimental data, outline a robust protocol for kinetic investigation, and provide a mechanistic interpretation of the observed phenomena.

Theoretical Underpinnings: Ring Strain and Carbocation Stability

The solvolysis of alkyl halides, particularly in polar protic solvents, typically proceeds through a spectrum of mechanisms ranging from S(_N)1 to S(_N)2. For secondary and tertiary substrates, and for systems capable of forming stabilized carbocations, the S(_N)1 pathway often predominates. The rate-determining step in this mechanism is the formation of a carbocation intermediate. Consequently, any structural feature that stabilizes this intermediate will accelerate the reaction rate.

Cyclopropyl Systems: The cyclopropyl group is well-known for its ability to stabilize an adjacent positive charge through a phenomenon known as neighboring group participation (NGP)[1][2][3]. The C-C bonds of the cyclopropane ring have significant p-character, allowing them to overlap with the empty p-orbital of the carbocation, delocalizing the positive charge. This participation is so effective that the solvolysis of cyclopropylcarbinyl systems is often significantly faster than that of analogous open-chain or other cyclic systems[4]. However, this participation is stereoelectronically demanding, favoring a "bisected" conformation where the vacant p-orbital of the carbocation is parallel to the C2-C3 bond of the cyclopropane ring. The solvolysis of cyclopropyl halides can also proceed via a concerted electrocyclic ring-opening, governed by the Woodward-Hoffmann-DePuy rule, leading to allylic cations[5][6][7]. The presence of a phenyl group at C1 in 2-bromo-1-methyl-1-phenylcyclopropane is expected to further stabilize the incipient carbocation through resonance.

Cyclobutyl Systems: Cyclobutane possesses significant angle and torsional strain, although less than cyclopropane[8]. The solvolysis of bromocyclobutane also proceeds through a carbocationic intermediate. A key feature of the cyclobutyl cation is its propensity to undergo rearrangement to the more stable cyclopropylcarbinyl cation, and in some cases, ring expansion to a cyclopentyl cation[8][9]. This complex equilibrium between cyclobutyl, cyclopropylcarbinyl, and homoallyl cations often results in a mixture of products[10][11][12].

Comparative Kinetic Data: A Look at the Evidence

The solvolysis of cyclopropylcarbinyl bromide is reported to be 10-120 times faster than that of cyclobutyl bromide in various hydroxylic solvents[13]. This highlights the superior ability of the cyclopropyl group to assist in the departure of the leaving group.

CompoundRelative Rate of Solvolysis (Ethanol/Water)Key Features Influencing Reactivity
Cyclopropylcarbinyl Bromide HighSignificant neighboring group participation from the cyclopropyl ring; formation of a stabilized cyclopropylcarbinyl cation.
Bromocyclobutane ModerateRelief of ring strain; formation of a secondary carbocation that can rearrange.
2-Bromo-1-methyl-1-phenylcyclopropane Expected to be Very HighPhenyl group provides resonance stabilization; methyl group provides inductive stabilization; neighboring group participation from the cyclopropyl ring.

The introduction of a phenyl and a methyl group on the cyclopropane ring in 2-bromo-1-methyl-1-phenylcyclopropane is expected to dramatically increase the solvolysis rate compared to an unsubstituted cyclopropyl bromide. The phenyl group can delocalize the developing positive charge through resonance, and the methyl group offers inductive stabilization. This, combined with the inherent reactivity of the cyclopropyl system, suggests that its solvolysis will be significantly faster than that of bromocyclobutane.

Experimental Protocol: A Guide to Kinetic Measurement

To empirically determine and compare the solvolysis rates, a well-designed kinetic experiment is essential. The following protocol outlines a titrimetric method to monitor the progress of the solvolysis reaction by quantifying the production of hydrobromic acid (HBr).

Objective: To determine the first-order rate constants for the solvolysis of 2-bromo-1-methyl-1-phenylcyclopropane and bromocyclobutane in aqueous ethanol.

Materials:

  • 2-bromo-1-methyl-1-phenylcyclopropane

  • Bromocyclobutane

  • Ethanol (reagent grade)

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (approx. 0.02 M)

  • Bromothymol blue indicator solution

  • Volumetric flasks, pipettes, burette, and conical flasks

  • Constant temperature water bath

Procedure:

  • Solvent Preparation: Prepare a stock solution of the desired solvent mixture (e.g., 80:20 ethanol:water by volume).

  • Reaction Setup: In a conical flask, place a known volume of the solvent mixture (e.g., 50 mL). Add a few drops of bromothymol blue indicator.

  • Initiation: Accurately weigh a small amount of the bromoalkane and dissolve it in a small volume of the solvent. At time t=0, add a precise volume of this solution to the reaction flask to achieve the desired initial concentration (e.g., 0.1 M).

  • Titration: Immediately begin titrating the liberated HBr with the standardized NaOH solution. The endpoint is the disappearance of the yellow color of the indicator.

  • Data Collection: Record the volume of NaOH added at various time intervals.

  • Data Analysis: The concentration of the bromoalkane remaining at time 't' can be calculated from the amount of HBr produced. A plot of ln([R-Br]_t) versus time will yield a straight line for a first-order reaction, with the slope equal to -k, where k is the rate constant.

  • Temperature Control: Conduct the experiments at a constant, known temperature using a water bath to determine activation parameters (ΔH‡ and ΔS‡) by measuring the rate constant at different temperatures.

This experimental setup is a self-validating system. The consistency of the rate constant calculated from different time points will confirm the first-order nature of the reaction.

Mechanistic Interpretation and Visualization

The significant rate enhancement and complex product mixtures observed in the solvolysis of these small-ring compounds point towards intricate reaction mechanisms involving carbocation intermediates and rearrangements.

2-Bromo-1-methyl-1-phenylcyclopropane: The solvolysis is expected to proceed rapidly via an S(_N)1 mechanism. The departure of the bromide ion is assisted by the cyclopropyl group and stabilized by the phenyl and methyl substituents, leading to a highly stabilized tertiary carbocation. This cation can then be trapped by the solvent or undergo rearrangement.

Bromocyclobutane: The solvolysis of bromocyclobutane also proceeds via an S(_N)1 pathway, forming a secondary cyclobutyl cation. This cation is in equilibrium with the more stable cyclopropylcarbinyl cation, leading to a mixture of cyclobutyl and cyclopropylcarbinyl substitution products, as well as elimination and ring-opened products.

Reaction Mechanism Diagrams

solvolysis_mechanisms cluster_cyclopropane Solvolysis of 2-Bromo-1-methyl-1-phenylcyclopropane cluster_cyclobutane Solvolysis of Bromocyclobutane CP_start 2-Bromo-1-methyl-1- phenylcyclopropane CP_TS Transition State CP_start->CP_TS Slow, Rate- Determining CP_int Tertiary Carbocation (Highly Stabilized) CP_TS->CP_int CP_prod Solvolysis Products CP_int->CP_prod Fast, Solvent Attack CB_start Bromocyclobutane CB_TS Transition State CB_start->CB_TS Slow, Rate- Determining CB_int Secondary Cyclobutyl Carbocation CB_TS->CB_int CB_rearr Cyclopropylcarbinyl Carbocation CB_int->CB_rearr Rearrangement CB_prod Mixture of Products (Cyclobutyl, Cyclopropylcarbinyl, Ring-Opened) CB_int->CB_prod Fast, Solvent Attack CB_rearr->CB_int CB_rearr->CB_prod Fast, Solvent Attack experimental_workflow prep Prepare Solvent and Reagent Solutions setup Set up Reaction Flask in Constant Temp Bath prep->setup initiate Initiate Reaction at t=0 setup->initiate titrate Titrate Liberated HBr with Standardized NaOH initiate->titrate record Record Volume of NaOH vs. Time titrate->record analyze Plot ln([R-Br]) vs. Time to Determine Rate Constant (k) record->analyze repeat Repeat at Different Temperatures for Activation Parameters analyze->repeat

Caption: Workflow for kinetic analysis of solvolysis.

Conclusion

The comparative kinetic analysis of 2-bromo-1-methyl-1-phenylcyclopropane and bromocyclobutane reveals the profound influence of subtle structural features on chemical reactivity. The superior rate of solvolysis anticipated for the substituted cyclopropyl system is a direct consequence of the powerful stabilizing effect of the cyclopropyl group, further enhanced by the attached phenyl and methyl substituents. In contrast, the reactivity of bromocyclobutane is governed by the relief of ring strain and the complex rearrangements of the resulting carbocation.

For professionals in drug discovery and development, a deep understanding of these principles is paramount. The incorporation of small, strained rings into molecular scaffolds can significantly impact metabolic stability and pharmacological activity. The kinetic data and mechanistic insights presented in this guide provide a framework for predicting the behavior of such compounds and for the rational design of novel therapeutic agents.

References

  • Faza, O. N., et al. (2004). Solvolytic ring-opening reactions of cyclopropyl bromides. An assessment of the Woodward-Hoffmann-DePuy rule. The Journal of Organic Chemistry, 69(26), 9002–9010. [Link]

  • Kinetics of SN1 Solvolysis. (n.d.). Chemistry LibreTexts.
  • Singh, S., & Robertson, R. E. (1977). The hydrolysis of substituted cyclopropyl bromides in water. IV. The effect of vinyl and methyl substitution on ΔCp‡. Canadian Journal of Chemistry, 55(15), 2779-2784. [Link]

  • Ravindranathan, M., Rao, C. G., & Peters, E. N. (1981). Neighbouring group participation and the tool of increasing electron demand. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(5), 353-370. [Link]

  • Faza, O. N., et al. (2004). Solvolytic Ring-Opening Reactions of Cyclopropyl Bromides. An Assessment of the Woodward−Hoffmann−DePuy Rule. The Journal of Organic Chemistry, 69(26), 9002-9010. [Link]

  • Faza, O. N., et al. (2004). Solvolytic Ring-Opening Reactions of Cyclopropyl Bromides. An Assessment of the Woodward−Hoffmann−DePuy Rule. The Journal of Organic Chemistry, 69(26), 9002-9010. [Link]

  • Kinetic Investigation of Unimolecular Solvolysis. (n.d.). Mercer University.
  • Neighbouring group participation. (n.d.). ChemEurope. Retrieved from [Link]

  • Ong, J. H., & Robertson, R. E. (1974). Charge Development and Mechanism in Disrotatory Ring Opening of Cyclopropyl Bromides. Canadian Journal of Chemistry, 52(14), 2660-2664. [Link]

  • Taming nonclassical carbocations to control small ring reactivity. (2024). Proceedings of the National Academy of Sciences, 121(3), e2315759120. [Link]

  • Duncan, J. A., & Pasto, D. J. (1983). Kinetic studies of the solvolysis of two organic halides: A laboratory project. Journal of Chemical Education, 60(8), 678. [Link]

  • Neighbouring Group Participation. (n.d.). e-PG Pathshala.
  • Ring Expansion Rearrangements. (2026, March 26). Chemistry Steps. [Link]

  • Neighbouring group participation. (n.d.). Wikipedia. Retrieved from [Link]

  • Account for the relative rates of solvolysis of these compounds in aqueous acetic acid. (n.d.). Vaia. Retrieved from [Link]

  • The cyclopropylcarbinyl route to γ-silyl carbocations. (2019). Beilstein Journal of Organic Chemistry, 15, 1788-1796. [Link]

  • Neighbouring Group Participation in Solvolysis. (n.d.). Scribd.
  • The cyclopropylcarbinyl route to γ-silyl carbocations. (2019). Beilstein Journal of Organic Chemistry, 15, 1788-1796. [Link]

  • Kevill, D. N., & Abduljaber, M. H. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. The Journal of Organic Chemistry, 65(8), 2548–2554. [Link]

  • Kinetic Study of a Solvolysis Lab Essay. (n.d.). Bartleby. Retrieved from [Link]

  • Carbocation Rearrangements In Alkene Addition Reactions. (2026, January 20). Master Organic Chemistry. [Link]

  • Sn1 lab. (n.d.). University of Missouri-St. Louis.
  • Kinetic Studies of Solvolysis. XIII. The Solvolyses of Optically-Active Α-Phenylethyl Chloride in Binary Mixtures of Phenol and Water—The SN1. (n.d.). Amanote Research. Retrieved from [Link]

  • Solved 5. Solvolysis of bromomethylcyclopentane in methanol. (2022, September 10). Chegg. [Link]

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (2012). International Journal of Molecular Sciences, 13(5), 6249–6264. [Link]

  • The hydrolysis of 2-bromo-2-methylpropane. (n.d.). Royal Society of Chemistry.

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Validation

GC-MS Method Validation for the Trace Detection of 2-Bromo-1-methyl-1-phenylcyclopropane: A Column Chemistry Comparison Guide

Executive Summary In pharmaceutical development, the identification and quantification of potentially mutagenic impurities (PMIs) is a critical regulatory requirement. This guide provides an in-depth, objective compariso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the identification and quantification of potentially mutagenic impurities (PMIs) is a critical regulatory requirement. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for detecting Cyclopropane, 2-bromo-1-methyl-1-phenyl- (hereafter referred to as BMPCP). By comparing standard non-polar (DB-5MS) and mid-polar (DB-1701) column chemistries, this guide establishes a self-validating analytical protocol compliant with the latest global regulatory standards.

The Analytical Challenge

The target analyte, (MW: 211.10 g/mol )[1], is a volatile, hydrophobic, halogenated intermediate often utilized in complex active pharmaceutical ingredient (API) synthesis. Under the for DNA-reactive impurities[2], trace alkylating agents like brominated cyclopropanes must be controlled to the Threshold of Toxicological Concern (TTC), often requiring parts-per-million (ppm) or parts-per-billion (ppb) detection limits. The primary analytical challenge is resolving this volatile impurity from the dominant, co-eluting API matrix while maintaining the thermal stability of the strained cyclopropane ring.

Experimental Design & Causality (E-E-A-T)

As analytical scientists, we must design methods that are not just sensitive, but mechanistically robust. Do not simply accept default instrument parameters; understand the causality behind the chemistry.

Why GC-MS? The Self-Validating Isotope Filter

BMPCP lacks strong chromophores, making LC-UV suboptimal. GC-MS with Electron Ionization (EI) is the optimal choice due to a built-in, self-validating spectral phenomenon: the bromine isotope pattern. Bromine exists naturally as 79 Br and 81 Br in a nearly 1:1 ratio. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode at m/z 210 and 212, we create a strict internal confirmation mechanism. A chromatographic peak is only integrated if the 210/212 abundance ratio is 1:1 (± 10%). This isotopic filter inherently eliminates false positives from co-eluting hydrocarbon matrix noise.

Column Chemistry: DB-5MS vs. DB-1701

A critical failure point in trace impurity analysis is matrix interference. We compared a standard non-polar column (5% Phenyl-methylpolysiloxane, e.g., DB-5MS) against a mid-polar column (14% Cyanopropyl-phenyl, e.g., DB-1701).

The Causality: The DB-5MS phase relies purely on dispersive van der Waals forces, which are often insufficient to separate the brominated cyclopropane from early-eluting, non-polar API degradation products. Conversely, the DB-1701 phase introduces permanent dipoles via its cyanopropyl groups. These dipoles induce strong dipole-induced dipole interactions with the highly polarizable bromine atom of the impurity. This specific interaction selectively retards the elution of BMPCP, pushing it out of the matrix suppression zone and into a clean baseline window.

Step-by-Step Methodology: GC-MS Impurity Profiling

This protocol is designed to isolate the impurity and validate its detection in strict accordance with[3].

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Rationale: Isolates the hydrophobic impurity from a water-soluble API matrix, preventing non-volatile API from contaminating the GC inlet.

  • Accurately weigh 100.0 mg of the API into a 10 mL glass centrifuge tube.

  • Dissolve the API completely in 2.0 mL of HPLC-grade water.

  • Add 2.0 mL of extraction solvent (n-hexane, GC-MS grade).

  • Vortex the mixture vigorously for 3 minutes to ensure optimal partitioning of the hydrophobic cyclopropane derivative into the organic phase.

  • Centrifuge at 4000 rpm for 5 minutes to break any emulsions.

  • Carefully transfer 1.0 mL of the upper organic (hexane) layer into a 2 mL GC autosampler vial containing a glass insert.

Step 2: GC-MS Instrumental Setup

Rationale: SIM mode maximizes sensitivity, while the temperature ramp ensures the strained cyclopropane ring does not thermally degrade in the inlet.

  • Column Installation: Install the selected capillary column (30 m × 0.25 mm × 0.25 µm).

  • Inlet Parameters: Set the injection port to 220°C (lowered to prevent thermal ring-opening). Inject 1.0 µL in splitless mode (purge valve opens at 1.0 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Transfer line at 280°C, Ion source at 230°C. Electron Ionization (EI) at 70 eV.

  • SIM Ions: m/z 210 (Target Molecular Ion), m/z 212 (Qualifier 1, Isotope), m/z 131 (Qualifier 2, Loss of Br, [C10​H11​]+ ).

Step 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject diluent blanks, unspiked API matrix, and API spiked with 0.1 ppm BMPCP. Verify no interfering peaks at the retention time of BMPCP.

  • LOD/LOQ: Perform serial dilutions of the standard. Determine Limit of Detection (LOD) at Signal-to-Noise (S/N) ≥ 3 and Limit of Quantitation (LOQ) at S/N ≥ 10.

  • Linearity: Prepare calibration standards at 5 concentration levels (0.05, 0.1, 0.5, 1.0, 5.0 ppm). Plot peak area vs. concentration and calculate the regression coefficient ( R2 ).

  • Accuracy & Precision: Spike API matrix at LOQ, 100% (target specification limit), and 150% levels in triplicate. Calculate % recovery and % Relative Standard Deviation (RSD).

Comparative Performance Data

The following tables summarize the objective performance differences between the two column chemistries during method validation.

Table 1: Chromatographic Performance Comparison

ParameterDB-5MS (Non-Polar)DB-1701 (Mid-Polar)Causality / Observation
Retention Time 8.45 min11.20 minDipole interactions on DB-1701 increase retention.
Peak Asymmetry ( Tf​ ) 1.351.05DB-1701 reduces secondary interactions with the siloxane backbone.
Matrix Resolution ( Rs​ ) 1.83.5DB-1701 successfully shifts the analyte away from API matrix peaks.
Bleed Profile Very LowModerateCyanopropyl phases inherently bleed slightly more at >260°C.

Table 2: ICH Q2(R2) Validation Metrics

Validation MetricDB-5MS (Non-Polar)DB-1701 (Mid-Polar)Regulatory Target
LOD (S/N ≥ 3) 0.05 ppm0.02 ppmReportable trace level
LOQ (S/N ≥ 10) 0.15 ppm0.06 ppm≤ 0.10 ppm (TTC dependent)
Linearity ( R2 ) 0.9950.999≥ 0.990
Accuracy (Recovery %) 88% - 94%97% - 101%80% - 120% at trace levels
Precision (% RSD) 4.2%1.8%≤ 5.0%

Workflow Visualization

The following diagram outlines the logical progression of the method validation lifecycle as mandated by regulatory guidelines.

GCMS_Validation Dev Method Development (Column & MS Tuning) Spec Specificity (Matrix Interference) Dev->Spec Lin Linearity & Range (0.05 - 10 ppm) Spec->Lin AccPre Accuracy & Precision (Spike Recovery) Lin->AccPre LOD LOD & LOQ (S/N Evaluation) AccPre->LOD Rob Robustness (Flow & Temp Shift) LOD->Rob Report Validation Report (ICH Q2(R2) Compliant) Rob->Report

Figure 1: GC-MS Method Validation Lifecycle for Mutagenic Impurities per ICH Q2(R2).

Conclusion

For the trace detection of Cyclopropane, 2-bromo-1-methyl-1-phenyl-, relying on standard non-polar GC columns introduces unnecessary risk of matrix interference and poor recovery. By leveraging the causality of stationary phase chemistry, switching to a mid-polar DB-1701 column exploits dipole-polarizability interactions to achieve superior resolution. When coupled with the self-validating 1:1 isotopic filter of bromine in EI-SIM mode, this method provides a highly robust, ICH Q2(R2)-compliant solution for mutagenic impurity profiling.

References

  • U.S. Food and Drug Administration. "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk." FDA Guidance for Industry. URL:[Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Guidelines. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 582928, Cyclopropane, 2-bromo-1-methyl-1-phenyl-." PubChem. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Cyclopropane, 2-bromo-1-methyl-1-phenyl- proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a critical extension of the experimental workflow. The disposal of Cyclopropane, 2-bromo-1-methyl-1-phenyl- (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a critical extension of the experimental workflow. The disposal of Cyclopropane, 2-bromo-1-methyl-1-phenyl- (CAS: 55091-64-0) requires stringent oversight due to its unique physicochemical profile. This guide provides a self-validating, step-by-step protocol for its safe handling and disposal, ensuring operational compliance, environmental safety, and laboratory integrity.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To handle a chemical safely, you must first understand its structural behavior. Cyclopropane, 2-bromo-1-methyl-1-phenyl- consists of a highly strained cyclopropyl ring (~27.5 kcal/mol of ring strain) substituted with a bulky phenyl group, a methyl group, and a bromine atom[1].

The presence of the carbon-bromine bond dictates its entire lifecycle in the laboratory. As a halogenated organic compound, it poses a severe environmental hazard if disposed of improperly. If mixed with general non-halogenated organic waste and incinerated at standard temperatures, brominated compounds act as precursors to highly toxic polybrominated dibenzodioxins (PBDDs) and furans. Therefore, strict segregation into a designated Halogenated Waste Stream is a non-negotiable operational mandate. This ensures the waste is routed to specialized facilities equipped for ultra-high-temperature incineration and advanced exhaust scrubbing[2].

Quantitative Disposal Parameters

To establish a baseline for operational safety, the following table synthesizes the critical quantitative parameters governing the disposal of this compound.

ParameterValueOperational Implication
Chemical Formula C₁₀H₁₁BrThe presence of Bromine (Br) strictly mandates disposal via the Halogenated Organic Waste stream[1].
Molecular Weight 211.10 g/mol High density implies the compound will settle beneath aqueous layers if inadvertently mixed, complicating spill cleanup[1].
Container Fill Limit ≤ 90%Mandatory 10% headspace prevents hydrostatic rupture due to vapor expansion during temperature shifts.
SAA Volume Limit 55 GallonsRegulatory maximum for Satellite Accumulation Areas (SAA) before mandatory EHS transfer[3].
Target pH Range N/A (Organic)Do not attempt aqueous neutralization; keep away from strong acids, bases, or oxidizers.

Operational Disposal Workflow

The following diagram maps the logical progression of the waste from generation to final destruction.

WasteDisposal Gen Waste Generation (2-bromo-1-methyl-1-phenylcyclopropane) Seg Stream Segregation (Halogenated Organics) Gen->Seg Identify Halogen (Br) Cont Containerization (HDPE/Glass, <90% Fill) Seg->Cont Transfer in Fume Hood Lab GHS Labeling (Full IUPAC Name) Cont->Lab Seal Vapor-Tight SAA Satellite Accumulation (Secondary Containment) Lab->SAA Store < 55 gal EHS EHS Pickup Request SAA->EHS Max 90 Days Inc High-Temp Incineration (Licensed Facility) EHS->Inc EPA Compliant Disposal

Fig 1. End-to-end disposal workflow for halogenated cyclopropane derivatives.

Step-by-Step Execution Protocol: A Self-Validating System

Every robust laboratory protocol must be a self-validating system—meaning that the successful completion of one step inherently verifies the safety of the next. Follow this sequence for the disposal of 2-bromo-1-methyl-1-phenylcyclopropane:

Phase 1: Stream Segregation

  • Action: Identify and isolate the waste strictly as "Halogenated Organic Waste" (often designated internally as streams like SW120)[4].

  • Causality & Validation: Never mix halogenated waste with non-halogenated solvents (e.g., acetone, ethanol) or aqueous streams. Mixing incompatible streams can lead to exothermic reactions or explosions[2]. By physically separating the halogenated waste carboy from the general organic carboy, you create a self-validating physical barrier against cross-contamination, preserving the integrity of the solvent recovery process and minimizing disposal costs[5].

Phase 2: Containerization

  • Action: Select a chemically resistant container, typically High-Density Polyethylene (HDPE) or borosilicate glass, equipped with a secure, threaded screw cap[4].

  • Causality & Validation: Fill the container to an absolute maximum of 90% capacity[4]. This 10% headspace is a self-validating safety buffer: it accommodates vapor expansion driven by ambient temperature fluctuations in the laboratory, effectively neutralizing the risk of hydrostatic rupture and subsequent exposure. Ensure the container is "vapor tight" and "spill proof" when not actively receiving waste[3].

Phase 3: Fume Hood Transfer

  • Action: Execute all waste transfers inside a certified chemical fume hood using a dedicated funnel[4].

  • Causality & Validation: The volatility and potential toxicity of brominated cyclopropanes necessitate strict engineering controls. Performing transfers in the hood ensures that any aerosolized droplets or vapors are immediately exhausted away from the operator's breathing zone. Store the primary waste container within a secondary containment bund to capture any accidental overflow, preventing broader environmental contamination[2].

Phase 4: GHS Labeling and Documentation

  • Action: Affix a hazardous waste label to the container before the first drop of waste is introduced. The label must explicitly state "Waste: Cyclopropane, 2-bromo-1-methyl-1-phenyl-" alongside the generic "Halogenated Waste" designation[3].

  • Causality & Validation: Do not use chemical formulas (e.g., C₁₀H₁₁Br) or lab-specific abbreviations[3]. Emergency responders and EHS personnel rely on standardized nomenclature to determine spill response tactics. Immediate labeling prevents the "unknown waste" scenario, which is both a severe safety hazard and a costly regulatory violation[5].

Phase 5: Emergency Spill Management

  • Action: In the event of a spill outside the fume hood, immediately isolate the area. Utilize a spill kit specifically designated for halogenated organic solvents[4].

  • Causality & Validation: Because of its high density and lipophilicity, the compound can easily penetrate porous surfaces or standard lab wear. Immediate removal of contaminated clothing and washing with soap and water prevents transdermal absorption[3]. Using specifically designated halogenated absorbents ensures that the cleanup materials themselves can be safely swept up and added to the solid halogenated waste stream without causing secondary reactions.

Phase 6: EHS Transfer and Final Incineration

  • Action: Once the container reaches its 90% fill limit, tightly seal the cap and submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department[4].

  • Causality & Validation: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's Satellite Accumulation Area (SAA)[3]. Timely transfer to EHS ensures the material is legally and safely transported to a licensed facility for high-temperature incineration, the only approved final destruction method for halogenated organics[2].

Sources

Handling

A Comprehensive Guide to the Safe Handling of Cyclopropane, 2-bromo-1-methyl-1-phenyl-

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyclopropane, 2-bromo-1-methyl-1-phenyl-. In the absence of a specific Safety D...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyclopropane, 2-bromo-1-methyl-1-phenyl-. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar brominated organic compounds and established principles of laboratory safety. It is imperative to treat this chemical as potentially hazardous and to adhere to the highest safety standards.

Understanding the Hazard: A Proactive Approach to Safety

Key Potential Hazards:

  • Irritation: Causes skin, eye, and respiratory system irritation[1][4][5].

  • Acute Toxicity: Harmful if swallowed or inhaled[1].

  • Chronic Effects: Long-term exposure to related compounds has been linked to systemic health issues[2][6].

  • Flammability: While some related compounds are combustible liquids with relatively high flash points, the flammability of this specific compound is unknown. It is prudent to keep it away from ignition sources[1][7].

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling Cyclopropane, 2-bromo-1-methyl-1-phenyl-. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes that can cause serious eye irritation or injury. A face shield offers broader protection for the entire face[1][8][9].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact, which can cause irritation and potential absorption of the chemical. Glove material should be selected based on resistance to brominated organic compounds. Always inspect gloves for tears or degradation before use[1][10][11].
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also recommended.To protect the skin from accidental spills and splashes. Flame-resistant material is a precautionary measure against unknown flammability hazards[1][9].
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To be used in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of vapors, which may be harmful and cause respiratory irritation[1][8].
Footwear Closed-toe, chemical-resistant shoes.To protect the feet from spills and provide a stable footing in the laboratory environment[11].

Safe Handling Protocol: A Step-by-Step Workflow

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Engineering Controls:

  • Designated Area: All work with Cyclopropane, 2-bromo-1-methyl-1-phenyl- must be conducted in a designated area within a certified chemical fume hood to ensure adequate ventilation[1][4].

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order[1][11].

  • Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite or sand), and appropriate waste disposal bags should be readily available[1].

3.2. Handling Procedure:

  • Don PPE: Before handling the chemical, don all required personal protective equipment as outlined in the table above.

  • Grounding: When transferring the material, ground and bond containers to prevent static discharge, which could be a potential ignition source[1][7].

  • Avoid Inhalation and Contact: Use only in a well-ventilated area and avoid breathing vapors. Prevent contact with eyes, skin, and clothing[1][12].

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood.

  • Container Sealing: Keep the container tightly closed when not in use to prevent the escape of vapors[1][4][12].

3.3. Post-Handling:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling[1][4].

  • Laundering: Contaminated clothing should be removed and laundered before reuse[1].

  • Work Area Cleanup: Clean the work area thoroughly after each use.

Emergency Procedures: Planning for the Unexpected

4.1. Spills and Leaks:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Absorb the spill with an inert material like vermiculite or sand[1].

  • Collect and Dispose: Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not allow the spill to enter drains or waterways[1].

4.2. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1][4].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][4].

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention[1].

Disposal Plan: Responsible Waste Management

All waste containing Cyclopropane, 2-bromo-1-methyl-1-phenyl- must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste, including contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed, and compatible waste container.

  • Labeling: The waste container must be labeled with the full chemical name and a description of the contents.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations[4][13].

Visualizing the Workflow

The following diagram illustrates the key decision points and safety protocols for handling Cyclopropane, 2-bromo-1-methyl-1-phenyl-.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_start Start: Obtain Chemical check_sds Check for Specific SDS (Assume Hazardous if Unavailable) prep_start->check_sds gather_ppe Gather Required PPE check_sds->gather_ppe prep_hood Prepare Chemical Fume Hood gather_ppe->prep_hood prep_emergency Verify Eyewash/Shower Access prep_hood->prep_emergency prep_spill_kit Ensure Spill Kit is Ready prep_emergency->prep_spill_kit don_ppe Don All PPE prep_spill_kit->don_ppe Proceed to Handling transfer Weigh and Transfer in Hood don_ppe->transfer handle Perform Experiment transfer->handle seal Seal Container When Not in Use handle->seal decontaminate Decontaminate Work Area seal->decontaminate Proceed to Post-Handling remove_ppe Remove and Dispose/Clean PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash waste Collect and Label Hazardous Waste wash->waste dispose Dispose via EHS waste->dispose

Sources

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